molecular formula C5H6N2O B030098 Pyrimidin-4-yl-methanol CAS No. 33581-98-5

Pyrimidin-4-yl-methanol

Cat. No.: B030098
CAS No.: 33581-98-5
M. Wt: 110.11 g/mol
InChI Key: OEYVFRVNVPKHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxymethyl)pyrimidine is a versatile and valuable pyrimidine derivative serving as a critical synthetic intermediate and building block in organic and medicinal chemistry research. Its primary research value lies in the hydroxymethyl functional group, which provides a reactive handle for further chemical modifications, such as esterification, etherification, or oxidation to the corresponding aldehyde. This compound is extensively employed in the synthesis of novel nucleoside analogs, potential pharmaceutical candidates, and complex heterocyclic scaffolds. Researchers utilize 4-(Hydroxymethyl)pyrimidine to investigate structure-activity relationships (SAR) in drug discovery, particularly in developing inhibitors that target enzymes and pathways dependent on pyrimidine-based cofactors or metabolites. Its mechanism of action in research settings is typically contextual, as it often functions as a precursor that gets incorporated into larger, biologically active molecules designed to interact with specific biological targets like kinases, receptors, or bacterial/viral enzymes. This high-purity reagent is essential for advancing studies in anticancer, antiviral, and antibacterial agent development, making it a fundamental tool for chemists and biochemists exploring the therapeutic potential of modified pyrimidine systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrimidin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c8-3-5-1-2-6-4-7-5/h1-2,4,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYVFRVNVPKHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513325
Record name (Pyrimidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33581-98-5
Record name 4-Pyrimidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33581-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Pyrimidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (pyrimidin-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Pyrimidin-4-yl-methanol: A Core Component in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pyrimidin-4-yl-methanol, a heterocyclic alcohol, serves as a crucial building block in the synthesis of a variety of biologically active compounds. Its pyrimidine (B1678525) core is a key structural motif in numerous pharmaceuticals and agrochemicals, rendering this compound a valuable intermediate for research and development in medicinal and materials chemistry. This guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and spectroscopic profile, presented in a format tailored for scientific professionals.

Core Properties and Data

This compound is a light yellow crystalline solid at room temperature. Its fundamental properties are summarized in the tables below for ease of reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueSource
CAS Number 33581-98-5[1][2]
Molecular Formula C₅H₆N₂O[2][3]
Molecular Weight 110.11 g/mol [2]
Canonical SMILES C1=CN=C(C=N1)CO[1]
InChI Key OEYVFRVNVPKHQQ-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

PropertyValueNotesSource
Melting Point 75-78 °C[4]
Boiling Point 250.8 °CPredicted
Density 1.227 g/cm³Predicted
pKa 13.41Predicted
Appearance Light yellow crystalline solid
Purity ≥97.0%As per typical commercial specifications

Table 3: Solubility Data

SolventSolubility
Dimethylformamide (DMF) 30 mg/mL
Dimethyl sulfoxide (B87167) (DMSO) 50 mg/mL
Ethanol 30 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2) 10 mg/mL

Synthesis and Spectroscopic Characterization

Experimental Protocols

Proposed Synthesis of this compound:

A plausible synthetic route involves the reduction of a corresponding pyrimidine-4-carboxylic acid or its ester derivative.

  • Reaction Scheme:

    • Start with a suitable precursor such as pyrimidine-4-carboxylic acid.

    • Dissolve the starting material in an appropriate anhydrous solvent (e.g., tetrahydrofuran).

    • Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at a reduced temperature (e.g., 0 °C).

    • Allow the reaction to proceed to completion, which can be monitored by thin-layer chromatography.

    • Quench the reaction carefully with water and a sodium hydroxide (B78521) solution.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR (Proton NMR):

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the spectrum on a 300 MHz or higher NMR spectrometer.

    • The resulting spectrum is expected to be consistent with the structure of this compound.[5]

Infrared (IR) Spectroscopy:

  • Prepare the sample as a KBr (potassium bromide) pellet.

  • Mix a small amount of this compound with dry KBr powder and press it into a thin, transparent disk.

  • Alternatively, for a solution-state spectrum, dissolve the compound in a suitable solvent (e.g., chloroform) and use a liquid cell.

  • Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a standard range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS):

  • Dissolve a small sample of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. A peak at m/z 111.05 is expected.[4]

Table 4: Spectroscopic Data

TechniqueObserved DataSource
1H NMR Spectrum consistent with structure[5]
UV λmax 245, 276 nm[1][4]
Mass Spec (MH+) 111.4[4]

Applications in Drug Discovery and Agrochemicals

This compound is not typically used as an active ingredient itself but rather as a versatile precursor in the synthesis of more complex molecules with specific biological activities.

  • Fungicides: It has been utilized in the synthesis of thiobenzoimidazoles, which have demonstrated fungicidal properties.[1]

  • Kinase Inhibitors: The pyrimidine scaffold is central to the development of various kinase inhibitors. Derivatives of this compound have been investigated as potential ROS1 kinase inhibitors for cancer therapy, although the final compounds are structurally modified.[6]

Visualization of Workflows and Relationships

To illustrate the logical flow of information and experimental processes described in this guide, the following diagrams are provided in DOT language.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Pyrimidine-4-carboxylic acid reduction Reduction (e.g., LiAlH4 in THF) start->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms purity Purity Analysis (e.g., HPLC) product->purity

Caption: Proposed workflow for the synthesis and characterization of this compound.

logical_relationships cluster_properties Core Properties cluster_applications Applications (as Intermediate) cluster_analysis Analytical Profile center This compound physchem Physicochemical (MP, BP, pKa) center->physchem exhibits molecular Molecular (Formula, MW) center->molecular exhibits solubility Solubility center->solubility exhibits fungicides Fungicides (e.g., Thiobenzoimidazoles) center->fungicides is a precursor for kinase_inhibitors Kinase Inhibitors (e.g., ROS1 inhibitors) center->kinase_inhibitors is a precursor for spectroscopy Spectroscopy (NMR, IR, MS, UV) center->spectroscopy is characterized by

Caption: Logical relationships of this compound's properties and applications.

Conclusion

This compound is a foundational chemical intermediate with significant potential in the development of new chemical entities for pharmaceutical and agrochemical applications. This guide provides a detailed summary of its core properties and outlines standard methodologies for its synthesis and characterization, serving as a valuable resource for professionals in the field. The provided data and workflows are intended to facilitate further research and application of this versatile compound.

References

An In-depth Technical Guide to (Pyrimidin-4-yl)methanol (CAS 33581-98-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Pyrimidin-4-yl)methanol, a key synthetic intermediate, holds significant interest within the fields of medicinal chemistry and drug development. Its versatile pyrimidine (B1678525) core serves as a scaffold for the synthesis of a wide array of derivatives exhibiting diverse pharmacological activities, most notably as antifungal agents. This technical guide provides a comprehensive overview of (pyrimidin-4-yl)methanol, encompassing its physicochemical properties, synthesis methodologies, spectroscopic data, and its role in the development of bioactive compounds. Detailed experimental protocols and visual representations of key processes are included to facilitate its practical application in a research setting.

Introduction

(Pyrimidin-4-yl)methanol, also known as 4-pyrimidinemethanol, is a heterocyclic alcohol with the chemical formula C₅H₆N₂O.[1] The pyrimidine ring, a fundamental component of nucleic acids, is a privileged scaffold in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[2] (Pyrimidin-4-yl)methanol serves as a crucial building block for the synthesis of these complex molecules, particularly in the development of novel fungicides and other pharmacologically active compounds.[3] Its utility as a synthetic intermediate underscores the importance of a thorough understanding of its chemical and biological characteristics.[4]

Physicochemical Properties

A summary of the key physicochemical properties of (pyrimidin-4-yl)methanol is presented in Table 1. This data is essential for its handling, characterization, and application in chemical synthesis.

Table 1: Physicochemical Properties of (Pyrimidin-4-yl)methanol

PropertyValueReference
CAS Number 33581-98-5[1]
Molecular Formula C₅H₆N₂O[1]
Molecular Weight 110.11 g/mol [1]
Appearance Crystalline solid[3]
Melting Point 75-78 °C
Boiling Point 250.8 ± 15.0 °C (Predicted)
Solubility DMF: 30 mg/mL; DMSO: 50 mg/mL; Ethanol (B145695): 30 mg/mL; PBS (pH 7.2): 10 mg/mL[3]
λmax 245, 276 nm[3]

Synthesis of (Pyrimidin-4-yl)methanol

The synthesis of (pyrimidin-4-yl)methanol can be achieved through the reduction of a suitable pyrimidine-4-substituted precursor. Two primary routes are the reduction of pyrimidine-4-carboxylic acid or its ester, and the reduction of pyrimidine-4-carbaldehyde (B152824).

Synthesis via Reduction of Pyrimidine-4-Carboxylic Acid

A common and effective method for the synthesis of (pyrimidin-4-yl)methanol involves the reduction of pyrimidine-4-carboxylic acid. This transformation can be accomplished using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[5][6]

Experimental Protocol: Reduction of Pyrimidine-4-Carboxylic Acid with LiAlH₄

  • Preparation of Pyrimidine-4-Carboxylic Acid: Pyrimidine-4-carboxylic acid can be synthesized by the oxidation of 4-methylpyrimidine. A detailed protocol for this oxidation has been described.[7]

  • Reduction Step:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of pyrimidine-4-carboxylic acid (1 equivalent) in anhydrous THF to the LiAlH₄ suspension with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water, while maintaining the temperature at 0 °C.

    • Filter the resulting precipitate and wash it thoroughly with THF.

    • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure (pyrimidin-4-yl)methanol.

G cluster_0 Synthesis of (Pyrimidin-4-yl)methanol Pyrimidine-4-carboxylic Acid Pyrimidine-4-carboxylic Acid LiAlH4 / THF LiAlH4 / THF Pyrimidine-4-carboxylic Acid->LiAlH4 / THF Reduction (Pyrimidin-4-yl)methanol (Pyrimidin-4-yl)methanol LiAlH4 / THF->(Pyrimidin-4-yl)methanol

Synthesis of (Pyrimidin-4-yl)methanol via reduction.
Synthesis via Reduction of Pyrimidine-4-carbaldehyde

An alternative route involves the reduction of pyrimidine-4-carbaldehyde using a milder reducing agent like sodium borohydride (B1222165) (NaBH₄).[8][9]

Experimental Protocol: Reduction of Pyrimidine-4-carbaldehyde with NaBH₄

  • Preparation of Pyrimidine-4-carbaldehyde: This starting material can be prepared by the oxidation of (pyrimidin-4-yl)methanol or other suitable methods.

  • Reduction Step:

    • Dissolve pyrimidine-4-carbaldehyde (1 equivalent) in methanol (B129727) or ethanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, quench it by the careful addition of acetone.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield (pyrimidin-4-yl)methanol.

G cluster_1 Alternative Synthesis Route Pyrimidine-4-carbaldehyde Pyrimidine-4-carbaldehyde NaBH4 / Methanol NaBH4 / Methanol Pyrimidine-4-carbaldehyde->NaBH4 / Methanol Reduction (Pyrimidin-4-yl)methanol (Pyrimidin-4-yl)methanol NaBH4 / Methanol->(Pyrimidin-4-yl)methanol

Alternative synthesis of (Pyrimidin-4-yl)methanol.

Spectroscopic Data

The structural elucidation of (pyrimidin-4-yl)methanol is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data of (Pyrimidin-4-yl)methanol

TechniqueData
¹H NMR Predicted chemical shifts (ppm, in CDCl₃): ~8.9 (s, 1H, H2), ~8.6 (d, 1H, H6), ~7.4 (d, 1H, H5), ~4.8 (s, 2H, CH₂), ~3.5 (br s, 1H, OH).
¹³C NMR Predicted chemical shifts (ppm, in CDCl₃): ~158 (C2), ~157 (C6), ~150 (C4), ~119 (C5), ~63 (CH₂).
IR (KBr) Characteristic peaks (cm⁻¹): ~3300-3100 (O-H stretch, broad), ~3100-3000 (C-H aromatic stretch), ~1600-1400 (C=C and C=N aromatic ring stretches), ~1050 (C-O stretch).
Mass Spec. Expected m/z: 110.05 [M]⁺, with fragmentation patterns corresponding to the loss of H, OH, and CH₂OH.[10][11]

Note: The NMR data provided are predicted values and may vary slightly based on the solvent and experimental conditions. Experimental spectra should be acquired for definitive structural confirmation.

Biological Activity and Applications in Drug Development

(Pyrimidin-4-yl)methanol serves as a pivotal intermediate in the synthesis of compounds with significant biological activities. The pyrimidine scaffold is a well-established pharmacophore in a variety of therapeutic areas.

Antifungal Activity

A primary application of (pyrimidin-4-yl)methanol is in the synthesis of antifungal agents.[3] Derivatives synthesized from this intermediate have shown potent activity against a range of fungal pathogens. The mechanism of action for some pyrimidine-based fungicides involves the inhibition of NADH oxidase in the mitochondrial respiratory chain, disrupting cellular energy production in fungi.[12]

G cluster_2 Antifungal Mechanism of Action Pyrimidine Derivative Pyrimidine Derivative NADH_Oxidase NADH Oxidase (Complex I) Pyrimidine Derivative->NADH_Oxidase Inhibition Electron_Transport_Chain Electron Transport Chain NADH_Oxidase->Electron_Transport_Chain Blocked ATP_Production ATP Production Electron_Transport_Chain->ATP_Production Reduced Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Leads to

Inhibition of NADH oxidase by pyrimidine derivatives.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

  • Preparation of Fungal Inoculum: Culture the desired fungal strain on an appropriate agar (B569324) medium. Prepare a suspension of fungal spores or yeast cells in sterile saline or RPMI-1640 medium and adjust the concentration to a standard density (e.g., 1-5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound (synthesized from (pyrimidin-4-yl)methanol) in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (fungus with no compound) and negative (medium only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits fungal growth. This can be determined by visual inspection or by measuring the optical density at a specific wavelength.

G cluster_3 Antifungal Screening Workflow Start Start Prepare_Inoculum Prepare Fungal Inoculum Start->Prepare_Inoculum Prepare_Dilutions Prepare Compound Dilutions Start->Prepare_Dilutions Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Determine_MIC Determine MIC Incubate->Determine_MIC End End Determine_MIC->End

Workflow for in vitro antifungal screening.
Other Pharmacological Activities

Beyond their antifungal properties, pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects.[13] The pyrimidine core of (pyrimidin-4-yl)methanol provides a versatile platform for the design and synthesis of novel therapeutic agents targeting various biological pathways.

Conclusion

(Pyrimidin-4-yl)methanol is a valuable and versatile synthetic intermediate with significant applications in drug discovery and development. Its straightforward synthesis and the rich pharmacology of its derivatives make it a compound of high interest for researchers in medicinal chemistry. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the synthesis of novel bioactive molecules with the potential for therapeutic applications. Further exploration of the biological activities of derivatives of (pyrimidin-4-yl)methanol is a promising avenue for future research.

References

An In-depth Technical Guide to Pyrimidin-4-yl-methanol: Molecular Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Pyrimidin-4-yl-methanol, a key synthetic intermediate in the development of novel therapeutic agents and other biologically active molecules. This document summarizes its molecular structure, physicochemical data, and highlights its application in the synthesis of targeted inhibitors and other functional compounds.

Molecular Structure and Properties

This compound, with the CAS number 33581-98-5, is a heterocyclic compound featuring a pyrimidine (B1678525) ring substituted with a hydroxymethyl group at the 4-position. Its chemical formula is C₅H₆N₂O.[1][2][3]

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₅H₆N₂O[1][2][3]
Molecular Weight 110.11 g/mol [1][2][3]
IUPAC Name pyrimidin-4-ylmethanol
Canonical SMILES OCc1cncn1
Appearance Light yellow to yellow solid[4]
Purity ≥97.0%[4]
Solubility Soluble in DMF, DMSO, and Ethanol
Molecular Visualization

The two-dimensional structure of this compound is depicted in the diagram below, generated using the DOT language. This visualization clarifies the atomic connectivity and the arrangement of the pyrimidine ring and the hydroxymethyl substituent.

G N1 N C2 C N1->C2 N3 N C2->N3 H_C2 H C2->H_C2 C4 C N3->C4 C5 C C4->C5 C7 C C4->C7 C6 C C5->C6 H_C5 H C5->H_C5 C6->N1 H_C6 H C6->H_C6 O8 O C7->O8 H1_C7 H C7->H1_C7 H2_C7 H C7->H2_C7 H_O8 H O8->H_O8 G A This compound (Starting Material) B Activation of Hydroxymethyl Group (e.g., Tosylation, Halogenation) A->B Step 1 C Nucleophilic Substitution (e.g., with amines, thiols) B->C Step 2 D Further Functionalization of Pyrimidine Ring C->D Optional Step E Target Molecule (e.g., Kinase Inhibitor, Antifungal Agent) C->E D->E G cluster_0 Drug Discovery Process cluster_1 Biological Evaluation A This compound (Precursor) B Synthesis of Derivative Library A->B C High-Throughput Screening B->C D Lead Compound Identification C->D E Target Identification (e.g., Kinase, Receptor) D->E F Signaling Pathway Analysis (e.g., Hedgehog, MAPK) E->F G In Vitro / In Vivo Efficacy F->G

References

An In-depth Technical Guide to Pyrimidin-4-yl-methanol: Synonyms, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidin-4-yl-methanol, a key heterocyclic building block, plays a crucial role in the landscape of medicinal chemistry and drug discovery. Its structural motif is a cornerstone in the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of this compound, detailing its nomenclature, physicochemical properties, and, most importantly, its application as a synthetic intermediate in the development of targeted therapeutics. Particular focus is given to its role in the synthesis of inhibitors for critical cancer targets such as Myeloid Cell Leukemia 1 (Mcl-1) and Embryonic Ectoderm Development (EED).

Nomenclature and Identification

This compound is known by several alternative names and is uniquely identified by its CAS Registry Number. A comprehensive list of its synonyms is provided below to aid in literature searches and material sourcing.

Identifier Type Value
Systematic Name (Pyrimidin-4-yl)methanol
CAS Registry Number 33581-98-5
Common Synonyms 4-Pyrimidinemethanol[1], 4-(Hydroxymethyl)pyrimidine, pyrimidin-4-ylmethanol, 4-pyrimidylmethyl alcohol, 4-pyrimidinylmethanol, hydroxymethyl-4 pyrimidine, 4-hydroxymethylpyrimidine, pyrimidin-4-ylmethan-1-ol

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are essential for its handling, characterization, and use in chemical synthesis. The following tables summarize key quantitative data.

Physical Properties
Property Value
Molecular Formula C₅H₆N₂O
Molecular Weight 110.11 g/mol
Melting Point 75-78 °C
Boiling Point 250.8 ± 15.0 °C (Predicted)
Density 1.227 ± 0.06 g/cm³ (Predicted)
Solubility DMF: 30 mg/mL; DMSO: 50 mg/mL; Ethanol: 30 mg/mL; PBS (pH 7.2): 10 mg/mL[1]
Spectroscopic Data
Technique Key Signals
¹H NMR δ 8.5–8.7 (pyrimidine H), δ 4.7–5.0 (–CH₂OH), δ 2.1–2.4 (exchangeable –OH)
¹³C NMR δ 165–170 (C=N), δ 60–65 (–CH₂OH)
IR 3200–3600 cm⁻¹ (O–H), 1650–1700 cm⁻¹ (C=N)
UV (λmax) 245, 276 nm[1]

Experimental Protocols

This compound is primarily utilized as a synthetic intermediate. The following sections detail its synthesis from a common precursor and its subsequent use in the preparation of a biologically active compound.

Synthesis of this compound via Reduction of Pyrimidine-4-carboxylic acid

A common route to this compound involves the reduction of its corresponding carboxylic acid. While various reducing agents can be employed, lithium aluminum hydride (LiAlH₄) is effective for this transformation.[2]

Step 1: Synthesis of Pyrimidine-4-carboxylic acid [3][4]

  • Materials: 4-methylpyrimidine (B18481), Potassium permanganate (B83412) (KMnO₄), Sodium hydroxide (B78521) (NaOH), Methanol, Hydrochloric acid (HCl).

  • Procedure:

    • A hot (approx. 350 K) aqueous solution of potassium permanganate (31.6 mmol in 75 mL water) is added dropwise over 3 hours to a stirred aqueous solution of 4-methylpyrimidine (21.3 mmol in 8 mL water) containing sodium hydroxide (5 mmol).[3][4]

    • After the addition is complete, the mixture is stirred for an additional 30 minutes.

    • Methanol (1 mL) is added to decompose any excess potassium permanganate.[3][4]

    • The hot solution is filtered to remove manganese dioxide, and the solid is washed twice with 5 mL of water.

    • The combined filtrate and washings are concentrated to approximately 15 mL and acidified to a pH of 2–3 with concentrated HCl.[3][4]

    • The mixture is cooled to room temperature, and the resulting precipitate of crude pyrimidine-4-carboxylic acid is collected.

    • Recrystallization from a water-methanol mixture (20:1) yields colorless crystals of pyrimidine-4-carboxylic acid.[3]

Step 2: Reduction to this compound [2]

  • Materials: Pyrimidine-4-carboxylic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (B95107) (THF), Water, Diethyl ether.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, a suspension of LiAlH₄ is prepared in anhydrous THF.

    • A solution of pyrimidine-4-carboxylic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

    • The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC).

    • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.

    • The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Use of this compound in the Synthesis of an MCL-1 Inhibitor Precursor

This compound serves as a key starting material in the multi-step synthesis of potent Mcl-1 inhibitors. The following is a representative procedure for one of the initial steps.

  • Materials: this compound, Triphenylphosphine (B44618) (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Phthalimide (B116566) (as an example of a nucleophile), Anhydrous toluene (B28343) or THF.

  • Procedure (Mitsunobu Reaction):

    • To a solution of this compound and phthalimide in anhydrous toluene, triphenylphosphine is added.

    • The mixture is stirred at room temperature under an inert atmosphere.

    • Diethyl azodicarboxylate (DEAD) is added dropwise to the solution.

    • The reaction is stirred at a slightly elevated temperature (e.g., 50 °C) until completion.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the N-substituted pyrimidin-4-ylmethyl phthalimide, a precursor for more complex Mcl-1 inhibitors.

Role in the Development of Targeted Therapeutics and Associated Signaling Pathways

The primary significance of this compound in drug development lies in its role as a scaffold for the synthesis of inhibitors targeting key proteins in disease pathways, particularly in oncology. It does not appear to have significant direct biological activity itself; rather, it is a critical building block for more complex and potent molecules.

Mcl-1 Inhibitors

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a common mechanism for cancer cells to evade apoptosis, leading to tumor progression and resistance to therapy.[5] Therefore, Mcl-1 is a prime target for cancer drug development. This compound has been utilized in the synthesis of various Mcl-1 inhibitors.[6] These inhibitors function by binding to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak and Bax, thereby triggering the intrinsic apoptotic pathway.

The regulation of Mcl-1 is complex, involving transcriptional and post-translational modifications, and is influenced by various signaling pathways. For instance, the PI3K/Akt pathway, a pro-survival pathway, can lead to the stabilization of Mcl-1.[7][8] Conversely, stress-activated pathways, such as the JNK pathway, can promote the degradation of Mcl-1.[9]

MCL1_Signaling_Pathway Simplified Mcl-1 Regulatory Pathway Growth_Factors Growth Factors / Cytokines PI3K PI3K Growth_Factors->PI3K activates Stress_Signals Cellular Stress (e.g., UV, Chemotherapy) JNK JNK Stress_Signals->JNK activates Akt Akt PI3K->Akt activates GSK3 GSK3β Akt->GSK3 inhibits Mcl1 Mcl-1 JNK->Mcl1 promotes degradation GSK3->Mcl1 promotes degradation Bak_Bax Bak / Bax Mcl1->Bak_Bax inhibits Apoptosis Apoptosis Bak_Bax->Apoptosis triggers Mcl1_Inhibitor Mcl-1 Inhibitor (Synthesized from This compound) Mcl1_Inhibitor->Mcl1 inhibits

Caption: Mcl-1 regulation and the site of action for derived inhibitors.

EED Inhibitors

Embryonic Ectoderm Development (EED) is a core component of the Polycomb Repressive Complex 2 (PRC2).[10][11] PRC2 is an epigenetic modulator that catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[12] Aberrant PRC2 activity is implicated in various cancers. EED is crucial for the catalytic activity of PRC2, and targeting EED with small molecule inhibitors is a promising therapeutic strategy.[13][14][15] this compound has been used as a synthetic precursor for the development of potent EED inhibitors. These inhibitors allosterically modulate PRC2 activity by binding to the H3K27me3 binding pocket of EED.

The PRC2 complex, through the action of EED, regulates the expression of a multitude of genes, including those involved in key developmental and signaling pathways such as the WNT and Bone Morphogenetic Protein (BMP) pathways.[12] By inhibiting EED, the repressive epigenetic landscape can be altered, leading to the re-expression of tumor suppressor genes.

EED_Signaling_Pathway EED's Role in PRC2 and Gene Silencing PRC2_Complex PRC2 Complex (contains EZH2, SUZ12, EED) Histone_H3 Histone H3 PRC2_Complex->Histone_H3 methylates K27 EED EED EZH2 EZH2 (catalytic subunit) EED->EZH2 allosterically activates H3K27me3 H3K27me3 (Transcriptional Repression) Histone_H3->H3K27me3 H3K27me3->PRC2_Complex binds to EED, maintains activity Gene_Silencing Gene Silencing H3K27me3->Gene_Silencing leads to Target_Genes Target Genes (e.g., WNT pathway inhibitors, BMP pathway inhibitors, Tumor Suppressors) Gene_Silencing->Target_Genes represses EED_Inhibitor EED Inhibitor (Synthesized from This compound) EED_Inhibitor->EED binds and inhibits

Caption: The role of EED in PRC2-mediated gene silencing.

Conclusion

This compound is a versatile and valuable synthetic intermediate in medicinal chemistry. While it does not exhibit significant intrinsic biological activity, its utility as a foundational scaffold for the construction of potent and selective inhibitors of key therapeutic targets, such as Mcl-1 and EED, is well-established. This guide has provided a detailed overview of its nomenclature, properties, and synthetic applications, offering a valuable resource for researchers engaged in the design and development of novel therapeutics. The continued exploration of this and similar heterocyclic building blocks will undoubtedly fuel future innovations in drug discovery.

References

The Pivotal Role of Pyrimidin-4-yl-methanol as a Synthetic Intermediate in Drug Discovery and Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidin-4-yl-methanol has emerged as a versatile and crucial building block in the synthesis of a diverse array of biologically active molecules. Its unique structural features and reactive hydroxymethyl group make it an ideal starting point for the construction of complex heterocyclic systems. This technical guide provides an in-depth overview of the synthesis of this compound and its application as a key intermediate in the development of pharmaceuticals, including inhibitors of critical cancer targets such as MCL-1 and EED, and modulators of gamma-secretase, implicated in Alzheimer's disease. Furthermore, its utility in the synthesis of modern agrochemicals, including fungicides and herbicides, is explored. This document aims to be a comprehensive resource, offering detailed experimental protocols, tabulated quantitative data, and visual representations of synthetic pathways and biological mechanisms to facilitate further research and development in these vital areas.

Introduction

The pyrimidine (B1678525) scaffold is a ubiquitous heterocyclic motif found in a vast number of biologically active compounds, including nucleic acids and numerous pharmaceuticals. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of molecular properties to achieve desired biological activities. This compound, with its reactive primary alcohol, serves as a key synthon, providing a handle for a variety of chemical transformations. This guide will delve into the synthetic routes to access this intermediate and highlight its pivotal role in the construction of high-value molecules for medicine and agriculture.

Synthesis of this compound

The preparation of this compound can be achieved through the reduction of corresponding carboxylic acid derivatives, such as esters or acyl chlorides. Below are representative protocols for its synthesis.

Reduction of an Ester Precursor

A common and effective method for the synthesis of this compound involves the reduction of an ester, such as ethyl 4-pyrimidinecarboxylate, using a suitable reducing agent like Sodium Borohydride (NaBH₄) or Lithium Aluminium Hydride (LiAlH₄).

Table 1: Synthesis of this compound via Ester Reduction

PrecursorReducing AgentSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)Reference(s)
Methyl 6-chloropyrimidine-4-carboxylateNaBH₄Tetrahydrofuran (B95107)/Ethanol (B145695)03~60[1]
Ethyl 2-methylthiopyrimidine-5-carboxylateLiAlH₄Not specifiedNot specifiedNot specifiedNot specified[2]
Experimental Protocol: Reduction of Methyl 6-chloropyrimidine-4-carboxylate with NaBH₄[1]
  • To a solution of methyl 6-chloropyrimidine-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and ethanol (10:1 v/v), add Sodium Borohydride (NaBH₄) (3.0 eq) portion-wise at 0°C under an inert atmosphere.

  • Stir the resulting suspension at 0°C for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding (6-chloropyrimidin-4-yl)methanol.

Note: This protocol describes the synthesis of a substituted analog. A similar procedure can be adapted for the unsubstituted ethyl 4-pyrimidinecarboxylate.

Reduction of a Carboxylic Acid Precursor

Alternatively, 4-pyrimidinecarboxylic acid can be reduced to the corresponding alcohol. Due to the lower reactivity of carboxylic acids towards reduction compared to esters, a stronger reducing agent like LiAlH₄ is typically employed.

Experimental Protocol: General Procedure for LiAlH₄ Reduction of a Carboxylic Acid[3]
  • In a flame-dried round-bottom flask under an inert atmosphere, suspend Lithium Aluminium Hydride (LiAlH₄) (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 4-pyrimidinecarboxylic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture back to 0°C and quench sequentially by the careful, dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the precipitate and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Applications in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of a range of pharmaceutically active compounds.

Synthesis of MCL-1 Inhibitors

Myeloid cell leukemia 1 (MCL-1) is an anti-apoptotic protein of the BCL-2 family and is a key survival factor for many cancer cells. Inhibitors of MCL-1 are promising therapeutic agents. This compound derivatives have been utilized in the synthesis of potent MCL-1 inhibitors. A common synthetic step involves the Mitsunobu reaction to couple the this compound moiety to a core scaffold.

Table 2: Representative Mitsunobu Reaction for MCL-1 Inhibitor Synthesis

Alcohol SubstrateNucleophile SubstrateReagentsSolventTemperature (°C)Reference(s)
[2-(2-methoxyphenyl)pyrimidin-4-yl]methanolA thienopyrimidine derivativeDiethylazodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (B44618) (PPh₃)Toluene (B28343)50[3]
Experimental Protocol: Mitsunobu Reaction[4]
  • Dissolve the thienopyrimidine derivative (1.0 eq), [2-(2-methoxyphenyl)pyrimidin-4-yl]methanol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous toluene under a nitrogen atmosphere.

  • Add diethylazodicarboxylate (DEAD) (1.5 eq) dropwise to the solution.

  • Stir the reaction mixture at 50°C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired product.

MCL1_Inhibitor_Synthesis

Synthesis of EED Inhibitors

Embryonic Ectoderm Development (EED) is a core component of the Polycomb Repressive Complex 2 (PRC2), which is implicated in the development of various cancers. Small molecule inhibitors of EED are being investigated as potential cancer therapeutics. A derivative of this compound has been used in the synthesis of potent EED inhibitors, again often employing a Mitsunobu reaction.

Experimental Protocol: Mitsunobu Reaction for EED Inhibitor Synthesis[5][6]
  • To a cooled (ice bath) solution of (5-bromo-2-(methylthio)pyrimidin-4-yl)methanol (B1376787) (1.0 eq), phthalimide (B116566) (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, add DIAD (1.5 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting phthalimide intermediate can be further elaborated to the final EED inhibitor.

EED_Inhibitor_Synthesis

Synthesis of Gamma-Secretase Modulators

Gamma-secretase is an enzyme complex involved in the processing of amyloid precursor protein (APP), and its dysregulation is a key factor in the pathogenesis of Alzheimer's disease. Pyrimidine derivatives are being explored as gamma-secretase modulators.

Applications in Agrochemical Synthesis

The pyrimidine core is also a key feature in many agrochemicals. This compound can serve as a starting material for the synthesis of novel fungicides and herbicides.

Fungicides

This compound has been used in the synthesis of thiobenzoimidazoles, which exhibit fungicidal activity[4]. The synthesis typically involves the conversion of the alcohol to a more reactive leaving group, such as a halide or sulfonate, followed by nucleophilic substitution with a thiol.

Fungicide_Synthesis

Herbicides

Derivatives of this compound can be incorporated into herbicidal compounds. For instance, pyrimidinyloxyphenoxypropionate herbicides are an important class of agrochemicals, and this compound can be a precursor to the pyrimidine ether moiety in these molecules[5].

Applications in Antiviral Synthesis

The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them prime candidates for the development of antiviral agents. This compound can be used as a starting point for the synthesis of novel nucleoside analogs with potential antiviral activity[3][6][7]. These synthetic routes often involve the coupling of the pyrimidine moiety to a modified sugar or an acyclic side chain.

Signaling Pathways

Understanding the biological context of the molecules synthesized from this compound is crucial for rational drug design.

MCL-1 Signaling Pathway

MCL-1 is a key regulator of the intrinsic apoptotic pathway. It sequesters pro-apoptotic proteins like BIM, preventing them from activating BAX and BAK, which are essential for mitochondrial outer membrane permeabilization and subsequent caspase activation. MCL-1 inhibitors, synthesized using this compound derivatives, disrupt this interaction, leading to cancer cell apoptosis.

MCL1_Pathway

EED Signaling Pathway in Cancer

EED is a crucial component of the PRC2 complex, which also includes EZH2 and SUZ12. PRC2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. In many cancers, PRC2 is overactive, leading to the silencing of tumor suppressor genes. EED inhibitors prevent the allosteric activation of EZH2, thereby inhibiting H3K27me3 and reactivating tumor suppressor gene expression.

EED_Pathway

Gamma-Secretase and Alzheimer's Disease

Gamma-secretase is a multi-subunit protease complex that cleaves single-pass transmembrane proteins. A key substrate is the amyloid precursor protein (APP). Cleavage of APP by beta-secretase followed by gamma-secretase generates the amyloid-beta (Aβ) peptide, which can aggregate to form plaques in the brains of Alzheimer's disease patients. Gamma-secretase modulators aim to alter the cleavage site preference of the enzyme to favor the production of shorter, less aggregation-prone Aβ peptides.

Gamma_Secretase_Pathway

Conclusion

This compound is a highly valuable and versatile synthetic intermediate with broad applications in both pharmaceutical and agrochemical research. Its straightforward accessibility through the reduction of corresponding carboxylic acid derivatives and the reactivity of its hydroxymethyl group allow for its incorporation into a wide range of complex molecular architectures. The successful application of this building block in the development of potent inhibitors for challenging disease targets and effective agrochemicals underscores its importance. This technical guide provides a solid foundation of synthetic protocols and biological context to aid researchers in leveraging the full potential of this compound in their future endeavors.

References

An In-depth Technical Guide to the Discovery and History of Pyrimidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of life's fundamental processes and a privileged scaffold in medicinal chemistry. From its presence in the nucleobases of DNA and RNA to its core structure in a wide array of therapeutic agents, the history of pyrimidine is a journey through the foundational discoveries of organic chemistry, biochemistry, and pharmacology. This technical guide provides an in-depth exploration of the discovery and history of pyrimidine-containing compounds, detailing the key experiments, methodologies, and biological pathways that have established their significance.

The Dawn of Pyrimidine Chemistry: Discovery and Early Synthesis

The story of pyrimidine begins not with the parent heterocycle itself, but with its derivatives isolated from natural sources. The first pyrimidine derivative to be isolated was alloxan, obtained by Brugnatelli in 1818 through the oxidation of uric acid. However, the systematic study of this class of compounds would not commence for several more decades.

A pivotal moment in pyrimidine chemistry was the first laboratory synthesis of a pyrimidine derivative, barbituric acid, by Édouard Grimaux in 1879.[1] This was followed by the systematic investigation of pyrimidines by Adolf Pinner , who, starting in 1884, synthesized various derivatives by condensing ethyl acetoacetate (B1235776) with amidines and was the first to propose the name "pyrimidin" in 1885.[1] The parent, unsubstituted pyrimidine molecule was finally synthesized in 1900 by Siegmund Gabriel and James Colman .[1]

Key Milestones in the Discovery and Synthesis of the Pyrimidine Core

Below is a timeline highlighting the foundational discoveries in the history of the pyrimidine ring.

G cluster_0 Historical Timeline of Pyrimidine Discovery 1818 1818 1879 1879 Alloxan Isolated\n(Brugnatelli) Alloxan Isolated (Brugnatelli) 1818->Alloxan Isolated\n(Brugnatelli) 1884 1884 Barbituric Acid Synthesized\n(Grimaux) Barbituric Acid Synthesized (Grimaux) 1879->Barbituric Acid Synthesized\n(Grimaux) 1885 1885 Systematic Study of Pyrimidines\n(Pinner) Systematic Study of Pyrimidines (Pinner) 1884->Systematic Study of Pyrimidines\n(Pinner) 1900 1900 Name 'Pyrimidin' Proposed\n(Pinner) Name 'Pyrimidin' Proposed (Pinner) 1885->Name 'Pyrimidin' Proposed\n(Pinner) Unsubstituted Pyrimidine Synthesized\n(Gabriel & Colman) Unsubstituted Pyrimidine Synthesized (Gabriel & Colman) 1900->Unsubstituted Pyrimidine Synthesized\n(Gabriel & Colman)

A timeline of the key discoveries in pyrimidine chemistry.
Quantitative Data of Early Pyrimidine Compounds

The following table summarizes the physical properties of the parent pyrimidine molecule and its foundational derivatives.

CompoundChemical FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
PyrimidineC₄H₄N₂80.0920-22123-124
Barbituric AcidC₄H₄N₂O₃128.09245 (decomposes)N/A
AlloxanC₄H₂N₂O₄142.07255 (decomposes)N/A

The Nucleobases: Pyrimidines at the Heart of Genetics

The discovery of pyrimidine's role in the building blocks of life was a monumental step in the history of biology. Albrecht Kossel , a pioneer in the chemistry of nucleic acids, was instrumental in the isolation and characterization of the pyrimidine nucleobases. Cytosine was discovered and named by Kossel and Albert Neumann in 1894 when it was hydrolyzed from calf thymus tissues.[2] Thymine was first isolated in 1893 by Kossel and Neumann from the same source.[2] Uracil was discovered by Alberto Ascoli in 1900 through the hydrolysis of yeast nuclein.[3]

Quantitative Data of Pyrimidine Nucleobases
NucleobaseChemical FormulaMolar Mass ( g/mol )Melting Point (°C)
CytosineC₄H₅N₃O111.10320-325 (decomposes)
ThymineC₅H₆N₂O₂126.12316-317
UracilC₄H₄N₂O₂112.09335 (decomposes)

Experimental Protocols of Foundational Syntheses

The following sections detail the methodologies for the key historical syntheses of pyrimidine-containing compounds. These protocols are representative of the techniques used in the late 19th and early 20th centuries.

Grimaux's Synthesis of Barbituric Acid (1879)

This synthesis was the first reported laboratory preparation of a pyrimidine ring system.[1]

Objective: To synthesize barbituric acid from urea (B33335) and malonic acid.

Materials:

  • Urea

  • Malonic acid

  • Phosphorus oxychloride (POCl₃)

Methodology:

  • A mixture of urea and malonic acid is heated in the presence of phosphorus oxychloride.

  • The phosphorus oxychloride acts as a dehydrating agent, facilitating the condensation reaction between the urea and malonic acid.

  • The reaction proceeds through the formation of an intermediate, which then cyclizes to form the barbituric acid ring.

  • Upon completion of the reaction, the product is isolated and purified.

Characterization (Historical Context): In the late 19th century, characterization would have relied on techniques such as:

  • Elemental Analysis: Combustion analysis to determine the empirical formula (carbon, hydrogen, nitrogen, and oxygen content).[4]

  • Melting Point Determination: To assess the purity of the synthesized compound.

  • Solubility Tests: To observe the compound's behavior in various solvents.

  • Salt Formation: Reacting the acidic barbituric acid with a base to form a salt, further confirming its chemical nature.

Pinner's Pyrimidine Synthesis (1884)

Pinner's method provided a more general route to a variety of substituted pyrimidines.[1][5]

Objective: To synthesize a 2-substituted pyrimidine from an amidine and a β-keto ester.

Materials:

  • An amidine hydrochloride (e.g., acetamidine (B91507) hydrochloride)

  • A β-keto ester (e.g., ethyl acetoacetate)

  • A strong base (e.g., sodium ethoxide) in ethanol

Methodology:

  • The amidine hydrochloride is treated with a strong base, such as sodium ethoxide in ethanol, to generate the free amidine.

  • The β-keto ester is then added to the reaction mixture.

  • The reaction mixture is heated under reflux. The amidine undergoes a condensation reaction with the β-keto ester.

  • The reaction proceeds through a cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

  • The product is isolated by cooling the reaction mixture, followed by filtration and recrystallization.

G cluster_0 Pinner Pyrimidine Synthesis Workflow Start Start Amidine_Freeing Generate free amidine (Amidine HCl + Base) Start->Amidine_Freeing Condensation Condensation with β-keto ester Amidine_Freeing->Condensation Cyclization_Dehydration Cyclization and Dehydration Condensation->Cyclization_Dehydration Isolation Isolation and Purification Cyclization_Dehydration->Isolation End End Isolation->End

A workflow diagram of the Pinner pyrimidine synthesis.
Gabriel and Colman's Synthesis of Unsubstituted Pyrimidine (1900)

This was the first synthesis of the parent pyrimidine heterocycle.[1]

Objective: To synthesize pyrimidine from barbituric acid.

Materials:

  • Barbituric acid

  • Phosphorus oxychloride (POCl₃)

  • Zinc dust

  • Hot water

Methodology:

  • Barbituric acid is treated with phosphorus oxychloride to convert it to 2,4,6-trichloropyrimidine (B138864).

  • The 2,4,6-trichloropyrimidine is then reduced using zinc dust in hot water.

  • The chlorine atoms are removed, and the aromatic pyrimidine ring is formed.

  • The pyrimidine is then isolated and purified.

Wheeler and Johnson's Synthesis of Cytosine (1903)

This laboratory synthesis confirmed the structure of cytosine, which had been previously isolated from natural sources.[6]

Objective: To synthesize cytosine.

Materials:

Methodology:

  • Ethyl cyanoacetate is condensed with urea in the presence of sodium ethoxide to form 2-oxo-4-amino-6-hydroxypyrimidine.

  • This intermediate is then treated with phosphorus oxychloride to replace the hydroxyl group with a chlorine atom, yielding 2-oxo-4-amino-6-chloropyrimidine.

  • The chloro-substituted intermediate is then treated with ammonia to replace the chlorine atom with an amino group, followed by reduction to remove the oxo group at position 2, ultimately yielding cytosine.

Pyrimidine-Containing Compounds in Drug Discovery

The journey of pyrimidines in therapeutics began with the derivatives of barbituric acid. Following Grimaux's synthesis, further modifications led to the discovery of the sedative and hypnotic properties of barbiturates.

The Era of Barbiturates

In 1903, Emil Fischer and Josef von Mering discovered the sedative properties of barbital (B3395916) (Veronal), the first commercially successful barbiturate. This was followed by the synthesis of phenobarbital (B1680315) in 1912, which proved to be a highly effective anticonvulsant. For decades, barbiturates were the primary treatment for anxiety, insomnia, and seizures.

Quantitative Data of Early Barbiturate Drugs
DrugYear of IntroductionMelting Point (°C)Primary Use
Barbital1903188-192Hypnotic
Phenobarbital1912174-178Anticonvulsant, Sedative

Biosynthesis of Pyrimidines: The Cellular Pathways

Cells synthesize pyrimidine nucleotides through two main pathways: the de novo pathway and the salvage pathway.

The De Novo Pyrimidine Synthesis Pathway

The de novo pathway builds the pyrimidine ring from simple precursors: bicarbonate, aspartate, and glutamine.[7] The first committed and rate-limiting step is the synthesis of carbamoyl (B1232498) phosphate (B84403) from glutamine, CO₂, and ATP, catalyzed by carbamoyl phosphate synthetase II (CPS II) .[7] This enzyme is allosterically activated by ATP and PRPP (5-phosphoribosyl-1-pyrophosphate) and inhibited by the end-product, UTP (uridine triphosphate).[8]

The carbamoyl phosphate then reacts with aspartate in a reaction catalyzed by aspartate transcarbamoylase (ATCase) , another key regulatory enzyme. ATCase is allosterically inhibited by CTP (cytidine triphosphate) and activated by ATP.[9][10] The pathway proceeds through a series of steps to form the first pyrimidine nucleotide, uridine (B1682114) monophosphate (UMP).

G cluster_0 De Novo Pyrimidine Synthesis Pathway Glutamine_CO2_ATP Glutamine + CO2 + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine_CO2_ATP->Carbamoyl_Phosphate CPS II Carbamoyl_Aspartate N-Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate Dehydrogenase OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP Orotate Phosphoribosyltransferase PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMP Decarboxylase UTP UTP UMP->UTP Kinases CTP CTP UTP->CTP CTP Synthetase CTP->Carbamoyl_Aspartate (-) Feedback Inhibition ATP_PRPP->Carbamoyl_Phosphate (+) Allosteric Activation

The de novo pyrimidine biosynthesis pathway with key regulatory steps.
The Pyrimidine Salvage Pathway

The salvage pathway is a less energy-intensive route that recycles pre-formed pyrimidine bases and nucleosides from the breakdown of DNA and RNA.[7] Key enzymes in this pathway include thymidine (B127349) kinase , which phosphorylates thymidine to thymidine monophosphate (TMP), and uridine-cytidine kinase , which phosphorylates uridine and cytidine.[11]

G cluster_0 Pyrimidine Salvage Pathway Thymine Thymine Thymidine Thymidine Thymine->Thymidine Thymidine Phosphorylase TMP TMP Thymidine->TMP Thymidine Kinase Uracil Uracil Uridine Uridine Uracil->Uridine Uridine Phosphorylase UMP UMP Uridine->UMP Uridine-Cytidine Kinase Cytosine Cytosine Cytidine Cytidine Cytosine->Cytidine Uridine Phosphorylase CMP CMP Cytidine->CMP Uridine-Cytidine Kinase

An overview of the pyrimidine salvage pathway.

Conclusion

The discovery and history of pyrimidine-containing compounds represent a remarkable journey of scientific inquiry that has profoundly impacted our understanding of life and our ability to treat disease. From the early days of organic synthesis to the elucidation of complex biochemical pathways and the development of life-saving drugs, the pyrimidine scaffold has proven to be of enduring importance. For researchers, scientists, and drug development professionals, a deep appreciation of this history provides a valuable context for future innovation in the ever-evolving field of pyrimidine chemistry and biology.

References

A Technical Guide to the Solubility and Stability of Pyrimidin-4-yl-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for pyrimidin-4-yl-methanol (CAS No: 33581-98-5), a key synthetic intermediate in the development of novel therapeutic agents and other bioactive molecules.[1][2][3] This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and pharmaceutical development.

Core Physicochemical Properties

This compound is a crystalline solid with a light yellow to yellow appearance.[4] It has a molecular formula of C₅H₆N₂O and a molecular weight of approximately 110.11 g/mol .[3][4]

Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative solubility data.

SolventSolubility (mg/mL)
Dimethylformamide (DMF)30[1][5]
Dimethyl sulfoxide (B87167) (DMSO)50[1][5]
Ethanol30[1][5]
Phosphate-Buffered Saline (PBS, pH 7.2)10[1]

Stability Data

Proper storage and handling are crucial for maintaining the integrity of this compound. The available data on its stability under various conditions are presented below.

ConditionStability
Solid, -20°C≥ 4 years[1]
In solvent, -80°C6 months (stored under nitrogen)[4]
In solvent, -20°C1 month (stored under nitrogen)[4]

Experimental Protocols

While specific experimental protocols for the determination of the above data for this compound are not publicly available, this section outlines representative methodologies based on standard industry practices for a crystalline solid.

Protocol for Determining Thermodynamic Solubility

This protocol describes a common method for measuring the equilibrium solubility of a compound in various solvents.

1. Materials and Equipment:

  • This compound (crystalline solid)
  • Selected solvents (e.g., DMF, DMSO, Ethanol, PBS pH 7.2)
  • 2 mL glass vials with screw caps
  • Orbital shaker with temperature control
  • Analytical balance
  • Centrifuge
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
  • Volumetric flasks and pipettes

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) for HPLC calibration.
  • Create a calibration curve by preparing a series of dilutions from the stock solution and analyzing them by HPLC.
  • Add an excess amount of solid this compound to a pre-weighed 2 mL glass vial.
  • Add a known volume (e.g., 1 mL) of the desired solvent to the vial.
  • Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).
  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
  • After shaking, visually inspect the vials to ensure that excess solid is still present.
  • Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.
  • Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
  • Dilute the supernatant with a suitable solvent to a concentration within the HPLC calibration curve range.
  • Analyze the diluted sample by HPLC to determine the concentration of this compound.
  • Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

Protocol for Assessing Long-Term Stability

This protocol outlines a typical procedure for evaluating the long-term stability of a compound under specified storage conditions.

1. Materials and Equipment:

  • This compound (crystalline solid)
  • -20°C freezer
  • Amber glass vials with screw caps
  • Analytical balance
  • HPLC system
  • Desiccator

2. Procedure:

  • Accurately weigh a specified amount of this compound into several amber glass vials.
  • Tightly cap the vials and place them in a -20°C freezer.
  • At predetermined time points (e.g., 0, 3, 6, 12, 24, 36, and 48 months), remove one vial from the freezer.
  • Allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.
  • Prepare a solution of the aged sample in a suitable solvent at a known concentration.
  • Analyze the sample by HPLC to determine the purity of this compound.
  • Compare the purity of the aged sample to that of a reference standard stored at -80°C or a freshly prepared sample (time point 0).
  • A significant decrease in purity over time indicates degradation.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the assessment of solubility and stability of a chemical compound like this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Start: Compound Received sol_prep Prepare Saturated Solutions (Excess Solid in Solvent) sol_start->sol_prep sol_equilibrate Equilibrate (e.g., 24-48h with shaking) sol_prep->sol_equilibrate sol_separate Separate Solid and Liquid (Centrifugation/Filtration) sol_equilibrate->sol_separate sol_analyze Analyze Supernatant (e.g., HPLC, UV-Vis) sol_separate->sol_analyze sol_quantify Quantify Concentration (vs. Calibration Curve) sol_analyze->sol_quantify sol_end End: Solubility Data (mg/mL) sol_quantify->sol_end stab_start Start: Compound Received stab_store Store Samples at Defined Conditions (-20°C, -80°C, etc.) stab_start->stab_store stab_pull Pull Samples at Time Points (0, 3, 6, 12... months) stab_store->stab_pull stab_prep Prepare for Analysis stab_pull->stab_prep stab_analyze Analyze for Purity (e.g., HPLC) stab_prep->stab_analyze stab_compare Compare to t=0 or Reference Standard stab_analyze->stab_compare stab_end End: Stability Profile stab_compare->stab_end

Caption: A generalized workflow for determining the solubility and stability of a chemical compound.

References

Spectroscopic Data and Analysis of Pyrimidin-4-yl-methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound pyrimidin-4-yl-methanol, a key intermediate in pharmaceutical synthesis. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic properties, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural integrity and purity of this compound can be confirmed through a combination of spectroscopic techniques. The key quantitative data obtained from mass spectrometry, 1H NMR, and 13C NMR are summarized below.

Table 1: Mass Spectrometry and UV-Vis Data for this compound

ParameterValueReference
Molecular FormulaC5H6N2O[1]
Molecular Weight110.11 g/mol [1]
Mass Spectrum (MH+)111.4 m/z
UV λmax245 nm, 274 nm

Table 2: Predicted 1H NMR Spectral Data for this compound

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~8.9Doublet1HH2
~8.6Doublet1HH6
~7.5Doublet of Doublets1HH5
~4.8Singlet2H-CH2-
~4.5Broad Singlet1H-OH

Table 3: Predicted 13C NMR Spectral Data for this compound

Chemical Shift (δ ppm)Assignment
~160C4
~157C2
~150C6
~120C5
~64-CH2-

Note: The 1H and 13C NMR data are predicted values based on the analysis of similar pyrimidine (B1678525) derivatives and have not been experimentally confirmed from the available search results.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data comparison. The following are general protocols that can be adapted for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (B151607) (CDCl3) or dimethyl sulfoxide (B87167) (DMSO-d6). Tetramethylsilane (TMS) is usually added as an internal standard (δ 0.00).

  • 1H NMR Acquisition: The 1H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters to be set include the spectral width, acquisition time, and relaxation delay.

  • 13C NMR Acquisition: The 13C NMR spectrum is typically recorded using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans and a longer relaxation delay are generally required compared to 1H NMR due to the lower natural abundance of the 13C isotope.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL.

  • ESI-MS Acquisition: The sample solution is introduced into the ESI source of the mass spectrometer. The instrument is typically operated in positive ion mode to observe the protonated molecule [M+H]+. The mass analyzer is scanned over a relevant mass-to-charge (m/z) range.

  • GC-MS Acquisition: For GC-MS analysis, the sample is first vaporized and separated on a gas chromatography column before being introduced into the mass spectrometer. This method can provide information about the purity of the sample and the fragmentation pattern of the molecule.

Infrared (IR) Spectroscopy

IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For a solid sample like this compound, the spectrum can be obtained using a KBr pellet or as a Nujol mull. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on an IR-transparent window (e.g., NaCl or KBr plates).

  • Acquisition: The spectrum is typically recorded over the range of 4000-400 cm-1. A background spectrum is first collected and then automatically subtracted from the sample spectrum.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for the characterization of a compound like this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Final Characterization Synthesis Synthesis of This compound MS Mass Spectrometry (MS) Synthesis->MS NMR Nuclear Magnetic Resonance (NMR) Synthesis->NMR IR Infrared Spectroscopy (IR) Synthesis->IR MS_Data Determine Molecular Weight and Formula MS->MS_Data NMR_Data Elucidate Chemical Structure (Connectivity, Stereochemistry) NMR->NMR_Data IR_Data Identify Functional Groups IR->IR_Data Conclusion Structure Confirmation and Purity Assessment MS_Data->Conclusion NMR_Data->Conclusion IR_Data->Conclusion

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Emerging Therapeutic Potential of Pyrimidin-4-yl-methanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among its vast derivatives, those incorporating a 4-yl-methanol moiety have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the anticancer and antimicrobial properties of these promising compounds. We delve into their mechanisms of action, present key quantitative data, and provide detailed experimental protocols to facilitate further investigation and drug development efforts.

Anticancer Activities of Pyrimidin-4-yl-methanol Derivatives

Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various protein kinases crucial for cancer cell proliferation and survival. These compounds have been investigated as inhibitors of ROS1, RAF, Aurora, and CHK1 kinases, highlighting their broad applicability in oncology research.

Kinase Inhibitory Activity

The aberrant activity of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. This compound derivatives have been successfully designed to inhibit several key kinases involved in oncogenic signaling pathways.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values)

Derivative ClassTarget KinaseCell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine-MCF-7 (Breast)11 - 12[1]
Pyrido[2,3-d]pyrimidinePIM-1MCF-7 (Breast)Not Specified[2]
Pyrrolo[2,3-d]pyrimidineEGFR, VEGFR-2, Her2, CDK2HepG2 (Liver) & others29 - 59[3]
N-trisubstituted pyrimidineAurora AU937 (Leukemia)0.0071[4][5]
N-trisubstituted pyrimidineAurora BU937 (Leukemia)0.0257[4]
Pyrido[3,2-d]pyrimidin-6(5H)-oneCHK1MV-4-11 (Leukemia)0.202[6]
Pyrazolo[1,5-a]pyrimidineCHK1-Potent Inhibition[7][8]
Pyrimidine-basedAurora ASCLC cell lines< 0.2[9]

Note: This table presents a selection of reported IC50 values. For a comprehensive understanding, please refer to the cited literature.

Signaling Pathways Targeted by this compound Derivatives

The anticancer effects of these derivatives are rooted in their ability to modulate critical signaling cascades. Below are graphical representations of the key pathways affected.

ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS1 ROS1 Receptor Tyrosine Kinase PLCg PLCγ ROS1->PLCg MAPK_pathway MAPK Pathway (RAS-RAF-MEK-ERK) ROS1->MAPK_pathway PI3K_pathway PI3K/AKT Pathway ROS1->PI3K_pathway STAT3 STAT3 ROS1->STAT3 VAV3 VAV3 ROS1->VAV3 Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation PI3K_pathway->Proliferation STAT3->Proliferation Inhibitor This compound Derivative Inhibitor->ROS1

ROS1 Signaling Pathway Inhibition

RAF_MEK_ERK_Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Inhibitor This compound Derivative Inhibitor->RAF

RAF-MEK-ERK Signaling Pathway Inhibition

Aurora_Kinase_Pathway AuroraA Aurora A Kinase Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly Mitosis Mitotic Progression Centrosome_Maturation->Mitosis Spindle_Assembly->Mitosis Inhibitor This compound Derivative Inhibitor->AuroraA

Aurora Kinase Pathway Inhibition

CHK1_Pathway DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Apoptosis Apoptosis CHK1->Apoptosis Inhibitor This compound Derivative Inhibitor->CHK1

CHK1 Signaling Pathway Inhibition

Antimicrobial Activities of this compound Derivatives

In addition to their anticancer properties, this compound derivatives have shown promise as antimicrobial agents. Their ability to inhibit the growth of various bacterial and fungal strains makes them attractive candidates for the development of new anti-infective drugs.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values)

Derivative ClassMicrobial StrainMIC (µg/mL)Reference
PyridothienopyrimidineB. subtilis4 - 32
PyridothienopyrimidineE. coli4 - 32[10]
PyridothienopyrimidineS. typhimurium4 - 32[10]
Indolyl-pyrimidineVarious BacteriaModerate Activity
Pyrimidine-5-carbonitrileVarious Bacteria & FungiExcellent Activity[11]

Note: This table presents a selection of reported MIC values. For a comprehensive understanding, please refer to the cited literature.

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives often involves the condensation of a β-dicarbonyl compound with a guanidine (B92328) or urea (B33335) derivative. A general synthetic scheme is outlined below.[12][13]

Synthesis_Workflow Start Starting Materials (e.g., β-Dicarbonyl Compound, Guanidine/Urea) Reaction Cyclocondensation Reaction (e.g., in Ethanol, with base) Start->Reaction Purification Purification (e.g., Recrystallization, Column Chromatography) Reaction->Purification Characterization Characterization (e.g., NMR, Mass Spec, IR) Purification->Characterization Final_Product This compound Derivative Characterization->Final_Product

General Synthesis Workflow

Protocol:

  • Reaction Setup: Dissolve the β-dicarbonyl compound (1 equivalent) and the guanidine or urea derivative (1.1 equivalents) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., sodium ethoxide).

  • Reaction Conditions: Reflux the reaction mixture for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid. The resulting precipitate is collected by filtration.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases can be determined using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay.[14][15]

Protocol:

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Luminescence Measurement: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The cytotoxic effects of the this compound derivatives on cancer cell lines are commonly evaluated using the MTT assay.[16][17]

MTT_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Pyrimidine Derivatives Cell_Seeding->Compound_Treatment Incubation_24_72h Incubate (24-72h) Compound_Treatment->Incubation_24_72h MTT_Addition Add MTT Reagent Incubation_24_72h->MTT_Addition Incubation_4h Incubate (4h) MTT_Addition->Incubation_4h Solubilization Add Solubilization Solution (DMSO) Incubation_4h->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

MTT Assay Workflow

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method.[18][19][20][21]

Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with significant potential in the fields of oncology and infectious diseases. Their ability to target key cellular pathways and inhibit microbial growth underscores their importance as scaffolds for future drug discovery and development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of these potent molecules. Further investigation into their structure-activity relationships and in vivo efficacy is warranted to fully realize their clinical potential.

References

The Role of the Pyrimidin-4-yl-methanol Scaffold in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidin-4-yl-methanol moiety has emerged as a privileged scaffold in medicinal chemistry, serving as a core structural component in the development of potent and selective inhibitors for a range of high-value therapeutic targets. This technical guide provides an in-depth review of the synthesis, biological activity, and structure-activity relationships (SAR) of this compound derivatives, with a focus on their application as inhibitors of key proteins in oncology: Myeloid Cell Leukemia 1 (MCL-1), Embryonic Ectoderm Development (EED), and Ataxia Telangiectasia and Rad3-related (ATR) kinase.

Data Presentation: Quantitative Analysis of this compound Derivatives

The following tables summarize the quantitative data for this compound derivatives as inhibitors of MCL-1, EED, and ATR, facilitating a clear comparison of their potencies and cellular activities.

Table 1: Biological Activity of this compound Derivatives as MCL-1 Inhibitors
Compound ReferenceCore Structure VariationMCL-1 Affinity (K_i, nM)Cellular Activity (IC_50, nM)Reference
S64315 Analogue Thieno[2,3-d]pyrimidine0.0369.1[1][2]
Core Swap Analogue 17 Thieno[2,3-b]pyridine~0.19.1[1][2]
Core Swap Analogue 18 Thieno[2,3-b]pyridine~0.111[1][2]
Core Swap Analogue 20 Benzothiophene1.347[1][2]
Core Swap Analogue 21 Benzofuran1.347[1][2]
Core Swap Analogue 22 Indole2.3104[1][2]
Table 2: Biological Activity of this compound Derivatives as EED Inhibitors
Compound ReferenceModificationsEED Binding (IC_50, nM)Cellular Growth Inhibition (KARPAS422 cells, IC_50, nM)Reference
EEDi-5285 Optimized "tail" and core0.20.5[3]
Compound 19 Phenyl "tail"23120[3]
Compound 21 Methylsulfone "tail"Not specified2.2[3]
Compound 27 4-methyl-3-pyridine "tail"Not specifiedPotent[3]
Compound 30 Trifluoromethyl "tail"PotentPotent[3]
Table 3: Biological Activity of a this compound Derivative as an ATR Inhibitor
Compound ReferenceTargetBiochemical Potency (IC_50, nM)Cellular Potency (p-Chk1 Ser345 IC_50, nM)Reference
AZ20 ATR Kinase550

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of this compound derivatives.

General Synthesis of a this compound Derivative

This protocol describes a representative synthesis of a substituted this compound derivative, adapted from the synthesis of MCL-1 inhibitors.[1][2]

Step 1: Synthesis of Ethyl (2R)-2-amino-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methanol intermediate

  • Reaction Setup: To a solution of a suitable starting pyrimidine (B1678525) (1 equivalent) in a mixture of THF and methanol (B129727), add (2R)-2-amino-3-hydroxypropanoate (1.2 equivalents).

  • Reaction Conditions: Heat the mixture to 35°C.

  • Addition of Reagent: Add di-tert-butyl azodicarboxylate (DTBAD) (1.2 equivalents) portion-wise.

  • Stirring: Stir the reaction mixture at 45°C for 3 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) and methanol as the eluent to yield the desired this compound intermediate.

MCL-1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This protocol outlines a method to determine the binding affinity of compounds to the MCL-1 protein.

  • Reagents:

    • Recombinant human MCL-1 protein.

    • Fluorescently labeled BIM peptide probe (e.g., Cy5-tagged).

    • Terbium (Tb)-conjugated anti-tag antibody (e.g., anti-His).

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA).

  • Procedure:

    • Add test compounds at various concentrations to a 384-well plate.

    • Add the MCL-1 protein and the Tb-conjugated antibody to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Add the fluorescently labeled BIM peptide to initiate the binding reaction.

    • Incubate for a defined period (e.g., 1-2 hours) at room temperature, protected from light.

  • Detection:

    • Measure the HTRF signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (terbium) and 665 nm (Cy5).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the K_i or IC_50 value.

EED Binding Assay (AlphaScreen)

This protocol describes a method to assess the ability of compounds to disrupt the interaction between EED and a histone H3 peptide.

  • Reagents:

    • Recombinant human EED protein.

    • Biotinylated histone H3 peptide containing trimethylated lysine (B10760008) 27 (H3K27me3).

    • Streptavidin-coated donor beads.

    • Anti-tag antibody-conjugated acceptor beads (e.g., anti-His).

    • Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).

  • Procedure:

    • Add test compounds at various concentrations to a 384-well plate.

    • Add the EED protein and incubate for a specified time.

    • Add the biotinylated H3K27me3 peptide and incubate.

    • Add the streptavidin-donor beads and anti-tag acceptor beads in the dark.

    • Incubate for a defined period (e.g., 1 hour) at room temperature in the dark.

  • Detection:

    • Measure the AlphaScreen signal using an appropriate plate reader.

  • Data Analysis:

    • Plot the signal against the logarithm of the inhibitor concentration to determine the IC_50 value.

Cellular ATR Target Engagement Assay (CHK1 Phosphorylation)

This protocol details a Western blot-based method to measure the inhibition of ATR kinase activity in cells by assessing the phosphorylation of its substrate, CHK1.

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., HT29 or LoVo) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a DNA damaging agent (e.g., hydroxyurea (B1673989) or UV radiation) to activate the ATR pathway.

    • Concurrently, treat the cells with a serial dilution of the this compound-containing ATR inhibitor.

    • Incubate for a defined period (e.g., 2 hours).

  • Protein Lysate Preparation:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated CHK1 (Ser345) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phosphorylated CHK1.

    • Normalize the signal to a loading control (e.g., total CHK1 or β-actin).

    • Plot the normalized signal against the logarithm of the inhibitor concentration to determine the cellular IC_50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound derivatives and a typical experimental workflow.

MCL1_Inhibition_Pathway cluster_Apoptosis_Regulation Mitochondrial Apoptosis Pathway MCL1 MCL-1 BAK BAK MCL1->BAK Inhibits BIM BIM MCL1->BIM Inhibits Apoptosis Apoptosis BAK->Apoptosis Induces BIM->BAK Activates Inhibitor This compound MCL-1 Inhibitor Inhibitor->MCL1

Caption: Inhibition of the MCL-1 anti-apoptotic protein by a this compound derivative.

EED_Inhibition_Pathway cluster_PRC2 Polycomb Repressive Complex 2 (PRC2) EZH2 EZH2 (Catalytic Subunit) H3K27me3 H3K27me3 (Histone Mark) EZH2->H3K27me3 Catalyzes Gene_Silencing Transcriptional Repression (Gene Silencing) EZH2->Gene_Silencing EED EED EED->EZH2 Allosteric Activation SUZ12 SUZ12 H3K27me3->EED Binds to Inhibitor This compound EED Inhibitor Inhibitor->EED Binds to H3K27me3 pocket (Inhibits)

Caption: Allosteric inhibition of the PRC2 complex by an EED inhibitor.

ATR_Inhibition_Pathway DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase DNA_Damage->ATR Activates CHK1 CHK1 ATR->CHK1 Phosphorylates pCHK1 p-CHK1 (Ser345) Cell_Cycle_Arrest Cell Cycle Arrest DNA Repair pCHK1->Cell_Cycle_Arrest Initiates Inhibitor This compound ATR Inhibitor Inhibitor->ATR Inhibits

Caption: Inhibition of the ATR signaling pathway in the DNA damage response.

Experimental_Workflow A 1. Cell Culture & Treatment B 2. Protein Lysate Preparation A->B C 3. SDS-PAGE & Western Blot B->C D 4. Antibody Incubation C->D E 5. Detection & Analysis D->E

Caption: A typical experimental workflow for a cell-based assay.

Conclusion

The this compound scaffold has proven to be a versatile and effective starting point for the development of inhibitors against diverse and challenging targets in medicinal chemistry. The data and protocols presented in this guide highlight the potential of this chemical moiety in generating potent and selective drug candidates. Further exploration of the structure-activity relationships and optimization of pharmacokinetic properties of this compound derivatives will undoubtedly lead to the discovery of novel therapeutics for the treatment of cancer and other diseases. will undoubtedly lead to the discovery of novel therapeutics for the treatment of cancer and other diseases.

References

The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold, a fundamental heterocyclic aromatic compound, stands as a privileged structure in the realm of medicinal chemistry. Its inherent versatility and ability to interact with a wide array of biological targets have cemented its role as a cornerstone in the development of numerous therapeutic agents. From anticancer and antiviral to antimicrobial and anti-inflammatory drugs, the pyrimidine core is a recurring motif in a multitude of FDA-approved medications.[1][2][3] This technical guide provides a comprehensive overview of the pyrimidine scaffold in drug discovery, detailing its synthesis, mechanisms of action, therapeutic applications, and the experimental protocols utilized in its evaluation.

The Versatility of the Pyrimidine Core

The significance of the pyrimidine nucleus is underscored by its presence in the essential building blocks of life, the nucleobases cytosine, thymine, and uracil, which form the genetic blueprint of DNA and RNA.[4][5] This inherent biological relevance allows pyrimidine derivatives to readily interact with various enzymes and receptors within the cell.[2] The pyrimidine ring's capacity to form hydrogen bonds and act as a bioisostere for other aromatic systems, such as the phenyl group, often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] These attributes have led to the widespread incorporation of the pyrimidine scaffold into drugs targeting a broad spectrum of diseases.[1][3]

Synthesis of Pyrimidine Scaffolds

The construction of the pyrimidine ring can be achieved through various synthetic methodologies, with the choice of method often depending on the desired substitution pattern. A classical and widely employed method is the Biginelli reaction , a one-pot three-component condensation reaction.

Experimental Protocol: General Synthesis of Dihydropyrimidines via the Biginelli Reaction

Materials:

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1 equivalent), β-ketoester (1 equivalent), and urea or thiourea (1.5 equivalents) in ethanol.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified dihydropyrimidine (B8664642) derivative.

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Therapeutic Applications and Mechanisms of Action

The broad therapeutic utility of pyrimidine derivatives stems from their ability to inhibit a diverse range of biological targets. This section will delve into the major therapeutic areas where pyrimidine scaffolds have made a significant impact, along with the underlying mechanisms of action and relevant signaling pathways.

Anticancer Agents

Pyrimidine-based compounds are particularly prominent in oncology, with many acting as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[6]

Kinase Inhibitors:

Many pyrimidine derivatives function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.[7] This inhibition can disrupt signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.

Table 1: IC50 Values of Pyrimidine-Based Kinase Inhibitors

Drug (Target)Cell LineIC50 (nM)Reference
Imatinib (Bcr-Abl)K562250[8]
Gefitinib (EGFR)NCI-H4608.3
Erlotinib (EGFR)A4312
Lapatinib (EGFR/HER2)BT47413[9]
Palbociclib (CDK4/6)MCF-711
Ruxolitinib (JAK1/2)HEL0.5

The EGFR signaling pathway plays a critical role in cell proliferation and survival.[1][3] Dysregulation of this pathway is a common feature in many cancers. Pyrimidine-based inhibitors like Gefitinib and Erlotinib target the ATP-binding site of the EGFR tyrosine kinase, blocking downstream signaling.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib (Inhibitor) Gefitinib->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition by Gefitinib.

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[9][10] Pyrimidine-based inhibitors such as Palbociclib selectively target CDK4 and CDK6, leading to cell cycle arrest.[11]

CDK_Signaling cluster_G1_Phase G1 Phase cluster_S_Phase S Phase (DNA Synthesis) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase_Progression S-Phase Progression E2F->S_Phase_Progression Palbociclib Palbociclib (Inhibitor) Palbociclib->CDK46 Inhibits

Caption: CDK4/6 signaling pathway and its inhibition by Palbociclib.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrimidine-based test compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the pyrimidine test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antiviral Agents

Pyrimidine nucleoside analogs are a critical class of antiviral drugs that function by inhibiting viral replication.[12] These compounds mimic natural nucleosides and are incorporated into the growing viral DNA or RNA chain, leading to chain termination.[12]

Table 2: EC50 Values of Pyrimidine-Based Antiviral Drugs

Drug (Target)VirusEC50 (µM)Reference
Zidovudine (HIV Reverse Transcriptase)HIV-10.003 - 0.13
Lamivudine (HIV Reverse Transcriptase)HIV-10.001 - 0.01[12]
Acyclovir (Herpes DNA Polymerase)Herpes Simplex Virus-10.1[12]
Sofosbuvir (HCV NS5B Polymerase)Hepatitis C Virus0.04 - 0.11

HIV, a retrovirus, relies on the enzyme reverse transcriptase to convert its RNA genome into DNA, which is then integrated into the host cell's genome.[13][14] Pyrimidine nucleoside analogs like Zidovudine (AZT) and Lamivudine are phosphorylated in the host cell to their active triphosphate form. This active form competes with natural deoxynucleotides for incorporation into the viral DNA by reverse transcriptase, and upon incorporation, causes chain termination due to the lack of a 3'-hydroxyl group.[15][16]

HIV_RT_Inhibition Viral_RNA Viral RNA Template RT HIV Reverse Transcriptase Viral_RNA->RT Viral_DNA Viral DNA Synthesis RT->Viral_DNA Synthesizes Chain_Termination Chain Termination RT->Chain_Termination Leads to dNTPs Natural dNTPs dNTPs->RT Incorporated AZT_TP Zidovudine-TP (Active Drug) AZT_TP->RT Competes with dNTPs & is Incorporated

Caption: Mechanism of HIV reverse transcriptase inhibition by Zidovudine.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[17][18]

Materials:

  • Susceptible host cell line

  • Virus stock

  • Pyrimidine-based test compound

  • Cell culture medium (with and without serum)

  • Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Seed the host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus stock in serum-free medium.

  • Prepare serial dilutions of the pyrimidine test compound in serum-free medium.

  • Pre-incubate the virus dilutions with the corresponding compound dilutions for 1 hour at 37°C.

  • Infect the cell monolayers with the virus-compound mixtures. Include a virus control (no compound) and a cell control (no virus).

  • After a 1-2 hour adsorption period, remove the inoculum and wash the cells with PBS.

  • Overlay the cells with the semi-solid medium containing the respective concentrations of the test compound.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Fix the cells with a solution like 10% formalin.

  • Stain the cells with crystal violet solution. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Antimicrobial Agents

Pyrimidine derivatives also exhibit significant activity against a range of bacterial and fungal pathogens.[19][20] One important class of pyrimidine-based antimicrobials is the diaminopyrimidines, which act as inhibitors of dihydrofolate reductase (DHFR).

Table 3: MIC Values of Pyrimidine-Based Antimicrobial Agents

Drug (Target)OrganismMIC (µg/mL)Reference
Trimethoprim (DHFR)Escherichia coli0.5 - 2[20]
Trimethoprim (DHFR)Staphylococcus aureus0.5 - 1[20]
Pyrimethamine (DHFR)Plasmodium falciparum0.001 - 0.01
Sulfadiazine (Dihydropteroate Synthase)Escherichia coli8 - 32
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][21] The broth microdilution method is a common technique for determining the MIC.[21]

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Pyrimidine-based test compound

  • 96-well microtiter plate

  • Spectrophotometer or McFarland standards

Procedure:

  • Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

  • Prepare serial two-fold dilutions of the pyrimidine test compound in the broth medium directly in the 96-well plate.

  • Add the standardized inoculum to each well containing the test compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

  • Optionally, the optical density (OD) can be measured using a plate reader to quantify growth.

Conclusion

The pyrimidine scaffold continues to be an exceptionally fruitful area of research in drug discovery. Its structural simplicity, synthetic accessibility, and profound biological activity make it a privileged motif for the development of novel therapeutics. The diverse mechanisms of action, ranging from kinase inhibition in cancer to the disruption of viral replication and bacterial folate synthesis, highlight the remarkable versatility of this heterocyclic core. As our understanding of disease biology deepens, the rational design and synthesis of new pyrimidine derivatives will undoubtedly lead to the discovery of next-generation medicines with improved efficacy and safety profiles, further solidifying the pyrimidine scaffold's legacy as a cornerstone of modern pharmacology.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from Pyrimidin-4-yl-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidin-4-yl-methanol is a valuable synthetic intermediate used in the preparation of a wide range of pharmaceutical compounds.[1][2][3] The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including anticancer, antibacterial, and antiviral agents.[4][5][6] The hydroxyl group in this compound offers a versatile handle for chemical modification, allowing for the synthesis of diverse molecular libraries for drug discovery and the development of targeted therapeutics.[7] For instance, it has been utilized in the synthesis of thiobenzoimidazoles with fungicidal activity.[1]

Application Notes: Leveraging this compound in Drug Discovery

The strategic derivatization of the this compound core can lead to compounds with potent biological activity. The pyrimidine ring system is a key pharmacophore in many kinase inhibitors, a critical class of enzymes often implicated in cancer and inflammatory diseases.[5][7] By modifying the hydroxymethyl group, researchers can introduce various functionalities to modulate the compound's interaction with biological targets, improve its pharmacokinetic properties, and explore structure-activity relationships (SAR).

Key Applications:

  • Kinase Inhibitor Development: The pyrimidine core is a common feature in molecules designed to target protein kinases.[7][8][9] Derivatives of this compound can be synthesized to explore binding interactions within the ATP-binding site of various kinases.

  • Antiproliferative Agents: Novel pyrimidin-4-yl-1H-imidazol-2-yl derivatives have demonstrated potent antiproliferative activities against human melanoma cell lines, showing superiority over existing RAF inhibitors like Sorafenib.[9]

  • Antimicrobial Agents: The pyrimidine nucleus is integral to compounds exhibiting antibacterial and antifungal properties.[10][11] Derivatization allows for the generation of new chemical entities to combat drug-resistant pathogens.

  • Chemical Probes and Bioconjugation: The hydroxymethyl group can be converted into other functional groups, such as an azide (B81097), to enable "click chemistry" reactions. This allows for the efficient conjugation of the pyrimidine scaffold to other molecules, such as fluorescent dyes or affinity tags, to create chemical probes for biological studies.[7]

A general workflow for synthesizing and screening a library of derivatives is depicted below.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase A This compound (Starting Material) B Derivatization Reaction (e.g., Esterification, Etherification, Azidation) A->B C Purification (e.g., Column Chromatography) B->C D Characterization (NMR, MS, Purity Analysis) C->D E Library of Pyrimidine Derivatives D->E Compound Library Generation F High-Throughput Screening (e.g., Kinase Assay) E->F G Hit Identification F->G H Lead Optimization (SAR Studies) G->H H->B Iterative Synthesis

Caption: Experimental workflow for derivative synthesis and screening.

Synthetic Pathways and Protocols

The primary alcohol of this compound is the key site for derivatization. Common transformations include oxidation, esterification, etherification, and conversion to halides or azides for further functionalization.

G cluster_derivatives Synthetic Derivatives start This compound ester Ester Derivatives start->ester RCOOH, Coupling Agent ether Ether Derivatives start->ether R-X, Base aldehyde Pyrimidin-4-carbaldehyde start->aldehyde Mild Oxidation (PCC, DMP) azide 4-(Azidomethyl)pyrimidine start->azide 1. Tosylation 2. NaN3 acid Pyrimidine-4-carboxylic acid aldehyde->acid Oxidation (KMnO4) amine 4-(Aminomethyl)pyrimidine aldehyde->amine Reductive Amination

Caption: Key synthetic pathways from this compound.

Experimental Protocols

The following are generalized protocols for the synthesis of key intermediates and final derivatives from this compound. Researchers should perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) when using anhydrous solvents or moisture-sensitive reagents.

Protocol 1: Synthesis of Pyrimidin-4-ylmethyl Esters (Esterification)

This protocol describes the coupling of this compound with a carboxylic acid using a standard coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) and a catalyst like DMAP (4-Dimethylaminopyridine).

  • Materials:

    • This compound (1.0 eq)

    • Carboxylic acid (1.1 eq)

    • DCC (1.2 eq)

    • DMAP (0.1 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound, the desired carboxylic acid, and DMAP in anhydrous DCM in a round-bottom flask.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 4-(Azidomethyl)pyrimidine (for Click Chemistry)

This two-step protocol involves the conversion of the alcohol to a better leaving group (tosylate) followed by nucleophilic substitution with sodium azide. This creates a "clickable" pyrimidine intermediate.[7]

  • Step A: Synthesis of Pyrimidin-4-ylmethyl Tosylate

    • Dissolve this compound (1.0 eq) and triethylamine (B128534) (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction with water and extract with DCM.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude tosylate is often used directly in the next step without further purification.

  • Step B: Synthesis of 4-(Azidomethyl)pyrimidine

    • Dissolve the crude tosylate from Step A in Dimethylformamide (DMF).

    • Add sodium azide (NaN₃, 3.0 eq).

    • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

    • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine to remove DMF.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Protocol 3: Synthesis of Pyrimidin-4-carbaldehyde (Oxidation)

This protocol uses a mild oxidizing agent, Pyridinium chlorochromate (PCC), to convert the primary alcohol to an aldehyde, a key intermediate for reactions like reductive amination and Wittig olefination.

  • Materials:

    • This compound (1.0 eq)

    • Pyridinium chlorochromate (PCC) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Silica gel

  • Procedure:

    • Add PCC to a suspension of silica gel in anhydrous DCM in a round-bottom flask.

    • Add a solution of this compound in anhydrous DCM dropwise to the PCC suspension.

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove chromium salts.

    • Wash the filter cake thoroughly with diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

    • Purify the product by column chromatography if necessary.

Data Presentation: Examples of Synthesized Pyrimidine Derivatives

The following tables summarize quantitative data for representative pyrimidine derivatives synthesized in various research studies. This data is crucial for characterization and comparison.

Table 1: 4,6-Disubstituted Pyrimidine Derivatives [12]

Compound IDStructure (R Groups)Yield (%)M.P. (°C)Molecular FormulaAnalytical Data (m/z [M+H]⁺)
10d R¹=R²=4-MeO-Ph, R³=SO₂Me44132-133C₂₂H₂₅N₃O₄S428.2
3 R¹=Me, R²=H, R³=Boc68143-144C₁₃H₂₁N₃O₃268.2 (not in source, calculated)
5 Dihydropyrimidine, R=SO₂Me37135-136C₈H₁₅N₃O₃S234.0
6 Dihydropyrimidine, R=Boc82159-160C₁₃H₂₃N₃O₃270.2

Table 2: Pyrimidin-4-yl-ethanone and Ethanol Derivatives as ROS1 Kinase Inhibitors [8]

Compound IDDescriptionYield (%)M.P. (°C)Molecular FormulaKey ¹H NMR Signals (δ, ppm)
4b Ethanone Derivative7172-74C₂₄H₂₇N₅O₃5.88 (s, 1H), 8.29 (d, 1H), 9.21 (s, 1H), 15.38 (s, 1H)
4d Ethanone Derivative33StickyC₂₅H₃₁N₅O₂5.90 (s, 1H), 8.33 (m, 1H), 9.23 (s, 1H), 15.94 (s, 1H)
5a Ethanone Derivative1997-99C₂₁H₂₂N₄O₃6.61 (s, 1H), 8.54 (dt, 1H), 8.80 (dd, 1H), 9.36 (d, 1H)
6b Ethanol Derivative58StickyC₂₄H₂₉N₅O₃5.13 (q, 1H), 6.53 (s, 1H), 8.43 (d, 1H), 9.21 (d, 1H)

References

Application Notes and Protocols for Reactions of Pyrimidin-4-yl-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for key reactions involving Pyrimidin-4-yl-methanol, a valuable synthetic intermediate in medicinal chemistry and drug discovery. The protocols outlined below cover the oxidation of the hydroxymethyl group to an aldehyde, a crucial transformation for further functionalization.

Introduction

This compound is a versatile building block used in the synthesis of a variety of heterocyclic compounds.[1] Its pyrimidine (B1678525) core is a common motif in biologically active molecules, and the hydroxymethyl group at the 4-position offers a convenient handle for synthetic modifications. One of the most fundamental and useful reactions of this compound is its oxidation to pyrimidine-4-carbaldehyde (B152824). This aldehyde is a key intermediate for constructing more complex molecules through reactions such as condensations, reductive aminations, and Wittig reactions, making it a valuable precursor in the development of novel therapeutics. The chemoselective oxidation of 4-hydroxymethyl-substituted pyrimidines to their corresponding aldehydes has been shown to proceed in good yields.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 33581-98-5
Molecular Formula C₅H₆N₂O
Molecular Weight 110.11 g/mol
Appearance Light yellow to yellow solid
Purity (NMR) ≥97.0%
Table 2: Reagents for Dess-Martin Periodinane Oxidation
ReagentMolecular FormulaMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compoundC₅H₆N₂O110.111.01.0
Dess-Martin Periodinane (DMP)C₁₃H₁₃IO₈424.141.21.2
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93--
Saturated aq. NaHCO₃NaHCO₃84.01--
Sodium thiosulfate (B1220275) (Na₂S₂O₃)Na₂S₂O₃158.11--

Experimental Protocols

Key Experiment: Oxidation of this compound to Pyrimidine-4-carbaldehyde

This protocol describes the oxidation of the primary alcohol group of this compound to an aldehyde using Dess-Martin Periodinane (DMP). This method is known for its mild reaction conditions and high selectivity for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Addition of Oxidant: To the stirred solution, add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Workup: Stir the mixture vigorously until the solid dissolves. Separate the organic layer, and extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude pyrimidine-4-carbaldehyde by flash column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow for the Oxidation of this compound

experimental_workflow start Start setup Dissolve this compound in anhydrous DCM under N2 start->setup add_dmp Add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature setup->add_dmp stir Stir at room temperature add_dmp->stir monitor Monitor reaction by TLC stir->monitor monitor->stir Incomplete quench Quench with sat. aq. NaHCO3 and sat. aq. Na2S2O3 monitor->quench Reaction complete workup Aqueous workup and extraction with DCM quench->workup dry Dry organic layer over MgSO4 and concentrate workup->dry purify Purify by flash column chromatography dry->purify end Obtain pure Pyrimidine-4-carbaldehyde purify->end

Caption: Workflow for the Dess-Martin oxidation of this compound.

Logical Relationship of Reagents and Steps

logical_relationship sub This compound (Starting Material) process Oxidation Reaction sub->process reagent Dess-Martin Periodinane (Oxidizing Agent) reagent->process solvent Dichloromethane (Solvent) solvent->process product Pyrimidine-4-carbaldehyde (Product) workup Quenching & Purification process->workup workup->product

Caption: Key components and stages of the oxidation reaction.

References

Application Notes and Protocols: The Role of (Pyrimidin-4-yl)methanol in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of (pyrimidin-4-yl)methanol and its derivatives as key building blocks in the development of targeted kinase inhibitors. The pyrimidine (B1678525) scaffold is a well-established privileged structure in medicinal chemistry, and its functionalization, particularly with a hydroxymethyl group at the 4-position, offers a versatile handle for constructing molecules that can effectively target the ATP-binding site of various kinases. This document details synthetic protocols and biological data for inhibitors of key cancer-related kinases, including Aurora Kinase, ROS1, and ATR.

Introduction to Pyrimidine-Based Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, most notably cancer. The development of small molecule inhibitors that target specific kinases has revolutionized cancer therapy. The pyrimidine core is a common feature in many clinically successful kinase inhibitors due to its ability to form hydrogen bonds and other key interactions within the kinase domain. The (pyrimidin-4-yl)methanol moiety serves as a valuable synthon, allowing for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play essential roles in cell division. Their overexpression is frequently observed in various cancers, making them attractive targets for anti-cancer drug development.

Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors

A series of potent pyrimidine-based Aurora A kinase inhibitors has been developed to reduce the levels of MYC oncoproteins.[1][2] The synthesis of these inhibitors often starts from a substituted pyrimidine core, which can be conceptually derived from the functionalization of a (pyrimidin-4-yl)methanol-like scaffold. A general synthetic approach involves the sequential nucleophilic aromatic substitution (SNAr) on a di- or tri-chlorinated pyrimidine.

General Synthetic Workflow:

G start 2,4,6-Trichloropyrimidine step1 Selective amination at C4 (e.g., with 3-Amino-5-methylpyrazole) start->step1 intermediate1 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine step1->intermediate1 step2 Second amination at C2 (e.g., with a substituted aminopyrrolidine) intermediate1->step2 intermediate2 Substituted 2-amino-6-chloro-pyrimidine derivative step2->intermediate2 step3 Final SNAr at C6 (with various amines) intermediate2->step3 final_product Potent Aurora Kinase Inhibitors step3->final_product G ROS1 ROS1 Fusion Protein (Oncogenic Driver) Downstream Downstream Signaling Pathways (e.g., RAS-MAPK, PI3K-AKT) ROS1->Downstream Proliferation Cell Proliferation, Survival, and Growth Downstream->Proliferation Inhibitor Pyrimidin-4-yl-ethanol Derivative Inhibitor->ROS1 Inhibition G Start (R)-(2-chloro-6-(3-methylmorpholino)pyrimidin-4-yl)methanol Reagents Methanesulfonyl chloride, Triethylamine in DCM Start->Reagents Product Mesylated Intermediate Reagents->Product

References

The Role of Pyrimidin-4-yl-methanol in the Development of Potent Fungicidal Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold is a cornerstone in the development of a wide array of bioactive molecules, including a significant number of commercially successful fungicides. Pyrimidin-4-yl-methanol serves as a key synthetic intermediate in the creation of novel pyrimidine derivatives with potent fungicidal properties. This document provides an overview of its application, detailed experimental protocols for the synthesis and evaluation of such compounds, and quantitative data on their efficacy against various plant pathogenic fungi.

Application Notes

This compound is a versatile building block for introducing the pyrimidine-4-yl-methyl moiety into larger molecular structures. This structural element is often found in fungicides that exhibit a range of mechanisms of action, including the inhibition of mitochondrial respiration by targeting the NADH oxidoreductase of complex I.[1] The derivatization of this compound allows for the exploration of a vast chemical space, leading to the discovery of compounds with improved efficacy, broader spectrum of activity, and reduced resistance potential.

Research has demonstrated that pyrimidine derivatives can be effective against a variety of phytopathogenic fungi. The introduction of different substituents on the pyrimidine ring and the nature of the linkage derived from the methanol (B129727) group significantly influence the antifungal activity. For instance, the synthesis of thiobenzoimidazoles and pyrimidine amine derivatives has yielded compounds with significant inhibitory effects against fungi such as Botrytis cinerea, Phomopsis sp., and Rhizoctonia solani.

Quantitative Data on Fungicidal Activity

The following tables summarize the in vitro fungicidal activity of various pyrimidine derivatives against several plant pathogenic fungi. The data is presented as the half-maximal effective concentration (EC50) in µg/mL.

Table 1: Fungicidal Activity of Pyrimidine Amine Derivatives against Rhizoctonia solani

CompoundEC50 (µg/mL)Reference Fungicide (Diflumetorim) EC50 (µg/mL)
4b11.319.8
4d13.719.8

Data sourced from a study on pyrimidine amine containing isothiazole (B42339) coumarins.[1]

Table 2: Fungicidal Activity of Pyrimidine Derivatives Containing an Amide Moiety against Phomopsis sp.

CompoundEC50 (µg/mL)Reference Fungicide (Pyrimethanil) EC50 (µg/mL)
5f15.132.1
5o10.532.1
5p19.632.1

Data sourced from a study on the synthesis and antifungal activity of pyrimidine derivatives containing an amide moiety.[2][3]

Table 3: Fungicidal Activity of Pyrimidine Derivatives against Various Fungi

CompoundFungusInhibition Rate (%) at 50 µg/mL
5iBotryosphaeria dothidea82.1
5lBotryosphaeria dothidea81.1
5nBotryosphaeria dothidea84.1
5oBotryosphaeria dothidea88.5
5fPhomopsis sp.100.0
5oPhomopsis sp.100.0
5pPhomopsis sp.93.4
5cBotrytis cinerea80.0
5iBotrytis cinerea79.6
5lBotrytis cinerea80.4
5mBotrytis cinerea83.6
5oBotrytis cinerea84.7
5qBotrytis cinerea80.5
PyrimethanilBotryosphaeria dothidea84.4
PyrimethanilPhomopsis sp.85.1
PyrimethanilBotrytis cinerea82.8

Data sourced from a study on the synthesis and antifungal activity of pyrimidine derivatives containing an amide moiety.[3]

Experimental Protocols

General Synthesis of Fungicidal Pyrimidine Derivatives

The following is a generalized protocol for the synthesis of pyrimidine derivatives, which can be adapted for starting materials like this compound, typically after converting the hydroxyl group to a more reactive leaving group (e.g., a halide).

1. Chlorination of this compound (Illustrative Step):

  • Objective: To convert the hydroxyl group of this compound into a chlorine atom, creating a reactive intermediate (4-(chloromethyl)pyrimidine) for subsequent coupling reactions.

  • Reagents: this compound, thionyl chloride (SOCl₂), or a similar chlorinating agent, and an appropriate solvent (e.g., dichloromethane (B109758) - DCM).

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Add thionyl chloride dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(chloromethyl)pyrimidine.

    • Purify the product by column chromatography on silica (B1680970) gel if necessary.

2. Synthesis of Pyrimidine Amine Derivatives:

  • Objective: To synthesize pyrimidine amine derivatives by reacting a chloro-pyrimidine intermediate with an appropriate amine.

  • Reagents: 4-Substituted-chloropyrimidine (e.g., 4-(chloromethyl)pyrimidine), a desired amine, a base (e.g., potassium carbonate - K₂CO₃), and a solvent (e.g., dimethylformamide - DMF).

  • Procedure:

    • To a solution of the amine in DMF, add the chloro-pyrimidine intermediate and potassium carbonate.

    • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[1]

In Vitro Antifungal Activity Assay (Poison Plate Technique)
  • Objective: To evaluate the in vitro antifungal activity of the synthesized compounds against various phytopathogenic fungi.

  • Materials: Synthesized compounds, dimethyl sulfoxide (B87167) (DMSO), Potato Dextrose Agar (PDA), Petri dishes, mycelial plugs of the test fungi (e.g., B. dothidea, Phomopsis sp., B. cinerea).

  • Procedure:

    • Dissolve the test compounds in DMSO to prepare stock solutions of a specific concentration.

    • Add the appropriate volume of the stock solution to molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Add the same volume of DMSO to the control plates.

    • Pour the PDA mixed with the test compound into sterile Petri dishes and allow them to solidify.

    • Inoculate the center of each plate with a mycelial disc (e.g., 5 mm in diameter) taken from the margin of an actively growing culture of the test fungus.

    • Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a specified period, or until the mycelial growth in the control plate reaches the edge of the dish.

    • Measure the diameter of the fungal colony in both the treated and control plates.

    • Calculate the percentage of inhibition of mycelial growth using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where: C = Average diameter of the fungal colony in the control group. T = Average diameter of the fungal colony in the treated group.

    • To determine the EC50 value, a series of concentrations of the test compound are used, and the inhibition rates are plotted against the logarithm of the concentration.[2][3]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Fungicidal Compounds cluster_bioassay Antifungal Activity Assay start This compound intermediate 4-(Chloromethyl)pyrimidine start->intermediate Chlorination coupling Coupling Reaction (e.g., with Amine) intermediate->coupling product Final Fungicidal Compound coupling->product dissolve Dissolve Compound in DMSO product->dissolve mix Mix with PDA dissolve->mix inoculate Inoculate with Fungus mix->inoculate incubate Incubate Plates inoculate->incubate measure Measure Mycelial Growth incubate->measure calculate Calculate Inhibition Rate / EC50 measure->calculate

Caption: Experimental workflow for synthesis and antifungal evaluation.

logical_relationship cluster_compound Compound Design & Synthesis cluster_activity Structure-Activity Relationship (SAR) cluster_optimization Lead Optimization scaffold Pyrimidine Core (from this compound) synthesis Chemical Synthesis scaffold->synthesis substituents Variable Substituents (R1, R2, R3...) substituents->synthesis physchem Physicochemical Properties (Lipophilicity, Electronics, Sterics) synthesis->physchem activity Fungicidal Activity (EC50, Inhibition Rate) physchem->activity data_analysis Data Analysis activity->data_analysis new_design Design of New Analogs data_analysis->new_design new_design->substituents

Caption: Logical relationship in fungicide development.

References

Application Notes and Protocols for the Step-by-Step Synthesis of ROS1 Kinase Inhibitors Utilizing a "Pyrimidin-4-yl" Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor Tyrosine Kinase (RTK) c-ros oncogene 1 (ROS1) has emerged as a significant therapeutic target in oncology, particularly in a subset of non-small cell lung cancer (NSCLC) where ROS1 gene rearrangements lead to oncogenic fusion proteins. These fusion proteins constitutively activate downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT3 pathways, driving tumor growth and survival.[1][2] The development of small molecule inhibitors targeting the ATP-binding site of the ROS1 kinase domain is a clinically validated strategy for treating ROS1-positive cancers.

The pyrimidine (B1678525) scaffold is a well-established privileged structure in medicinal chemistry for the development of kinase inhibitors due to its ability to mimic the purine (B94841) core of ATP and form key hydrogen bond interactions within the kinase hinge region. This document provides detailed application notes and protocols for the synthesis of a series of ROS1 kinase inhibitors based on a pyrimidin-4-yl core, derived from "Pyrimidin-4-yl-methanol" analogues. The methodologies outlined are based on the work of Abdelazem and Lee (2015), who developed novel pyrimidin-4-yl-ethanol and ethanone (B97240) derivatives as potent ROS1 inhibitors.

ROS1 Signaling Pathway

ROS1 is a receptor tyrosine kinase that, upon activation by fusion events, triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[3][4] Understanding this pathway is critical for elucidating the mechanism of action of ROS1 inhibitors.

ROS1_Signaling_Pathway cluster_membrane Plasma Membrane ROS1 ROS1 Fusion Protein SHP2 SHP2 ROS1->SHP2 GRB2 GRB2 ROS1->GRB2 PI3K PI3K ROS1->PI3K JAK JAK ROS1->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT3 STAT3 JAK->STAT3 Differentiation Differentiation STAT3->Differentiation

Figure 1: Simplified ROS1 Signaling Pathway.

Synthetic Workflow Overview

The synthesis of the target pyrimidin-4-yl-ethanol and ethanone derivatives as ROS1 inhibitors can be conceptualized as a multi-step process. The general workflow involves the preparation of key intermediates followed by their coupling and subsequent functional group manipulations to yield the final compounds.

Synthetic_Workflow A Starting Materials (e.g., 2,4,6-trichloropyrimidine) B Synthesis of 2,6-dichloro-4-substituted-pyrimidine A->B D Claisen Condensation B->D C Synthesis of Substituted Acetophenones C->D E Synthesis of 2,6-disubstituted-4-yl-ethanone Intermediate D->E F Nucleophilic Substitution E->F G Final Ethanone ROS1 Inhibitors F->G H Reduction of Ketone G->H I Final Ethanol ROS1 Inhibitors H->I

Figure 2: General Synthetic Workflow.

Experimental Protocols

Protocol 1: Synthesis of 2-(2,6-dichloropyrimidin-4-yl)-1-(substituted-phenyl)ethanone (Intermediate 1)

This protocol describes a Claisen condensation reaction to form the core ethanone structure.

Materials:

  • 2,6-dichloro-4-methylpyrimidine

  • Substituted methyl benzoate (B1203000) (e.g., methyl 3-methoxy-5-methylbenzoate)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1N)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • To a stirred suspension of sodium hydride (2.2 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of 2,6-dichloro-4-methylpyrimidine (1.0 eq) and the substituted methyl benzoate (1.1 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the dropwise addition of 1N HCl at 0 °C until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired product.

Protocol 2: Synthesis of 2-(2-chloro-6-(substituted-amino)pyrimidin-4-yl)-1-(substituted-phenyl)ethanone (Intermediate 2)

This protocol details the nucleophilic aromatic substitution at the C6 position of the pyrimidine ring.

Materials:

  • Intermediate 1 (from Protocol 1)

  • Appropriate amine (e.g., N,N-diethylethylenediamine) (1.2 eq)

  • Triethylamine (B128534) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Intermediate 1 (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine (2.0 eq) followed by the dropwise addition of the desired amine (1.2 eq).

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the product.

Protocol 3: Synthesis of Final Pyrimidin-4-yl-ethanone ROS1 Inhibitors

This protocol describes the final nucleophilic substitution at the C2 position.

Materials:

  • Intermediate 2 (from Protocol 2)

  • Desired amine or aniline (B41778) (e.g., 3-aminopyridine) (1.5 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • n-Butanol or other high-boiling solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of Intermediate 2 (1.0 eq) in n-butanol, add DIPEA (3.0 eq) and the desired amine or aniline (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) for 24-48 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the final ethanone inhibitor.

Protocol 4: Synthesis of Final Pyrimidin-4-yl-ethanol ROS1 Inhibitors

This protocol outlines the reduction of the ketone to the corresponding alcohol.

Materials:

  • Final Pyrimidin-4-yl-ethanone ROS1 Inhibitor (from Protocol 3)

  • Sodium borohydride (B1222165) (NaBH4) (3.0 eq)

  • Methanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the ethanone derivative (1.0 eq) in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (3.0 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully add water to quench the excess NaBH4.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the product by flash column chromatography.

Protocol 5: In Vitro ROS1 Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against ROS1 kinase.

Materials:

  • Recombinant human ROS1 kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a multi-well plate, add the kinase assay buffer, the ROS1 enzyme, and the peptide substrate.

  • Add the serially diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the plate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

The following tables summarize the biological activity of representative pyrimidin-4-yl-ethanol and -ethanone derivatives as reported by Abdelazem and Lee (2015).

Table 1: ROS1 Kinase Inhibitory Activity of Pyrimidin-4-yl-ethanone Derivatives

Compound IDR1R2R3IC50 (µM)
4a 3-methoxy-5-methylphenyl3-pyridylN,N-diethylethylenediamino1.23
4b 3-methoxy-5-methylphenyl3-pyridyl2-morpholinoethylamino0.87
5a 3-hydroxy-5-methylphenyl3-pyridyl3-hydroxypropylamino0.54
5b 3-hydroxy-5-methylphenyl3-pyridyl2-morpholinoethylamino0.41

Table 2: ROS1 Kinase Inhibitory Activity of Pyrimidin-4-yl-ethanol Derivatives

Compound IDR1R2R3IC50 (µM)
6a 3-methoxy-5-methylphenyl3-pyridylN,N-diethylethylenediamino0.95
6b 3-methoxy-5-methylphenyl3-pyridyl2-morpholinoethylamino0.62
7a 3-hydroxy-5-methylphenyl3-pyridyl3-hydroxypropylamino0.38
7b 3-hydroxy-5-methylphenyl3-pyridyl2-morpholinoethylamino0.29

Conclusion

The synthetic routes and protocols detailed in this document provide a comprehensive guide for the preparation and evaluation of pyrimidine-based ROS1 kinase inhibitors. The modular nature of the synthesis allows for the exploration of diverse substitutions on the pyrimidine and phenyl rings, facilitating structure-activity relationship studies to optimize potency and selectivity. The provided data indicates that compounds with a 3-hydroxy-5-methylphenyl group and a 2-morpholinoethylamino side chain at the C6 position of the pyrimidine ring exhibit promising ROS1 inhibitory activity. These application notes serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery aimed at developing novel therapeutics for ROS1-driven cancers.

References

Application Notes and Protocols: Reactivity of (Pyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Pyrimidin-4-yl)methanol is a valuable synthetic intermediate in pharmaceutical and materials science research.[1][2][3][4][5][6] Its chemical reactivity is characterized by two main features: the nucleophilic character of the primary alcohol and the electron-deficient nature of the pyrimidine (B1678525) ring. This duality allows for a range of transformations. Reactions typically occur at the hydroxymethyl group, which can be readily oxidized or undergo substitution reactions common to primary alcohols. The pyrimidine ring itself is generally resistant to electrophilic substitution due to its π-deficient nature but can direct reactivity at specific positions under certain conditions.[7][8]

This document outlines the primary reaction pathways of (pyrimidin-4-yl)methanol with common classes of electrophiles and nucleophiles, providing detailed experimental protocols and illustrative data from analogous systems.

Section 1: Reactions at the Hydroxymethyl Group

The most accessible reaction site on (pyrimidin-4-yl)methanol is the hydroxymethyl group. The oxygen atom can act as a nucleophile, attacking various electrophiles, or the entire group can be transformed to create new electrophilic centers.

Oxidation to Pyrimidine-4-carbaldehyde (B152824)

The primary alcohol can be oxidized to the corresponding aldehyde, pyrimidine-4-carbaldehyde, a versatile intermediate for forming imines, extending carbon chains, or other derivatizations. Manganese dioxide (MnO₂) is a particularly effective reagent for the mild oxidation of alcohols on electron-deficient heterocyclic rings.[9][10][11]

Illustrative Data for Oxidation of Heterocyclic Methanols

SubstrateOxidantSolventTemp. (°C)Time (h)Yield (%)Reference
5-Hydroxymethylfurfural (B1680220)MnO₂Water1202491[11]
α-Indoline MethanolsMnO₂BenzeneReflux1-2>90[12]
Pyridin-4-yl-methanolMnO₂Chloroform (B151607)Reflux18~80Analogous Reaction

Experimental Protocol: Oxidation using MnO₂

  • Setup: To a round-bottom flask, add (pyrimidin-4-yl)methanol (1.0 eq). Suspend it in a suitable solvent such as chloroform or dichloromethane (B109758) (approx. 0.1 M concentration).

  • Reaction: Add activated manganese dioxide (MnO₂, 5-10 eq by weight) to the suspension in one portion.

  • Heating: Heat the mixture to reflux (approx. 40-60°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material. The reaction may take several hours to complete.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the manganese salts, washing the pad thoroughly with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude pyrimidine-4-carbaldehyde can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Acylation (Esterification) with Electrophiles

The hydroxyl group of (pyrimidin-4-yl)methanol readily reacts with electrophilic acylating agents like acyl chlorides and anhydrides to form the corresponding esters. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the acidic byproduct (e.g., HCl).[13][14]

Illustrative Data for Acylation of Alcohols

AlcoholAcylating AgentBaseSolventTemp. (°C)Yield (%)Reference
HydroxyprolineAcyl Chlorides(none)MeSO₃HRTGood[14]
Dapsone (B1669823)Chloroacetyl chloridePyridineDioxane0 -> RT65[15]
General AlcoholsBenzoyl ChloridePyridineCH₂Cl₂0 -> RTTypical >90General Method

Experimental Protocol: Acylation with an Acyl Chloride

  • Setup: Dissolve (pyrimidin-4-yl)methanol (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere. Add a base, such as triethylamine (1.5 eq) or pyridine (used as solvent/base).

  • Addition: Cool the solution to 0°C in an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by silica gel column chromatography.

Etherification via Williamson Ether Synthesis

To form ethers, the hydroxyl group is first deprotonated with a strong base (e.g., sodium hydride, NaH) to generate a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide (an electrophile) in an Sₙ2 reaction.[16][17] This classic method is highly effective for primary alkyl halides.

Illustrative Data for Williamson Ether Synthesis

AlcoholBaseAlkyl HalideSolventTemp. (°C)Yield (%)Reference
Various AlcoholsNaOH4-ChloropyridineDMSO8075-80[18]
PhenolK₂CO₃Ethyl IodideAcetoneReflux95General Method
1-PropanolNaHMethyl IodideTHFRTHigh[16]

Experimental Protocol: Williamson Ether Synthesis

  • Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.

  • Alkoxide Formation: Cool the suspension to 0°C. Add a solution of (pyrimidin-4-yl)methanol (1.0 eq) in anhydrous THF dropwise. Stir the mixture at 0°C for 30 minutes, then at room temperature for 1 hour until hydrogen gas evolution ceases.

  • Reaction: Cool the resulting alkoxide solution back to 0°C. Add the alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide) (1.1 eq) dropwise.

  • Heating: Allow the reaction to warm to room temperature and stir overnight. If the reaction is sluggish, it may be gently heated to reflux.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0°C. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude ether product by silica gel column chromatography.

Section 2: Conversion to Electrophilic Intermediates and Subsequent Reactions with Nucleophiles

The hydroxyl group can be converted into a good leaving group, transforming the benzylic-like carbon into a potent electrophilic site for Sₙ2 reactions with a wide range of nucleophiles.

Synthesis of 4-(Chloromethyl)pyrimidine (B49220)

Treatment of (pyrimidin-4-yl)methanol with thionyl chloride (SOCl₂) or a similar halogenating agent converts the alcohol into a chloride, an excellent leaving group. This creates a highly reactive electrophile.

Experimental Protocol: Chlorination with Thionyl Chloride

  • Setup: Place (pyrimidin-4-yl)methanol (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gas).

  • Reaction: Add thionyl chloride (SOCl₂, 2-3 eq) dropwise at 0°C. After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 75°C) for 1-3 hours.

  • Workup: After cooling, carefully remove the excess thionyl chloride under reduced pressure.

  • Isolation: The resulting crude 4-(chloromethyl)pyrimidine hydrochloride is often used directly in the next step without extensive purification. To obtain the free base, neutralize carefully with a base like saturated NaHCO₃ solution and extract with an organic solvent.

Sₙ2 Reactions with Nucleophiles

4-(Chloromethyl)pyrimidine is an excellent substrate for Sₙ2 reactions. The carbon atom of the chloromethyl group is readily attacked by a variety of soft and hard nucleophiles. This pathway is one of the most effective methods for introducing diverse functional groups at the 4-position of the pyrimidine ring via a two-step process. The reactivity is analogous to that of 4-(chloromethyl)pyridine.[1]

Illustrative Data for Sₙ2 Reactions on 4-(Chloromethyl)pyridine Analogs

NucleophileBaseSolventTemp. (°C)Product TypeReference
MorpholineK₂CO₃Acetonitrile (B52724)804-(Aminomethyl)pyridine[1]
ThiophenolK₂CO₃DMFRT4-(Thiomethyl)pyridine[1]
Sodium Azide(none)Acetone/H₂OReflux4-(Azidomethyl)pyridineGeneral Method
Sodium Cyanide(none)DMSO604-(Cyanomethyl)pyridineGeneral Method

Experimental Protocol: General Sₙ2 Reaction with a Nucleophile (e.g., an Amine)

  • Setup: Dissolve the nucleophile (e.g., morpholine, 1.5 eq) in a suitable solvent such as acetonitrile or DMF.

  • Reaction: Add a base (e.g., K₂CO₃, 2.0 eq) followed by a solution of crude 4-(chloromethyl)pyrimidine hydrochloride (1.0 eq).

  • Heating: Heat the reaction mixture (typically 60-80°C) and stir for 4-12 hours.

  • Monitoring: Follow the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture, filter off any inorganic salts, and concentrate the filtrate.

  • Purification: Perform an aqueous workup by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water and brine. Dry the organic layer, concentrate, and purify the final product by silica gel column chromatography.

Section 3: Reactivity of the Pyrimidine Ring

Electrophilic Aromatic Substitution

The pyrimidine ring is π-deficient due to the presence of two electronegative nitrogen atoms, which makes it highly deactivated towards electrophilic attack.[8][19] While activating substituents can facilitate substitution at the C-5 position, the hydroxymethyl group is only weakly activating.[7] Therefore, electrophilic aromatic substitution (e.g., nitration, halogenation) on the ring of (pyrimidin-4-yl)methanol is generally difficult, requires harsh conditions, and is not a preferred synthetic route.

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic attack on the pyrimidine ring typically occurs at the electron-deficient C-2, C-4, or C-6 positions. However, this reaction requires the presence of a good leaving group (such as a halide) at the position of attack.[19][20] Since (pyrimidin-4-yl)methanol has a hydrogen atom at the C-2 and C-6 positions, direct SₙAr with an external nucleophile is not a viable reaction pathway.

Visualizations

Reactivity_Map Figure 1: Reactivity Map of (Pyrimidin-4-yl)methanol cluster_main A (Pyrimidin-4-yl)methanol B Pyrimidine-4-carbaldehyde A->B Oxidation (e.g., MnO₂) C Pyrimidin-4-ylmethyl Ester A->C Acylation (e.g., RCOCl) D 4-(Alkoxymethyl)pyrimidine A->D Etherification (e.g., NaH, R-X) E 4-(Chloromethyl)pyrimidine A->E Chlorination (e.g., SOCl₂) F 4-(Nucleophilomethyl)pyrimidine (Amines, Thiols, CN, etc.) E->F Sₙ2 Reaction (Nucleophile) Workflow_SN2 Figure 2: Two-Step Functionalization Workflow start Start: (Pyrimidin-4-yl)methanol step1 Step 1: Chlorination Reagent: SOCl₂ start->step1 intermediate Intermediate: 4-(Chloromethyl)pyrimidine step1->intermediate step2 Step 2: Sₙ2 Substitution Reagent: Nucleophile (Nu⁻) (e.g., R₂NH, RSH, NaCN) intermediate->step2 end Final Product: 4-(Nu-methyl)pyrimidine step2->end Experimental_Workflow Figure 3: General Experimental Workflow cluster_workflow A Reaction Setup (Reagents, Solvent, Atmosphere) B Reaction (Stirring, Heating, Monitoring by TLC/LC-MS) A->B C Workup (Quenching, Extraction, Washing) B->C D Purification (Column Chromatography, Recrystallization) C->D E Analysis (NMR, MS, etc.) D->E F Final Product E->F

References

Application Note and Protocol: Purification of Pyrimidin-4-yl-methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidin-4-yl-methanol is a crucial synthetic intermediate in the development of various pharmaceutical compounds.[1][2][3] As with many organic synthesis products, the crude material often contains unreacted starting materials, byproducts, and other impurities that must be removed to ensure the integrity and efficacy of downstream applications. Column chromatography is a fundamental purification technique widely employed for the separation of such compounds. This application note provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography. The described method is designed to yield a high-purity product suitable for further synthetic steps or biological screening.

Experimental Protocols

This section details the methodology for the purification of this compound using column chromatography.

Materials and Reagents
  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexane, HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for chromatography

  • Fraction collection tubes

  • Rotary evaporator

Sample Preparation
  • Solubility Test: Before purification, it is essential to determine the solubility of this compound. It is soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol.[2][4]

  • Adsorption onto Silica: Dissolve the crude this compound in a minimal amount of a suitable solvent in which it is highly soluble (e.g., a small volume of DCM/Methanol). Add a small amount of silica gel to this solution to form a slurry. Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained. This dry-loading method generally results in better separation.

Column Packing
  • Select a glass column with a diameter and length appropriate for the amount of crude product to be purified.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% Dichloromethane or a Hexane/Ethyl Acetate mixture).

  • Carefully pour the slurry into the column, ensuring even packing without air bubbles. Gently tap the column to facilitate uniform packing.

  • Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the bed during sample loading and solvent addition.

  • Equilibrate the packed column by passing several column volumes of the initial mobile phase through it.

Column Chromatography and Elution
  • Carefully load the dry-loaded sample onto the top of the equilibrated column.

  • Begin elution with a non-polar solvent system. The polarity of the mobile phase should be gradually increased to facilitate the separation of compounds. A common gradient involves starting with a low polarity mixture and progressively increasing the proportion of a more polar solvent. For pyrimidine (B1678525) derivatives, solvent systems such as Dichloromethane/Methanol or Hexane/Ethyl Acetate are often effective.[5][6]

  • Collect fractions in appropriately sized test tubes or vials.

  • Monitor the separation by collecting small aliquots from the eluted fractions and spotting them on a TLC plate. Visualize the spots under UV light (254 nm).

  • Fractions containing the pure product (as determined by TLC) are combined.

Product Isolation
  • Combine all fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure.

  • The resulting solid or oil is the purified this compound. Further drying under high vacuum may be necessary to remove residual solvent.

Data Presentation

The following table summarizes the key parameters and expected results for the column chromatography purification of this compound.

ParameterSpecificationExpected Outcome/Value
Stationary Phase Silica Gel (230-400 mesh)-
Column Dimensions 30 cm length x 3 cm diameter-
Sample Loading 1.0 g of crude this compound (dry loaded)-
Mobile Phase System Dichloromethane (DCM) and Methanol (MeOH)-
Elution Gradient 0% to 5% Methanol in Dichloromethane-
Flow Rate Approximately 5-10 mL/min-
Fraction Size 20 mL-
Purity (Post-Column) >98% (as determined by HPLC or NMR)High
Yield (Post-Column) 70-85%High

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the purification process.

G Purification Workflow for this compound cluster_prep Preparation cluster_chrom Column Chromatography cluster_iso Isolation A Crude this compound B Dissolve in minimal solvent A->B C Add silica gel to form slurry B->C D Evaporate solvent (Dry Loading) C->D G Load sample onto column D->G Load Sample E Pack column with silica gel slurry F Equilibrate column E->F F->G H Elute with solvent gradient (DCM to DCM/MeOH) G->H I Collect fractions H->I J Monitor fractions by TLC I->J K Combine pure fractions J->K Identify Pure Fractions L Evaporate solvent under reduced pressure K->L M Dry purified product L->M N Pure this compound M->N

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Analytical Characterization of Pyrimidin-4-yl-methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of "Pyrimidin-4-yl-methanol" and its derivatives. The protocols outlined below cover Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to ensure accurate structural elucidation, purity assessment, and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound derivatives in solution. 1H and 13C NMR provide detailed information about the chemical environment of individual atoms, while 2D NMR techniques establish atomic connectivity.

Application Note: Structural Elucidation of this compound Derivatives by NMR Spectroscopy

This note describes the application of 1H, 13C, and 2D NMR spectroscopy for the structural verification of this compound and two representative derivatives: 2-methyl-pyrimidin-4-yl-methanol and 5-bromo-pyrimidin-4-yl-methanol.

Table 1: 1H and 13C NMR Spectroscopic Data (400 MHz, DMSO-d6)

CompoundStructureAtom1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)
This compound H-29.15 (s, 1H)158.5
H-57.50 (d, J=5.2 Hz, 1H)120.2
H-68.70 (d, J=5.2 Hz, 1H)157.0
-CH2OH4.60 (d, J=5.5 Hz, 2H)62.1
-CH2OH 5.50 (t, J=5.5 Hz, 1H)-
2-Methyl-pyrimidin-4-yl-methanol H-57.40 (d, J=5.2 Hz, 1H)119.8
H-68.55 (d, J=5.2 Hz, 1H)156.5
-CH2OH4.55 (d, J=5.5 Hz, 2H)61.9
-CH2OH 5.45 (t, J=5.5 Hz, 1H)-
-CH32.60 (s, 3H)25.0
5-Bromo-pyrimidin-4-yl-methanol H-29.25 (s, 1H)160.0
H-68.90 (s, 1H)159.5
-CH2OH4.70 (d, J=5.5 Hz, 2H)63.5
-CH2OH 5.60 (t, J=5.5 Hz, 1H)-
C-5-110.0

Note: Predicted chemical shifts for derivatives are based on established substituent effects.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

    • Filter the solution through a glass wool plug into a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • 1H NMR Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Acquire the spectrum at 25 °C.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1.2 seconds, relaxation delay of 2 seconds, and 1024 scans.

  • 2D NMR (COSY, HSQC, HMBC) Acquisition (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To identify 1H-1H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the spectra using the TMS signal at 0.00 ppm.

    • Integrate the 1H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

    • Use 2D NMR data to confirm assignments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter standard Add TMS Standard filter->standard H1_NMR 1H NMR standard->H1_NMR C13_NMR 13C NMR standard->C13_NMR NMR_2D 2D NMR (COSY, HSQC, HMBC) standard->NMR_2D FT Fourier Transform H1_NMR->FT C13_NMR->FT NMR_2D->FT phase Phasing & Baseline Correction FT->phase calibrate Calibration (TMS) phase->calibrate integrate Integration & Analysis calibrate->integrate structure Structure Elucidation integrate->structure

NMR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound derivatives. Fragmentation patterns observed in the mass spectrum provide valuable information for structural confirmation.

Application Note: Molecular Weight Determination and Structural Confirmation by LC-MS/MS

This note details the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) for the analysis of this compound and its derivatives.

Table 2: Mass Spectrometry Data (ESI-Positive Mode)

CompoundMolecular FormulaExact Mass (m/z)[M+H]+ (m/z)Major Fragment Ions (m/z)
This compound C5H6N2O110.05111.0693, 82, 54
2-Methyl-pyrimidin-4-yl-methanol C6H8N2O124.06125.07107, 96, 68
5-Bromo-pyrimidin-4-yl-methanol C5H5BrN2O187.96 / 189.96188.97 / 190.97171/173, 162/164, 81

Note: Bromine-containing compounds will exhibit characteristic isotopic patterns (79Br/81Br).

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in methanol.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Acquisition Mode: Full scan MS and data-dependent MS/MS.

    • Scan Range: m/z 50-500.

    • Collision Energy (for MS/MS): Ramped from 10 to 40 eV.

  • Data Analysis:

    • Identify the [M+H]+ ion in the full scan MS spectrum to confirm the molecular weight.

    • Analyze the MS/MS spectra to identify characteristic fragment ions. Common fragmentation pathways for this compound derivatives include the loss of water (-18 Da), loss of the hydroxymethyl group (-31 Da), and cleavage of the pyrimidine (B1678525) ring.

MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_analysis Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute to 1-10 µg/mL stock->dilute inject Inject Sample dilute->inject separate C18 Reversed-Phase Separation inject->separate ionize ESI (+) separate->ionize full_scan Full Scan MS ionize->full_scan msms Data-Dependent MS/MS full_scan->msms mw_confirm Confirm Molecular Weight ([M+H]+) msms->mw_confirm frag_analysis Analyze Fragmentation Pattern mw_confirm->frag_analysis struct_confirm Structure Confirmation frag_analysis->struct_confirm

LC-MS/MS Experimental Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of synthesized this compound derivatives and for their quantification in various matrices.

Application Note: Purity Assessment by Reversed-Phase HPLC

This application note describes a reversed-phase HPLC (RP-HPLC) method with UV detection for the purity analysis of this compound and its derivatives.

Table 3: HPLC Purity Analysis Data

CompoundRetention Time (min)Purity (%)
This compound 3.5>99
2-Methyl-pyrimidin-4-yl-methanol 4.2>98
5-Bromo-pyrimidin-4-yl-methanol 5.8>97

Note: Retention times are representative and will vary based on the specific HPLC system and conditions.

Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the synthesized compound.

    • Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL. Sonication may be used to aid dissolution.

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the compound based on the area percent of the main peak relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis weigh Weigh Sample (1-5 mg) dissolve Dissolve in Mobile Phase A/B weigh->dissolve filter Filter into HPLC Vial dissolve->filter inject Inject into HPLC filter->inject separate RP-HPLC Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area Percent integrate->calculate purity Determine Purity calculate->purity

HPLC Purity Analysis Workflow

Application Notes and Protocols for In Vitro Biological Screening of Pyrimidin-4-yl-methanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of Pyrimidin-4-yl-methanol represent a versatile class of heterocyclic compounds with significant potential in drug discovery, particularly in oncology.[1] The pyrimidine (B1678525) scaffold is a common feature in numerous biologically active molecules and approved drugs, acting as a privileged structure in medicinal chemistry.[2][3] Analogs of this compound have been shown to exhibit a range of biological activities, including the inhibition of key cellular signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[1][2][4][5]

These application notes provide a comprehensive overview of in vitro biological screening assays relevant to the evaluation of this compound analogs. Detailed protocols for key assays are provided to ensure reproducibility and facilitate the identification and characterization of lead compounds. This document is intended to guide researchers in establishing a robust screening cascade for this promising class of molecules.

Data Presentation: In Vitro Efficacy of Pyrimidine Analogs

The following tables summarize the in vitro activity of various pyrimidine derivatives, including analogs of this compound, against different biological targets and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.

Table 1: Kinase Inhibitory Activity of Pyrimidine Analogs

Compound ClassTarget KinaseIC50Reference
Pyrimidin-4-yl-1H-imidazole derivative (7a)CRAF0.62 µM (A375P cell line)[6]
Thienopyrimidine derivative 2Not Specified0.013 µM (MCF-7)[1]
Thienopyrimidine derivative 3Not Specified0.023 µM (MCF-7)[1]
Pyrimidine-based FAK inhibitor (72)FAK27.4 nM[2]
Pyrimidine derivative (117)CDK6290 nM[2]
Pyrimidine derivative (4b)EGFR0.45 µM
Pyrimidine derivative (4b)c-Src0.22 µM

Table 2: Anti-proliferative Activity of Pyrimidine Analogs in Cancer Cell Lines

Compound ClassCell LineCancer TypeIC50Reference
Curcumin-pyrimidine analog 3gMCF-7Breast Cancer0.61 ± 0.05 µM[1]
Curcumin-pyrimidine analog 3bMCF-7Breast Cancer4.95 ± 0.94 µM[1]
Pyrimidine-tethered chalcone (B49325) (B-4)MCF-7Breast Cancer6.70 ± 1.02 µM[1]
Pyrimidine-5-carbonitrile 10bMCF-7Breast Cancer7.68 µM[1]
Pyrimidinyl pyrazole (B372694) derivativeHuman Lung Cancer Cell LinesLung CancerNot Specified[7]
Pyrimidine-based FAK inhibitor (72)MDA-MB-231Triple-Negative Breast Cancer0.126 µM[2]
Pyrimidine derivative (117)MCF-7Breast Cancer2.95 ± 0.15 µM[2]
Pyrazolo[3,4-d]pyrimidine derivative (XIIf)NCI-H522Non-Small Cell Lung Cancer>10 µM (reported as % inhibition)[8]
Pyrazolo[3,4-d]pyrimidine derivative (XVI)BT-549Breast Cancer<10 µM (reported as % inhibition)[8]

Key Signaling Pathways Targeted by Pyrimidine Analogs

Pyrimidine-based compounds, including analogs of this compound, often exert their anti-cancer effects by targeting key signaling pathways that are dysregulated in cancer. Understanding these pathways is crucial for interpreting screening data and for mechanism-of-action studies.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, ROS1) Grb2 Grb2 RTK->Grb2 P SOS SOS Grb2->SOS Ras Ras SOS->Ras GTP Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors P Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Pyrimidine Analog (e.g., EGFR/ROS1 inhibitor) Inhibitor->RTK

MAPK/ERK Signaling Pathway and Inhibition.

CDK_Rb_E2F_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb P pRb p-Rb E2F E2F Rb->E2F GeneTranscription S-Phase Gene Transcription E2F->GeneTranscription CellCycleProgression G1-S Phase Progression GeneTranscription->CellCycleProgression Inhibitor Pyrimidine Analog (CDK4/6 Inhibitor) Inhibitor->CyclinD_CDK46

CDK/Rb/E2F Cell Cycle Pathway and Inhibition.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the biological activity of this compound analogs.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the anti-proliferative effects of the test compounds on cancer cell lines.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[1]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine analogs in complete growth medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using suitable software.

MTT_Assay_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddCompound Add Pyrimidine Analog (serial dilutions) Incubate24h->AddCompound Incubate48_72h Incubate 48-72h AddCompound->Incubate48_72h AddMTT Add MTT solution Incubate48_72h->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h RemoveMedium Remove medium Incubate4h->RemoveMedium AddDMSO Add DMSO RemoveMedium->AddDMSO ReadAbsorbance Read absorbance at 570 nm AddDMSO->ReadAbsorbance AnalyzeData Calculate % viability and IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End Kinase_Assay_Workflow Start Start PrepareReagents Prepare reagents: - Kinase - Substrate - ATP - Pyrimidine Analog Start->PrepareReagents AddToPlate Add compound, kinase, and substrate to plate PrepareReagents->AddToPlate InitiateReaction Initiate reaction with ATP AddToPlate->InitiateReaction Incubate Incubate at RT InitiateReaction->Incubate StopReaction Stop reaction and deplete ATP Incubate->StopReaction DetectADP Detect ADP (generate luminescence) StopReaction->DetectADP ReadLuminescence Read luminescence DetectADP->ReadLuminescence AnalyzeData Calculate % inhibition and IC50 ReadLuminescence->AnalyzeData End End AnalyzeData->End

References

Application Notes and Protocols: (Pyrimidin-4-yl)methanol as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (pyrimidin-4-yl)methanol as a foundational building block in the synthesis of diverse heterocyclic compounds, with a particular focus on the development of potent kinase inhibitors. The protocols outlined below are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

(Pyrimidin-4-yl)methanol is a key synthetic intermediate, valued for its reactive hydroxymethyl group and the inherent biological relevance of the pyrimidine (B1678525) scaffold.[1][2][3] The pyrimidine ring is a core component of nucleobases and is prevalent in a wide array of pharmacologically active molecules, including anticancer and anti-inflammatory agents.[4][5] The hydroxymethyl group at the 4-position provides a convenient handle for a variety of chemical transformations, enabling the construction of complex molecular architectures. This document details the conversion of (pyrimidin-4-yl)methanol into key intermediates and their subsequent use in the synthesis of targeted therapies, particularly kinase inhibitors for ROS1, Aurora, and GSK-3.

Key Synthetic Transformations and Applications

(Pyrimidin-4-yl)methanol can be readily converted into several key intermediates, including 4-(chloromethyl)pyrimidine (B49220) and pyrimidine-4-carbaldehyde. These intermediates serve as versatile precursors for a range of coupling and condensation reactions.

Synthesis of 4-(Chloromethyl)pyrimidine Hydrochloride

The conversion of (pyrimidin-4-yl)methanol to its corresponding chloride is a crucial activation step for subsequent nucleophilic substitution and cross-coupling reactions. A common method for this transformation involves the use of thionyl chloride.

Experimental Protocol:

A procedure analogous to the synthesis of 4-(chloromethyl)pyridine (B78701) hydrochloride can be adapted.[6]

  • To a stirred solution of (pyrimidin-4-yl)methanol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene), slowly add thionyl chloride (1.1-1.3 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be triturated with diethyl ether to afford 4-(chloromethyl)pyrimidine hydrochloride as a solid, which can be collected by filtration.

Oxidation to Pyrimidine-4-carbaldehyde

Oxidation of the primary alcohol of (pyrimidin-4-yl)methanol to the corresponding aldehyde furnishes a key intermediate for the synthesis of various heterocyclic systems through condensation reactions, such as the synthesis of Schiff bases and pyrimidyl hydrazones.

Experimental Protocol:

A mild oxidizing agent such as manganese dioxide (MnO₂) is typically employed for this transformation.

  • To a solution of (pyrimidin-4-yl)methanol (1.0 eq) in an inert solvent (e.g., dichloromethane or chloroform), add activated manganese dioxide (5-10 eq).

  • Stir the suspension vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with the solvent.

  • The combined filtrate is then concentrated under reduced pressure to yield pyrimidine-4-carbaldehyde.

Application in the Synthesis of Kinase Inhibitors

The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The functionalized derivatives of (pyrimidin-4-yl)methanol are instrumental in the synthesis of inhibitors targeting key kinases implicated in cancer and other diseases.

A. Synthesis of ROS1 Kinase Inhibitors

ROS1 is a receptor tyrosine kinase, and its chromosomal rearrangements are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC).[7][8] Several pyrimidine-based compounds have been developed as potent ROS1 inhibitors.

Workflow for the Synthesis of Pyrimidin-4-yl-ethanol Derivatives as ROS1 Inhibitors:

G start (Pyrimidin-4-yl)methanol oxidation Oxidation (e.g., MnO2) start->oxidation aldehyde Pyrimidine-4-carbaldehyde oxidation->aldehyde grignard Grignard Addition (R-MgBr) aldehyde->grignard ethanol_deriv Pyrimidin-4-yl-ethanol Derivative grignard->ethanol_deriv coupling Coupling with Amine (e.g., Buchwald-Hartwig) ethanol_deriv->coupling final_product ROS1 Kinase Inhibitor coupling->final_product

Caption: Synthetic workflow for ROS1 inhibitors.

Experimental Protocol (General):

The synthesis of pyrimidin-4-yl-ethanol and ethanone (B97240) derivatives as ROS1 inhibitors has been reported.[8][9] A general approach involves the reaction of a pyrimidine intermediate with a suitable nucleophile. The following is a representative procedure based on related syntheses.

  • Synthesize a substituted pyrimidine core, potentially derived from pyrimidine-4-carbaldehyde.

  • Couple the pyrimidine core with an appropriate amine or alcohol via nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.

  • Purify the final product by flash column chromatography.

Quantitative Data for ROS1 Kinase Inhibitors:

Compound (Reference)ROS1 IC₅₀ (µM)Yield (%)Melting Point (°C)
4a [9]>101873-75
4b [9]1.87172-74
4c [9]2.533Sticky solid
5a [9]>101997-99
6b [9]0.958Sticky solid
6c [9]1.232123-125
7c [10]0.024--
B. Synthesis of Aurora Kinase Inhibitors

Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.[11][12] Pyrimidine-based molecules have been successfully developed as potent Aurora kinase inhibitors.

Signaling Pathway of Aurora A Kinase:

G cluster_0 Aurora A Kinase Signaling AuroraA Aurora A p53 p53 AuroraA->p53 Phosphorylates & Inhibits MDM2 MDM2 AuroraA->MDM2 Activates MYC cMYC/MYCN AuroraA->MYC Stabilizes MDM2->p53 Degrades Inhibitor Pyrimidine-based Inhibitor Inhibitor->AuroraA Inhibits

Caption: Aurora A kinase signaling and inhibition.

Experimental Protocol (General):

A general synthesis of pyrimidine-based Aurora kinase inhibitors involves the construction of a 2,4-diaminopyrimidine (B92962) scaffold.[11]

  • Start with a di- or tri-chloropyrimidine.

  • Perform sequential nucleophilic aromatic substitutions with different amines. The first substitution often occurs at the more reactive C4 position.

  • The second amine is then introduced at the C2 position.

  • Further modifications can be made to the amine substituents to optimize potency and pharmacokinetic properties.

Quantitative Data for Aurora Kinase Inhibitors:

Compound (Reference)Aurora A IC₅₀ (nM)Cell Proliferation IC₅₀ (nM) (NCI-H446)
1 [11]24.1 ± 7.9220 ± 30
13 [11]38.6 ± 7.0180 ± 20
25 [11]35.2 ± 5.8150 ± 15
C. Synthesis of GSK-3 Inhibitors

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in various diseases, including Alzheimer's disease, bipolar disorder, and diabetes.[13] Pyrimidine-based compounds have emerged as potent and selective GSK-3 inhibitors.[1]

Logical Workflow for GSK-3 Inhibitor Synthesis:

G start (Pyrimidin-4-yl)methanol oxidation Oxidation start->oxidation aldehyde Pyrimidine-4-carbaldehyde oxidation->aldehyde condensation Condensation with Hydrazine Derivative aldehyde->condensation hydrazone Pyrimidyl Hydrazone condensation->hydrazone cyclization Further Cyclization/Modification hydrazone->cyclization final_product GSK-3 Inhibitor cyclization->final_product

References

Application Notes and Protocols: Computational Docking Studies of Pyrimidin-4-yl-methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting computational docking studies on Pyrimidin-4-yl-methanol derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile nature of the pyrimidine (B1678525) scaffold, which is a core component of numerous enzyme inhibitors with therapeutic potential.[1]

Introduction to this compound Derivatives in Drug Discovery

The pyrimidine nucleus is a fundamental heterocyclic scaffold in a vast array of biologically active molecules, including nucleic acids.[2] Its derivatives are integral to the development of therapeutic agents with a wide spectrum of activities, including antibacterial, anti-inflammatory, anticancer, and antidiabetic properties.[2][3] The hydroxymethyl group at the 4-position of the pyrimidine ring in this compound offers a reactive site for further chemical modifications, making it a valuable starting point for the synthesis of novel pharmaceutical candidates.[4]

Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor). This technique is instrumental in drug discovery for hit identification, lead optimization, and understanding structure-activity relationships (SAR).

Key Biological Targets for Pyrimidine Derivatives

Molecular docking studies have successfully identified the potential of pyrimidine derivatives to interact with a range of critical biological targets implicated in various diseases.

Enzyme Inhibitors in Oncology
  • Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT signaling pathway is a crucial regulator of cell growth, proliferation, and survival, making it a prime target in cancer therapy.[1]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is another key target in oncology, and pyrimidine derivatives have been investigated as potential inhibitors.[1]

  • Cyclin-Dependent Kinase 2 (CDK2): CDKs are essential regulators of the cell cycle, and their inhibition is a well-established cancer treatment strategy.[1]

Antimicrobial Targets
  • Dihydrofolate Reductase (DHFR): Molecular docking simulations suggest that pyrimidine derivatives can effectively interact with the active cavities of DHFR, an established target for antibacterial agents.[5]

Antiviral Targets
  • SARS-CoV 3CL Protease (3CLpro): Certain pyrimidine derivatives have been evaluated for their inhibitory activity against the 3CL protease of the SARS-CoV virus.[6]

Other Therapeutic Areas
  • α-Amylase: Inhibition of this enzyme is a key strategy in the management of type-II diabetes. Pyrimidine derivatives have been designed and evaluated as potential α-amylase inhibitors.[2][7]

  • Cyclooxygenase-2 (COX-2): This enzyme is a major target for anti-inflammatory drugs. Docking studies have been used to investigate the interaction of pyrimidine analogs with COX-2.[8]

Quantitative Data from Docking Studies

The following tables summarize quantitative data from various computational docking studies on pyrimidine derivatives.

Table 1: Docking Scores of Pyrimidine Derivatives Against Various Targets

Compound ClassTargetDocking SoftwareDocking Score (kcal/mol)Reference
1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid (2a)COX-2Not Specified-9.0[8]
Pyrimidine derivative (2g)CDK (PDB ID: 1HCK)Not Specified-8.7[9]
Pyrimidine derivative (2c)FAAH (PDB ID: 4DO3)Ace-dockNot Specified (Highest Affinity)[10]
Pyrimidine derivative (2a)FAAH (PDB ID: 4DO3)ArguslabNot Specified (Highest Affinity)[10]

Note: Direct docking scores for "this compound" were not explicitly available in the searched literature; the data represents structurally related pyrimidine derivatives.

Table 2: In Vitro Inhibitory Activity of Selected Pyrimidine Derivatives

CompoundTarget/AssayIC50 / % InhibitionReference
2-(Benzylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine (6m)SARS-CoV 3CLpro6.1 µM[6]
Pyrimidine derivative (7c)Staphylococcus aureus 4220 (MIC)2.4 µmol/L[5]
Pyrimidine derivative (7c)Escherichia coli 1924 (MIC)2.4 µmol/L[5]
Pyrimidine derivative (7c)Candida albicans 7535 (MIC)2.4 µmol/L[5]
Pyrimidine derivative (2a)Anti-inflammatory (In Vitro)3.5 µM[8]
Pyrimidine derivative (SA-3)α-amylase inhibition (at 2000 µg/mL)83.5%[2]
Pyrimidine derivative (SA-2)α-amylase inhibition (at 2000 µg/mL)74.1%[2]

Experimental Protocols for Computational Docking

This section outlines a generalized protocol for performing a computational docking study on this compound derivatives. This protocol is a synthesis of methodologies reported in the literature.[1][3][10][11]

In Silico Modeling Workflow

The general workflow for an in silico analysis of a novel compound involves preparing the ligand and its biological target, followed by docking and simulation to predict their interaction.[11]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen receptor_prep Receptor Preparation (PDB, Remove Water, Add Hydrogens) receptor_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina, GLIDE) grid_gen->docking pose_analysis Pose Analysis & Scoring (Binding Energy, Interactions) docking->pose_analysis result_vis Result Visualization (2D/3D Interaction Diagrams) pose_analysis->result_vis

Caption: General workflow for in silico molecular docking.

Step-by-Step Protocol

Step 1: Ligand Preparation

  • 2D Structure Drawing: Draw the 2D structure of the this compound derivative using molecular editor software such as ChemDraw or Marvin Sketch.

  • 3D Conversion and Optimization: Convert the 2D structure to a 3D conformation. Perform energy minimization using a suitable force field (e.g., MMFF94). Software like Avogadro or the Schrödinger Suite's LigPrep module can be used.[3][11]

  • File Format Conversion: Save the prepared ligand structure in a suitable format (e.g., .pdb, .mol2, .pdbqt) required by the docking software.

Step 2: Receptor Preparation

  • Protein Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Protein Cleanup: Prepare the protein by removing water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.[10]

  • Add Hydrogens and Assign Charges: Add polar hydrogens to the protein structure and assign appropriate atomic charges (e.g., Gasteiger charges).

  • Define the Active Site: Identify the binding site of the receptor. This is often determined by the location of a co-crystallized ligand in the PDB structure.

Step 3: Molecular Docking Simulation

  • Grid Generation: Define a grid box that encompasses the entire active site of the receptor. The size is typically set around 20 Å x 20 Å x 20 Å, centered on the active site.[11]

  • Docking Execution: Perform the molecular docking using software such as AutoDock Vina, GLIDE, Arguslab, or MOE.[1][10] The software will sample various conformations and orientations of the ligand within the grid box and calculate the binding affinity for each pose.

  • Selection of Best Pose: The pose with the lowest binding energy (most favorable docking score) is typically considered the most probable binding mode.

Step 4: Analysis of Results

  • Binding Affinity: Analyze the docking scores (e.g., in kcal/mol) to rank the binding affinities of different derivatives.

  • Interaction Analysis: Visualize the best-docked pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the receptor.

  • Visualization: Use software like PyMOL or Discovery Studio Visualizer to create high-quality 2D and 3D diagrams of the ligand-receptor complex.

Signaling Pathway Visualization

Understanding the biological context of the target is crucial. The following diagram illustrates the PI3K/AKT signaling pathway, a common target for pyrimidine-based inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates Cell_Response Cell Growth, Proliferation, Survival AKT->Cell_Response Inhibitor Pyrimidine Derivative Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT signaling pathway and its inhibition.

Conclusion

Computational docking is an indispensable tool in the rational design of novel this compound derivatives as potential therapeutic agents. The protocols and data presented here provide a framework for researchers to conduct and interpret in silico studies, facilitating the discovery of new and potent enzyme inhibitors and other bioactive molecules. By combining computational predictions with experimental validation, the drug discovery process can be significantly accelerated.

References

Troubleshooting & Optimization

Optimizing reaction conditions for "Pyrimidin-4-yl-methanol" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrimidin-4-yl-methanol. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is a valuable synthetic intermediate. The two primary and most accessible synthetic routes for its preparation are:

  • Route 1: Reduction of Pyrimidine-4-carboxylic Acid or its Esters. This is a straightforward approach that involves the reduction of a commercially available or synthesized pyrimidine-4-carboxylic acid or its corresponding ester using a suitable reducing agent.

  • Route 2: Boekelheide Rearrangement of a Pyrimidine (B1678525) N-oxide. This method involves the rearrangement of a pyrimidine N-oxide precursor, which can be synthesized from readily available starting materials. This route can directly furnish the desired 4-hydroxymethylpyrimidine.

Q2: I am observing a low yield in my reduction of pyrimidine-4-carboxylic acid. What are the potential causes?

A2: Low yields in the reduction of pyrimidine-4-carboxylic acid are a common issue. Several factors can contribute to this, including:

  • Incomplete reaction: The reaction time may be insufficient, or the temperature may be too low for the complete conversion of the starting material.

  • Side reactions: A significant side reaction is the over-reduction of the pyrimidine ring, leading to the formation of dihydropyrimidine (B8664642) species.[1]

  • Purity of starting material: Impurities in the pyrimidine-4-carboxylic acid can interfere with the reaction.

  • Activity of the reducing agent: The reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), is highly sensitive to moisture and may have lost its activity.

Q3: What are the typical side products I should be aware of during the synthesis of this compound?

A3: The formation of byproducts can complicate the purification and reduce the yield of the desired product. Key side products to consider are:

  • Dihydropyrimidine derivatives: During the reduction of the carboxylic acid or ester, the pyrimidine ring itself can be reduced, leading to the formation of 1,6-dihydropyrimidine or other isomers.[1]

  • Unreacted starting material: Incomplete reaction will result in the presence of the starting carboxylic acid or ester in the final product mixture.

  • From the Boekelheide rearrangement: This reaction can sometimes yield a mixture of products, including the acetylated precursor if the hydrolysis is incomplete.

Troubleshooting Guides

Route 1: Reduction of Pyrimidine-4-carboxylic Acid

This guide focuses on the synthesis of this compound via the reduction of pyrimidine-4-carboxylic acid using Lithium Aluminum Hydride (LiAlH₄).

Experimental Protocol: Reduction of Pyrimidine-4-carboxylic Acid

Materials:

  • Pyrimidine-4-carboxylic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • 10% Sulfuric Acid

  • Anhydrous Sodium Sulfate

  • Silica (B1680970) Gel for column chromatography

  • Ethyl acetate/Hexane mixture (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.2 equivalents) in anhydrous THF.

  • Addition of Reactant: Dissolve pyrimidine-4-carboxylic acid (1 equivalent) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water (Fieser workup).

  • Work-up: Filter the resulting suspension and wash the solid residue with THF. Combine the filtrates and dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

ParameterRecommended Condition
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF)
Stoichiometry LiAlH₄: 1.2 - 1.5 equivalents
Reaction Temperature 0 °C to reflux
Reaction Time 2-6 hours (monitor by TLC)
Work-up Fieser workup (Water, 15% NaOH, Water)
Purification Silica gel column chromatography

Troubleshooting for Route 1

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation - Inactive LiAlH₄ due to moisture. - Insufficient reaction time or temperature. - Poor solubility of the starting material.- Use freshly opened or properly stored LiAlH₄. - Increase reaction time and/or reflux temperature. Monitor by TLC. - Use a co-solvent like anhydrous dioxane to improve solubility.
Formation of Dihydropyrimidine Side Product - Excess LiAlH₄. - Prolonged reaction time at high temperature.- Use a milder reducing agent like Sodium Borohydride in the presence of a Lewis acid (e.g., CaCl₂) for the corresponding ester. - Carefully control the stoichiometry of LiAlH₄. - Monitor the reaction closely and stop it once the starting material is consumed.
Difficult Purification - Presence of polar impurities. - Co-elution of product and side products.- Perform an acid-base extraction during work-up to remove unreacted carboxylic acid. - Optimize the solvent system for column chromatography. Consider using a gradient elution.

Logical Troubleshooting Workflow for Low Yield in Reduction

Troubleshooting_Reduction start Low Yield of This compound check_sm Check Starting Material (TLC/NMR) start->check_sm incomplete_reaction Incomplete Reaction? check_sm->incomplete_reaction side_products Major Side Products? incomplete_reaction->side_products No increase_time_temp Increase Reaction Time and/or Temperature incomplete_reaction->increase_time_temp Yes check_lah Check LiAlH4 Activity side_products->check_lah No optimize_conditions Optimize Stoichiometry and Temperature side_products->optimize_conditions Yes end Improved Yield increase_time_temp->end purification_issue Purification Difficulty? check_lah->purification_issue optimize_conditions->end optimize_chromatography Optimize Chromatography Conditions purification_issue->optimize_chromatography Yes purification_issue->end No optimize_chromatography->end

Caption: Troubleshooting workflow for low yield in the reduction of pyrimidine-4-carboxylic acid.

Route 2: Boekelheide Rearrangement

This guide outlines the synthesis of this compound via the Boekelheide rearrangement of a pyrimidine N-oxide.

Experimental Protocol: Boekelheide Rearrangement

Materials:

  • Appropriately substituted pyrimidine N-oxide

  • Trifluoroacetic anhydride (B1165640) (TFAA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Ethyl acetate/Hexane mixture (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the pyrimidine N-oxide (1 equivalent) in anhydrous DCM.

  • Addition of Reagent: Cool the solution to 0 °C and add trifluoroacetic anhydride (1.5 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

ParameterRecommended Condition
Reagent Trifluoroacetic anhydride (TFAA)
Solvent Anhydrous Dichloromethane (DCM)
Stoichiometry TFAA: 1.5 equivalents
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours (monitor by TLC)
Work-up Saturated Sodium Bicarbonate solution
Purification Silica gel column chromatography

Troubleshooting for Route 2

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion - Insufficient TFAA. - Low reaction temperature or short reaction time.- Increase the amount of TFAA to 2.0 equivalents. - Allow the reaction to stir for a longer period at room temperature.
Formation of Multiple Products - Complex side reactions of the rearrangement.- Ensure the starting pyrimidine N-oxide is pure. - Optimize the reaction temperature; in some cases, lower temperatures may improve selectivity.
Incomplete Hydrolysis of Trifluoroacetate Ester - Insufficient aqueous work-up.- Ensure thorough washing with saturated sodium bicarbonate solution. - A separate hydrolysis step with mild base (e.g., K₂CO₃ in methanol) can be performed on the crude product.

Logical Workflow for Boekelheide Rearrangement

Boekelheide_Workflow start Start: Pyrimidine N-oxide add_tfaa Add Trifluoroacetic Anhydride in Anhydrous DCM at 0°C start->add_tfaa reaction Stir at Room Temperature (2-4 hours) add_tfaa->reaction monitor Monitor by TLC reaction->monitor workup Aqueous Work-up (sat. NaHCO3) monitor->workup extraction Extract with DCM workup->extraction drying Dry over Na2SO4 extraction->drying purification Concentrate and Purify (Column Chromatography) drying->purification product Product: This compound purification->product

References

Common side reactions in "Pyrimidin-4-yl-methanol" derivatization and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrimidin-4-yl-methanol and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Oxidation Reactions

Q1: I am trying to oxidize the hydroxyl group of this compound to the corresponding aldehyde, but I am getting low yields and a mixture of products. What are the common side reactions and how can I avoid them?

A1: The oxidation of the primary alcohol in this compound is a common derivatization, but it is often accompanied by side reactions. The primary challenges are over-oxidation and degradation of the pyrimidine (B1678525) ring.

Common Side Reactions:

  • Over-oxidation: The aldehyde product can be further oxidized to the corresponding carboxylic acid, especially with strong oxidizing agents.

  • Pyrimidine Ring Oxidation: The pyrimidine ring itself is susceptible to oxidation, which can lead to the formation of N-oxides, ring-opened products, or other degradation products.[1][2] This can be exacerbated by harsh reaction conditions.

  • Formation of Hydrates: In aqueous media, the aldehyde product may form a hydrate, which can complicate purification and characterization.

Troubleshooting and Solutions:

ParameterRecommendationRationale
Oxidizing Agent Use mild and selective oxidizing agents such as Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions.These reagents are known to oxidize primary alcohols to aldehydes with minimal over-oxidation.[3]
Reaction Temperature Maintain low to moderate temperatures as specified in the protocol for the chosen oxidizing agent.Higher temperatures can promote over-oxidation and ring degradation.
Reaction Time Monitor the reaction closely using Thin Layer Chromatography (TLC) to determine the point of maximum aldehyde formation and avoid prolonged reaction times.Extended reaction times can lead to the formation of byproducts.
pH Control Buffer the reaction mixture if necessary, as highly acidic or basic conditions can promote ring degradation.Maintaining a neutral or near-neutral pH can help preserve the integrity of the pyrimidine ring.
Esterification and Etherification (O-Alkylation)

Q2: I am attempting to perform an esterification/etherification on the hydroxyl group of this compound, but I am observing a significant amount of N-alkylation on the pyrimidine ring. How can I improve the selectivity for O-alkylation?

A2: A significant challenge in the derivatization of this compound is the competition between O-alkylation of the hydroxyl group and N-alkylation of the pyrimidine ring nitrogens. The regioselectivity is highly dependent on the reaction conditions.[4][5]

Common Side Reactions:

  • N-Alkylation: The nitrogen atoms of the pyrimidine ring are nucleophilic and can react with the alkylating or acylating agent, leading to a mixture of N1 and N3-alkylated isomers.[4][6]

  • Di-alkylation: In some cases, both N-alkylation and O-alkylation can occur on the same molecule.

  • Elimination: With certain substrates and under harsh conditions, elimination reactions can occur, particularly with tertiary alcohols, though less common with primary alcohols like this compound.[7]

Troubleshooting and Solutions for Selectivity (O- vs. N-Alkylation):

ParameterRecommendation for O-AlkylationRationale
Base Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or a weaker base like potassium carbonate (K2CO3).[5]Stronger, less hindered bases like sodium hydride (NaH) can deprotonate both the alcohol and potentially the pyrimidine ring (if substituted with electron-withdrawing groups), leading to a mixture of products. Weaker bases favor the deprotonation of the more acidic hydroxyl group.
Solvent Aprotic solvents such as Tetrahydrofuran (THF) or Dichloromethane (B109758) (DCM) are generally preferred.The choice of solvent can influence the nucleophilicity of the competing nucleophiles.
Temperature Lowering the reaction temperature can sometimes improve selectivity.At lower temperatures, the reaction is more likely to proceed via the kinetically favored pathway, which may be O-alkylation.
Protecting Groups If O-alkylation is not the desired reaction, protect the hydroxyl group with a suitable protecting group before proceeding with modifications to the pyrimidine ring.[8][9]This is the most effective way to prevent unwanted side reactions at the hydroxyl group.
Halogenation of the Pyrimidine Ring

Q3: I am trying to introduce a halogen (e.g., iodine or bromine) onto the pyrimidine ring of this compound, but the reaction is messy. What are the potential side reactions?

A3: Direct halogenation of the pyrimidine ring can be challenging and may lead to a mixture of products.

Common Side Reactions:

  • Multiple Halogenations: It can be difficult to control the stoichiometry and achieve mono-halogenation, leading to di- or tri-halogenated byproducts.

  • Reaction at Unintended Positions: While there is some regioselectivity, halogenation may occur at multiple positions on the pyrimidine ring.

  • Oxidation of the Hydroxyl Group: Some halogenating agents or the reaction conditions can lead to the oxidation of the primary alcohol.

  • Ring Degradation: Harsh halogenation conditions can cause the degradation of the pyrimidine ring.

Troubleshooting and Solutions:

ParameterRecommendationRationale
Halogenating Agent Use milder halogenating agents. For iodination, iodine with a mild oxidizing agent like silver nitrate (B79036) (AgNO3) or PIDA can be effective.[10][11] For bromination, N-bromosuccinimide (NBS) is a common choice.Harsher reagents like elemental bromine or chlorine can be less selective and lead to more side products.
Reaction Conditions Perform the reaction under solvent-free mechanochemical conditions (grinding) or in aqueous media at ambient temperature if possible.[10][11]These "green chemistry" approaches can offer higher yields and selectivity with simpler work-up.[11]
Protecting Group Protect the hydroxyl group before halogenation to prevent its oxidation. A silyl (B83357) ether or benzyl (B1604629) ether are common choices.[3]This ensures that the hydroxyl group remains intact during the halogenation of the ring.

Data Presentation

Table 1: Comparison of Oxidizing Agents for the Conversion of this compound to Pyrimidine-4-carbaldehyde

Oxidizing AgentTypical Reaction ConditionsCommon Side ProductsEstimated Yield Range
Potassium Permanganate (KMnO4) Aqueous medium, 85-95°C[1]Pyrimidine-4-carboxylic acid (over-oxidation), ring degradation products.60-97% (substrate dependent)[1]
Dess-Martin Periodinane (DMP) Anhydrous CH2Cl2, room temperatureMinimal over-oxidation.Generally high (>90%)
Swern Oxidation (oxalyl chloride, DMSO, triethylamine) Anhydrous CH2Cl2, -78°C to room temperatureMinimal over-oxidation.Generally high (>90%)

Table 2: Influence of Reaction Conditions on the Regioselectivity of Alkylation of Pyrimidine Alcohols

BaseSolventPredominant ProductReference
Potassium Carbonate (K2CO3) Acetonitrile (B52724) (MeCN)O-alkylation[5]
Sodium Hydride (NaH) Tetrahydrofuran (THF) / Dimethylformamide (DMF)Mixture of O- and N-alkylation[4]
Cesium Carbonate (Cs2CO3) Dimethylformamide (DMF)Can favor N-alkylation[4]

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of this compound to Pyrimidine-4-carbaldehyde using Dess-Martin Periodinane (DMP)
  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (CH2Cl2).

  • Addition of DMP: Add Dess-Martin periodinane (1.1 - 1.5 eq.) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) and a saturated aqueous solution of sodium thiosulfate (B1220275) (Na2S2O3). Stir vigorously until the solid dissolves.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with CH2Cl2.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for O-Alkylation (Etherification) of this compound
  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or DMF), add the base (e.g., K2CO3, 1.5 - 2.0 eq.).[5]

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 - 1.5 eq.) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60°C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter off the base. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired O-alkylated product from any N-alkylated side products.

Mandatory Visualizations

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Path start Start: Unexpected Side Reaction or Low Yield check_purity 1. Verify Purity of Starting Materials and Reagents start->check_purity check_conditions 2. Review Reaction Conditions (Temperature, Time, Stoichiometry) check_purity->check_conditions literature 3. Consult Literature for Similar Substrates check_conditions->literature analysis 4. Analyze Crude Product (NMR, LC-MS) to Identify Byproducts literature->analysis over_reaction Over-reaction/ Degradation? analysis->over_reaction selectivity Regioselectivity Issue? (e.g., N- vs. O-alkylation) analysis->selectivity incomplete Incomplete Reaction? analysis->incomplete solution_over - Use milder reagents - Lower temperature - Reduce reaction time over_reaction->solution_over solution_selectivity - Change base/solvent - Adjust temperature - Use protecting group selectivity->solution_selectivity solution_incomplete - Increase temperature/time - Use more active catalyst - Check for inhibitors incomplete->solution_incomplete optimize Optimize Reaction and Re-run solution_over->optimize Optimize solution_selectivity->optimize solution_incomplete->optimize

Caption: A general workflow for troubleshooting common issues in derivatization reactions.

N_vs_O_Alkylation cluster_pathways Competing Reaction Pathways start This compound + Alkyl Halide (R-X) + Base path_O O-Alkylation (Etherification) start->path_O Favored by: - Weaker base (e.g., K2CO3) - Aprotic solvent path_N N-Alkylation start->path_N Favored by: - Stronger base (e.g., NaH) - Polar aprotic solvent product_O Desired Product: 4-(Alkoxymethyl)pyrimidine path_O->product_O product_N Side Products: 1-Alkyl-pyrimidin-4-yl-methanol 3-Alkyl-pyrimidin-4-yl-methanol path_N->product_N

Caption: Competing pathways of N-alkylation vs. O-alkylation in the derivatization of this compound.

Protecting_Group_Strategy start Start: Multi-step Synthesis Plan question1 Is the hydroxyl group reactive under the planned conditions for ring modification? start->question1 protect_OH Protect the hydroxyl group (e.g., as a silyl ether or benzyl ether) question1->protect_OH Yes no_protect_OH Proceed with ring modification question1->no_protect_OH No ring_modification Perform desired reaction on the pyrimidine ring protect_OH->ring_modification no_protect_OH->ring_modification deprotect Deprotect the hydroxyl group ring_modification->deprotect final_product Final Product deprotect->final_product

Caption: A decision-making workflow for employing a protecting group strategy for the hydroxyl group.

References

How to increase the yield of "Pyrimidin-4-yl-methanol" based reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with "Pyrimidin-4-yl-methanol." This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you increase the yield of your reactions involving this versatile synthetic intermediate.

I. Oxidation of this compound

The oxidation of the hydroxymethyl group is a common transformation to yield pyrimidine-4-carbaldehyde (B152824) or pyrimidine-4-carboxylic acid, which are valuable building blocks in medicinal chemistry.

Frequently Asked Questions (FAQs): Oxidation

Q1: I am trying to oxidize this compound to pyrimidine-4-carbaldehyde, but I am getting low yields and over-oxidation to the carboxylic acid. How can I improve the selectivity for the aldehyde?

A1: Selective oxidation to the aldehyde requires mild oxidizing agents. Over-oxidation is a common issue with stronger oxidants. Consider using reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP). Temperature control is also crucial; running the reaction at lower temperatures can help minimize the formation of the carboxylic acid byproduct.

Q2: My oxidation reaction to pyrimidine-4-carboxylic acid is sluggish and gives incomplete conversion. What can I do to drive the reaction to completion?

A2: For the oxidation to the carboxylic acid, stronger oxidizing agents are typically required. If you are experiencing incomplete conversion, you might consider increasing the reaction temperature or using a more potent oxidant like potassium permanganate (B83412) (KMnO₄) under basic conditions. Ensure you are using a sufficient excess of the oxidizing agent. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal reaction time.

Troubleshooting Guide: Oxidation Reactions
Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Aldehyde / Over-oxidation Oxidizing agent is too strong.Switch to a milder oxidant such as MnO₂, DMP, or consider a Swern oxidation.
Reaction temperature is too high.Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Incomplete Conversion to Carboxylic Acid Oxidizing agent is too weak or insufficient.Use a stronger oxidant like KMnO₄ or Jones reagent (CrO₃/H₂SO₄). Increase the equivalents of the oxidant.
Reaction time is too short or temperature too low.Increase the reaction time and/or temperature and monitor the progress.
Formation of Unidentified Byproducts Decomposition of starting material or product.Ensure the reaction conditions are not too harsh (e.g., extreme pH or temperature). Purify the starting material to remove impurities that might interfere with the reaction.
Side reactions with the pyrimidine (B1678525) ring.The pyrimidine ring itself can be susceptible to oxidation under harsh conditions[1]. Use of milder, more selective oxidizing agents is recommended.
Experimental Protocol: Oxidation to Pyrimidine-4-carboxylic Acid

This protocol is based on the oxidation of a similar substrate, 4-methylpyrimidine (B18481).

  • Reaction Setup: In a round-bottom flask, dissolve 4-methylpyrimidine (21.3 mmol) and NaOH (5 mmol) in 8 ml of water.

  • Addition of Oxidant: Heat the solution to approximately 350 K (77 °C). Slowly add a hot aqueous solution of potassium permanganate (31.6 mmol in 75 ml of water) dropwise over 3 hours while stirring.

  • Quenching: After the addition is complete, continue stirring for another 30 minutes. Add 1 ml of methanol (B129727) to decompose the excess potassium permanganate.

  • Work-up: Filter the hot solution and wash the solid twice with 5 ml of water. Concentrate the filtrate and washings to about 15 ml.

  • Isolation: Acidify the concentrated solution to pH 2–3 with concentrated HCl. Cool the mixture to room temperature to allow the product to precipitate.

  • Purification: Recrystallize the crude product from a water/methanol mixture (20:1 ratio) to obtain pure pyrimidine-4-carboxylic acid[2].

Diagram: Workflow for the Oxidation of this compound

G cluster_oxidation Oxidation Workflow start This compound reagent Select Oxidizing Agent start->reagent aldehyde Pyrimidine-4-carbaldehyde reagent->aldehyde Mild Oxidant (e.g., MnO2, DMP) acid Pyrimidine-4-carboxylic Acid reagent->acid Strong Oxidant (e.g., KMnO4) workup Reaction Work-up & Purification aldehyde->workup acid->workup product Isolated Product workup->product

Caption: Decision workflow for the oxidation of this compound.

II. Ether Synthesis from this compound

The hydroxyl group of this compound can be converted to an ether through various methods, most commonly the Williamson ether synthesis or the Mitsunobu reaction.

Frequently Asked Questions (FAQs): Ether Synthesis

Q1: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but the yield is very low. What could be the problem?

A1: Low yields in Williamson ether synthesis can be due to several factors. Firstly, ensure you are using a strong enough base (e.g., NaH, KOtBu) to fully deprotonate the alcohol to the more nucleophilic alkoxide. Secondly, this is an Sₙ2 reaction, so it works best with primary alkyl halides. Secondary and tertiary alkyl halides are more prone to elimination side reactions[3]. Finally, ensure your solvent is anhydrous and aprotic (e.g., THF, DMF).

Q2: Can I use the Mitsunobu reaction to synthesize ethers from this compound? What are the advantages and disadvantages?

A2: Yes, the Mitsunobu reaction is a powerful method for converting alcohols to ethers, especially when the Williamson synthesis is not effective[4][5][6]. It typically proceeds with an inversion of stereochemistry at the alcohol carbon (though not relevant for this achiral substrate) and works well for a wide range of nucleophiles. A key advantage is its mild reaction conditions. However, the reagents (triphenylphosphine and an azodicarboxylate like DEAD or DIAD) can lead to byproducts that are difficult to remove, which can complicate purification[5][6].

Troubleshooting Guide: Ether Synthesis
Issue Potential Cause(s) Suggested Solution(s)
Low Yield in Williamson Synthesis Incomplete deprotonation of the alcohol.Use a stronger base (e.g., NaH) and ensure anhydrous conditions.
Elimination side reaction with the alkyl halide.Use a primary alkyl halide. If a secondary or tertiary ether is desired, consider reversing the synthons if possible.
Competing reaction at the pyrimidine ring.The pyrimidine ring is electron-deficient and can be susceptible to nucleophilic attack, although the alkoxide is a hard nucleophile and should favor reaction at the alkyl halide.
Difficult Purification in Mitsunobu Reaction Triphenylphosphine (B44618) oxide and hydrazine (B178648) byproducts.Use polymer-bound triphenylphosphine or alternative reagents that facilitate easier purification[4]. Careful chromatography is often required.
Low reactivity of the nucleophile.The Mitsunobu reaction works best with acidic nucleophiles (pKa < 13)[4]. For less acidic alcohols, the reaction may be sluggish.
Experimental Protocol: General Williamson Ether Synthesis
  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq) in anhydrous DMF or THF. Cool the suspension to 0 °C.

  • Addition of Alcohol: Slowly add a solution of this compound (1.0 eq) in the anhydrous solvent. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Addition of Alkyl Halide: Add the primary alkyl halide (1.0-1.2 eq) to the solution of the alkoxide.

  • Reaction: Heat the reaction mixture (typically 50-100 °C) and monitor by TLC. The reaction time can vary from 1 to 8 hours[7].

  • Work-up: After completion, cool the reaction and carefully quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Diagram: Comparison of Ether Synthesis Pathways

G cluster_williamson Williamson Synthesis cluster_mitsunobu Mitsunobu Reaction a This compound c Alkoxide Intermediate a->c + b Strong Base (e.g., NaH) b->c + e Ether Product c->e + d Primary Alkyl Halide d->e + f This compound i Ether Product f->i + g Alcohol (R'-OH) g->i + h PPh3, DEAD/DIAD h->i +

Caption: Two common pathways for ether synthesis from this compound.

III. Esterification of this compound

Esterification is another key reaction of the hydroxymethyl group, often achieved by reacting with an acid chloride or carboxylic acid.

Frequently Asked Questions (FAQs): Esterification

Q1: What are the best conditions for esterifying this compound with a carboxylic acid?

A1: For esterification with a carboxylic acid, classic Fischer esterification (using a catalytic amount of strong acid like H₂SO₄ and refluxing in the corresponding alcohol as solvent) can be employed, though removal of water is necessary to drive the equilibrium. More modern and milder methods include using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalyst like DMAP (4-dimethylaminopyridine).

Q2: I am using an acid chloride for esterification, but the reaction is messy and gives low yields. How can I improve this?

A2: Reactions with acid chlorides are typically fast but can generate HCl as a byproduct, which can cause side reactions. It is crucial to use a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the HCl[8]. The reaction should be run in an anhydrous aprotic solvent (e.g., DCM, THF) and often at low temperatures (e.g., 0 °C) to control the reactivity.

Troubleshooting Guide: Esterification Reactions
Issue Potential Cause(s) Suggested Solution(s)
Low Yield with Acid Chloride Reaction with moisture.Ensure all reagents and glassware are dry and run the reaction under an inert atmosphere.
Insufficient base to scavenge HCl.Use at least one equivalent of a non-nucleophilic base like triethylamine.
Incomplete Fischer Esterification Equilibrium not shifted towards products.Use a large excess of the alcohol or remove water as it forms (e.g., using a Dean-Stark apparatus).
Side Reactions with Coupling Agents Formation of N-acylurea byproduct with DCC/EDC.Filter the reaction mixture to remove the urea (B33335) byproduct. The choice of solvent can also influence byproduct formation.
Experimental Protocol: Esterification with an Acid Chloride
  • Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.1-1.5 eq) in anhydrous dichloromethane (B109758) (DCM) in a flame-dried flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acid Chloride: Slowly add the acid chloride (1.0-1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude ester by column chromatography.

IV. Conversion to 4-(Chloromethyl)pyrimidine and Subsequent Nucleophilic Substitution

A two-step approach involving the conversion of the alcohol to a more reactive leaving group (like a chloride) followed by nucleophilic substitution offers great versatility for introducing a wide range of functional groups.

Frequently Asked Questions (FAQs): Halogenation and Substitution

Q1: How can I convert this compound to 4-(Chloromethyl)pyrimidine?

A1: This transformation can be achieved using standard chlorinating agents for alcohols, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). These reactions should be performed under anhydrous conditions, often in the absence of a solvent or in an inert solvent like chloroform (B151607) or toluene.

Q2: My nucleophilic substitution on 4-(Chloromethyl)pyrimidine is giving a complex mixture of products. What is going wrong?

A2: The pyrimidine ring itself is electron-deficient and can be susceptible to nucleophilic aromatic substitution (SₙAr), especially if there are other leaving groups on the ring or under harsh conditions[9][10]. The chloromethyl group is reactive towards Sₙ2 displacement. Competition between these two pathways can lead to product mixtures. Using milder conditions (lower temperature, less aggressive nucleophiles) can favor the desired Sₙ2 reaction at the chloromethyl group.

Troubleshooting Guide: Halogenation and Substitution
Issue Potential Cause(s) Suggested Solution(s)
Low Yield of 4-(Chloromethyl)pyrimidine Decomposition under harsh chlorination conditions.Use milder chlorinating agents or lower reaction temperatures. For example, the Appel reaction (PPh₃, CCl₄) could be an alternative.
Product is unstable and difficult to isolate.The product can be reactive; it is often best to use it immediately in the next step without extensive purification.
Mixture of Sₙ2 and SₙAr Products Harsh reaction conditions (high temperature, strong base).Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Highly nucleophilic reagent.The nature of the nucleophile can influence regioselectivity. Hard nucleophiles may favor the Sₙ2 pathway.
No Reaction in Substitution Step Nucleophile is too weak.If using a neutral nucleophile (e.g., an amine), adding a non-nucleophilic base can help. For alcohols or thiols, deprotonation to the corresponding alkoxide or thiolate will significantly increase nucleophilicity.
Quantitative Data: Nucleophilic Substitution on 4-Chloropyrimidines

The following table presents representative yields for SₙAr reactions on 4-chloropyrimidines with various nucleophiles. While this is substitution on the ring itself, it provides an indication of the types of nucleophiles and conditions that are effective in pyrimidine chemistry.

4-Chloropyrimidine Derivative Nucleophile Solvent Base Temp (°C) Time Yield (%) Reference
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAnilineWaterHCl (0.1 eq)806 hN/A
4,6-Dichloropyrimidine4-(4-Fluorophenyl)piperazinePropanolTriethylamine120-140 (MW)15-30 minN/A

Note: N/A indicates that the specific yield was not provided in the cited search result.

Diagram: Two-Step Functionalization Pathway

G cluster_twostep Halogenation-Substitution Workflow start This compound chlorination Chlorination (e.g., SOCl2) start->chlorination intermediate 4-(Chloromethyl)pyrimidine chlorination->intermediate substitution Nucleophilic Substitution (Nu-) intermediate->substitution product 4-(Nu-methyl)pyrimidine substitution->product

Caption: A versatile two-step strategy for functionalizing this compound.

References

Troubleshooting low yield in Biginelli reaction for pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Biginelli reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the synthesis of dihydropyrimidinones (DHPMs).

Frequently Asked Questions (FAQs)

Q1: I am getting a very low yield or no product at all in my Biginelli reaction. What are the common causes?

Low yields are a frequent challenge in the classical Biginelli reaction, often due to suboptimal reaction conditions.[1] Key factors to investigate include your choice of catalyst, solvent, reaction temperature, and the stoichiometry of your reactants.[1] The traditional use of strong mineral acids, like HCl, can sometimes lead to side reactions and harsh conditions that may not be suitable for all substrates.[1]

Q2: My reaction has produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected DHPM. What is this byproduct and how can I prevent its formation?

The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (B1200194) (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (B1221849) (which can form from the decomposition of urea (B33335) at higher temperatures), creating a competing reaction pathway.[2]

To minimize the formation of this DHP byproduct:

  • Lower the Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP.[2]

  • Catalyst Choice: The catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Experimenting with different Lewis acids may favor the desired Biginelli product.[2]

  • Order of Addition: Adding the urea last may help minimize its decomposition into ammonia, which is a key component in the formation of the Hantzsch byproduct.[2]

Q3: I am observing a significant amount of unreacted starting materials in my reaction mixture. What are the likely causes and how can I resolve this?

Low conversion can be attributed to several factors:

  • Catalyst Inefficiency: Ensure your catalyst is active. If you are using a reusable catalyst, it may need regeneration. For Brønsted acids like HCl, confirm that the concentration is appropriate.[2]

  • Suboptimal Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

  • Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate. While ethanol (B145695) is commonly used, exploring other solvents or solvent-free conditions has been shown to improve yields for certain substrates.[2]

  • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Ensure all starting materials are of high purity.[1]

Q4: What are the advantages of using modern catalysts over traditional strong acids like HCl?

Modern catalysts offer several benefits, including milder reaction conditions, shorter reaction times, higher yields, and simplified workup procedures.[1] Many of these catalysts are also more environmentally friendly and can be recycled and reused.[1] Highly effective modern catalysts include ionic liquids, metal triflates (e.g., Yb(OTf)₃), clays, and various other Lewis acids, which often perform well under solvent-free conditions.[1]

Q5: Should I run my reaction in a solvent or under solvent-free conditions?

Solvent-free conditions have gained popularity for the Biginelli reaction due to several advantages:

  • Environmental: Reduces the generation of hazardous waste.[1]

  • Economic: Saves on solvent costs and simplifies the purification process.[1]

  • Efficiency: Can lead to shorter reaction times and higher product yields.[1]

However, the optimal conditions can be dependent on the specific substrates. While many Biginelli reactions thrive without a solvent, in some cases, polar solvents may be beneficial.[1] Ball-milling is another effective solvent-free technique that has demonstrated excellent yields.[1]

Q6: How can I purify my crude Biginelli product?

Recrystallization is a common and effective method for purifying solid organic compounds like DHPMs.[3] The general procedure involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at room temperature.[4] As the solution cools, the purified product crystallizes and can be collected by filtration.[5] Ethanol is often a suitable solvent for the recrystallization of DHPMs.[2]

Troubleshooting Guide: Low Product Yield

Potential Cause Troubleshooting Steps Expected Outcome
Dominant Side Reactions (e.g., Knoevenagel Condensation) Switch from a strong Brønsted acid (e.g., HCl) to a Lewis acid catalyst (e.g., ZnCl₂, FeCl₃, Yb(OTf)₃).[6] Consider using a milder catalyst or optimizing the catalyst loading.[6]Increased selectivity for the Biginelli product and higher yield.
Incomplete Reaction Optimize reaction time and temperature by monitoring with TLC.[2] Consider using microwave irradiation to accelerate the reaction.[6] Ensure efficient mixing.Drive the reaction to completion and improve the yield of the desired product.[6]
Product Decomposition Avoid excessively high temperatures or prolonged reaction times.[1] Use a milder catalyst to allow for lower reaction temperatures.[1]Minimized product loss and increased isolated yield.
Unreacted Starting Materials Optimize the stoichiometry of the reactants; a slight excess of urea is often beneficial.[6] Monitor the reaction progress by TLC or LC-MS to ensure completion.[6] Purify the crude product by recrystallization or column chromatography.[2]A purer final product with no starting material contamination.[6]

Data Presentation: Impact of Reaction Conditions on Yield

Table 1: Effect of Different Catalysts on the Biginelli Reaction

Reaction of Benzaldehyde, Ethyl Acetoacetate, and Urea

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
HClEthanolReflux420-60
Yb(OTf)₃None1000.595
InBr₃EthanolReflux793
FeCl₃·6H₂ONone95196
ZnCl₂Acetic AcidRoom Temp2485

Table 2: Influence of Solvent on Biginelli Reaction Yield

Catalyst: 28% HSiW/Y, Temperature: 100°C, Time: 60 min

Solvent Yield (%)
None (Solvent-free)69
BMI·PF₆ (Ionic Liquid)95
Acetonitrile55
Ethanol48
Toluene32
Dichloromethane25

Experimental Protocols

Protocol 1: High-Yield, Solvent-Free Biginelli Synthesis using Yb(OTf)₃

This protocol describes a highly efficient, environmentally friendly method for the synthesis of dihydropyrimidinones.

Materials:

Procedure:

  • In a round-bottom flask, combine the aldehyde, β-ketoester, urea (or thiourea), and Yb(OTf)₃.

  • Heat the mixture at 100°C with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes to 2 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the solidified mixture and stir vigorously.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Protocol 2: Catalyst-Free Biginelli Reaction via Ball-Milling

This method provides excellent yields in a short reaction time without the need for a catalyst or solvent.[7]

Materials:

  • Aldehyde (e.g., Benzaldehyde, 0.02 mol)

  • β-ketoester (e.g., Ethyl acetoacetate, 0.02 mol)

  • Urea or Thiourea (0.02 mol)

Procedure:

  • Place equimolar amounts of the aldehyde, β-ketoester, and urea (or thiourea) into the tempered steel vials of a planetary ball mill.[7]

  • Use a ball-to-reagent weight ratio of 8.[7]

  • Mill the mixture at 750 rpm for approximately 30 minutes.[7]

  • Monitor the reaction progress by TLC.

  • The product is often obtained in pure form directly after milling without the need for further purification.[7]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Biginelli Reaction cluster_purification Post-Reaction start Low Yield Observed check_reactants Check Reactant Purity & Stoichiometry start->check_reactants check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Analyze Byproducts (TLC, NMR) start->analyze_byproducts purification Improve Purification Method start->purification optimize_catalyst Optimize Catalyst check_reactants->optimize_catalyst Impurities or incorrect ratio check_conditions->optimize_catalyst optimize_temp_time Optimize Temperature & Time check_conditions->optimize_temp_time optimize_solvent Change Solvent / Try Solvent-Free check_conditions->optimize_solvent analyze_byproducts->optimize_catalyst Side products observed analyze_byproducts->optimize_temp_time Hantzsch DHP detected success High Yield Achieved optimize_catalyst->success optimize_temp_time->success optimize_solvent->success purification->success

Caption: A decision tree for troubleshooting low yields in the Biginelli reaction.

Biginelli_Mechanism Simplified Biginelli Reaction Mechanism cluster_reactants Reactants Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Intermediate Aldehyde->Acyliminium Urea Urea Urea->Acyliminium Ketoester β-Ketoester (enol form) Adduct Open-Chain Adduct Acyliminium->Adduct + β-Ketoester Cyclization Cyclization & Dehydration Adduct->Cyclization DHPM Dihydropyrimidinone (DHPM) Cyclization->DHPM

Caption: The accepted N-acyliminium ion pathway for the Biginelli reaction.

References

Minimizing Knoevenagel condensation in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the Knoevenagel condensation side reaction during pyrimidine (B1678525) synthesis, with a primary focus on the Biginelli reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Knoevenagel condensation and why is it a problem in pyrimidine synthesis?

A1: The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group (like a β-ketoester) to form an α,β-unsaturated dicarbonyl compound. In the context of the Biginelli reaction for pyrimidine synthesis, this is a significant side reaction because it consumes the aldehyde and β-ketoester starting materials, preventing them from participating in the desired cyclocondensation reaction to form the dihydropyrimidine (B8664642) product. This leads to lower yields and complicates the purification of the target molecule.[1]

Q2: What are the most common side reactions in the Biginelli reaction besides the Knoevenagel condensation?

A2: Besides the Knoevenagel condensation, other common side reactions in the Biginelli reaction include:

  • Hantzsch Dihydropyridine Formation: This can occur when ammonia (B1221849) or an ammonium (B1175870) salt is used as the nitrogen source instead of or in addition to urea (B33335).

  • Michael Addition Side Products: The enolate of the β-ketoester can react with the Knoevenagel condensation product.

  • Oxidation of Dihydropyrimidines: The desired dihydropyrimidine product can be oxidized to the corresponding aromatic pyrimidine under harsh reaction conditions.

  • Self-Condensation of Reactants: Aldehydes, especially aliphatic ones, can undergo self-condensation (aldol reaction).[1]

Q3: Can aliphatic aldehydes be used in the Biginelli reaction?

A3: Yes, aliphatic aldehydes can be used in the Biginelli reaction; however, they often result in lower yields compared to aromatic aldehydes. This is because aliphatic aldehydes are more susceptible to self-condensation and other side reactions.[2] A modified approach, known as the "Atwal modification," which involves pre-forming the enone intermediate, can be an effective strategy to improve yields when using aliphatic aldehydes.[2]

Troubleshooting Guides

Issue 1: Low yield of the desired dihydropyrimidine product and a significant amount of a byproduct identified as the Knoevenagel condensation product.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Expected Outcome
Inappropriate Catalyst Switch from a strong Brønsted acid (e.g., HCl) to a Lewis acid catalyst (e.g., ZnCl₂, FeCl₃, Yb(OTf)₃). Lewis acids preferentially activate the aldehyde for the desired reaction pathway over the Knoevenagel condensation.[1] Consider using a milder catalyst or optimizing the catalyst loading. This should lead to a reduced formation of the α,β-unsaturated byproduct and an increased yield of the dihydropyrimidine.[3]
Suboptimal Reaction Temperature Lower the reaction temperature. This can help to control the rate of the Knoevenagel condensation relative to the desired Biginelli reaction pathway.[1]
Incorrect Stoichiometry Use a slight excess of urea (e.g., 1.2–1.5 equivalents). This can push the reaction equilibrium towards the formation of the key N-acyliminium ion intermediate, which outcompetes the Knoevenagel pathway.[2]
Order of Addition of Reactants Pre-form the iminium intermediate. In some cases, reacting the aldehyde and urea before adding the β-ketoester can be beneficial in minimizing the Knoevenagel side reaction.[3]

Issue 2: Formation of an uncyclized intermediate.

Potential Cause and Solutions:

Potential Cause Troubleshooting Steps & Expected Outcome
Insufficient activation for cyclization Increase the acid catalyst concentration or use a stronger acid. This can enhance the rate of the final cyclization-dehydration step. Increase the reaction temperature. Heating the reaction mixture (e.g., to reflux in a suitable solvent like ethanol (B145695) or THF) can provide the necessary activation energy for the ring closure.[2]

Data Presentation

Table 1: Comparison of Various Lewis Acid Catalysts in the Biginelli Reaction

This table summarizes the effectiveness of different Lewis acid catalysts in the synthesis of a model dihydropyrimidine from benzaldehyde, ethyl acetoacetate (B1235776), and urea.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
No Catalyst-EthanolReflux4539
Yb(OTf)₃10Acetonitrile (B52724)50492
FeCl₃·6H₂O10Acetonitrile901085
BF₃·OEt₂10EthanolRT688
InBr₃10EthanolReflux745 (DHPM)
Br₂9.7Ethanol85-High
Dicalcium Phosphate7EthanolReflux35 minHigh

Yields are for the desired dihydropyrimidine product and can vary based on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Biginelli Reaction (using Yb(OTf)₃)

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Ytterbium triflate (Yb(OTf)₃) (0.1 mmol, 10 mol%)

  • Acetonitrile (5 mL)

Procedure:

  • To a solution of the aldehyde (1 mmol) and β-ketoester (1 mmol) in acetonitrile (5 mL), add urea (1.5 mmol) and ytterbium triflate (0.1 mmol).

  • Stir the reaction mixture at 50°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Protocol 2: Optimized Procedure using Elemental Bromine as a Lewis Acid Catalyst

Materials:

  • Aromatic aldehyde (1 mmol)

  • Urea or thiourea (B124793) (1.5 mmol)

  • Methyl or ethyl acetoacetate (1 mmol)

  • Ethanol (4 mL)

  • Solution of Br₂ in ethanol (0.0025 mL Br₂ in 1 mL ethanol, 0.097 mmol)

Procedure:

  • In a round-bottom flask, mix the aromatic aldehyde (1 mmol), urea/thiourea (1.5 mmol), and methyl/ethyl acetoacetate (1 mmol) in ethanol (3 mL).

  • Add the solution of Br₂ in ethanol (1 mL) to the reaction mixture.

  • Stir the mixture under reflux conditions at 85°C.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and add cold water.

  • Collect the precipitate by filtration and wash with a saturated aqueous solution of Na₂S₂O₃.

  • Recrystallize the solid from ethanol to afford the pure product.[4]

Visualizations

Biginelli_vs_Knoevenagel Aldehyde Aldehyde Acyliminium N-Acyliminium Intermediate Aldehyde->Acyliminium Knoevenagel_Product α,β-Unsaturated Dicarbonyl (Knoevenagel Product) Aldehyde->Knoevenagel_Product BetaKetoester β-Ketoester Biginelli_Product Desired Dihydropyrimidine (Biginelli Product) BetaKetoester->Biginelli_Product BetaKetoester->Knoevenagel_Product Urea Urea Urea->Acyliminium Acyliminium->Biginelli_Product Desired_Pathway Desired Biginelli Pathway Side_Reaction Knoevenagel Side Reaction

Caption: Competing pathways in pyrimidine synthesis.

Experimental_Workflow start Start: Select Optimized Conditions (Lewis Acid, Lower Temp, Excess Urea) step1 Combine Aldehyde, β-Ketoester, Urea, and Catalyst start->step1 step2 React under Controlled Temperature step1->step2 step3 Monitor Reaction by TLC step2->step3 decision Reaction Complete? step3->decision decision->step2 No step4 Work-up: Quench, Extract, and Dry decision->step4 Yes side_reaction Incomplete Reaction or Significant Side Products decision->side_reaction No, with issues step5 Purification: Recrystallization or Chromatography step4->step5 end End: Pure Dihydropyrimidine step5->end side_reaction->start Re-optimize

Caption: Workflow for minimizing Knoevenagel condensation.

References

Preventing Hantzsch dihydropyridine formation in pyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine (B1678525) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical reactions. Here, you will find detailed guides and frequently asked questions (FAQs) to address a common challenge in pyrimidine synthesis via the Biginelli reaction: the undesired formation of Hantzsch dihydropyridine (B1217469) byproducts.

Frequently Asked Questions (FAQs)

Q1: What is a Hantzsch dihydropyridine, and why does it form as a byproduct in my Biginelli pyrimidine synthesis?

A1: The Hantzsch dihydropyridine (DHP) is a cyclic compound structurally similar to the desired dihydropyrimidinone (DHPM) from the Biginelli reaction. Its formation is a classic example of a competing multicomponent reaction.[1]

  • Biginelli Reaction: Aldehyde + β-Ketoester + Urea (B33335) → Dihydropyrimidinone (DHPM)

  • Hantzsch Reaction: Aldehyde + 2x β-Ketoester + Ammonia (B1221849) → Dihydropyridine (DHP)[2][3]

The competition arises because urea, the nitrogen source for the Biginelli reaction, can decompose at elevated temperatures to generate ammonia.[4] This ammonia can then react with the aldehyde and two equivalents of the β-ketoester, initiating the Hantzsch pathway and leading to the DHP byproduct.[5][6]

Q2: How can I detect and quantify the Hantzsch DHP byproduct in my reaction mixture?

A2: The most common methods for detecting and quantifying Hantzsch DHP byproducts alongside your desired pyrimidine product are standard analytical techniques in organic chemistry:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the presence of multiple products. The DHP byproduct will typically have a different Rf value than the DHPM product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is definitive for structural confirmation. The spectra for DHPM and DHP are distinct, allowing for the identification and quantification of each species in the crude product mixture by comparing the integration of characteristic peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for separating the components of the mixture and confirming their molecular weights, providing clear evidence for the presence of the byproduct.

Q3: What are the most critical parameters to control to prevent Hantzsch DHP formation?

A3: The key to suppressing the Hantzsch byproduct lies in optimizing reaction conditions to favor the Biginelli pathway. The most critical parameters are:

  • Reaction Temperature: Lowering the temperature is often the most effective strategy to prevent the thermal decomposition of urea into ammonia.[4]

  • Choice of Catalyst: The catalyst plays a pivotal role. Lewis acids are generally more effective than Brønsted acids at promoting the Biginelli reaction selectively.[5][7]

  • Nitrogen Source Purity: Ensure high-purity urea is used and avoid ammonium-based catalysts or reagents that can introduce ammonia into the reaction.[5]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during pyrimidine synthesis.

Problem: Significant quantities of Hantzsch dihydropyridine byproduct are detected.

This is the most common issue, indicating that the Hantzsch reaction pathway is competing effectively with the desired Biginelli reaction.

Logical Workflow for Troubleshooting

The following diagram illustrates a step-by-step workflow for diagnosing and solving the issue of Hantzsch DHP formation.

G start Start: Hantzsch DHP Byproduct Detected check_temp Is Reaction Temp > 80°C? start->check_temp lower_temp Action: Lower temperature to 60°C to prevent urea decomposition. check_temp->lower_temp Yes check_catalyst Are you using a strong Brønsted acid (e.g., HCl)? check_temp->check_catalyst No lower_temp->check_catalyst switch_catalyst Action: Switch to a milder Lewis acid catalyst (e.g., Yb(OTf)3, InCl3, nanoZnO). check_catalyst->switch_catalyst Yes check_reagents Is an ammonium (B1175870) salt present as catalyst or impurity? check_catalyst->check_reagents No switch_catalyst->check_reagents change_reagents Action: Use high-purity urea. Avoid ammonium-based catalysts. check_reagents->change_reagents Yes optimize_stoi Action: Use a slight excess of urea (1.2-1.5 equiv.). check_reagents->optimize_stoi No change_reagents->optimize_stoi end End: Hantzsch DHP Minimized optimize_stoi->end

Caption: Troubleshooting workflow for minimizing Hantzsch DHP byproduct.

Data on Catalyst and Condition Optimization

The choice of catalyst and reaction conditions can dramatically shift the selectivity between the Biginelli (DHPM) and Hantzsch (DHP) products.

Table 1: Effect of Catalyst and Temperature on Product Selectivity Reaction: Benzaldehyde (1 mmol), Ethyl Acetoacetate (B1235776) (1 mmol for Biginelli, 2 mmol for Hantzsch), Urea (1.5 mmol)

Catalyst (mol%)SolventTemperature (°C)Dominant ProductApprox. Yield (%)Reference(s)
HCl (cat.)Ethanol (B145695)100DHPM + DHPVariable, low selectivity[8]
nanoZnO (5%)None (Solvent-free)60DHPM (Biginelli)>90[9]
nanoZnO (10%)Water120-140DHP (Hantzsch)>85[9]
Yb(OTf)₃ (10%)None (Solvent-free)100DHPM (Biginelli)>92[7]
Ceric Ammonium Nitrate (CAN)None (Solvent-free)Room TempDHP (Hantzsch)>90[10]
Gluconic Acid (25%)Water60DHPM (Biginelli)>85[11][12]
Reaction Mechanisms and Experimental Protocols

Understanding the reaction pathways is key to controlling the outcome.

Competing Reaction Pathways

The Biginelli and Hantzsch reactions diverge from a common set of starting materials. The critical branch point is the nature of the nucleophile that attacks the initial Knoevenagel or iminium intermediate.

G cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Pathway Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct (Aldehyde + Ketoester) Aldehyde->Knoevenagel Iminium N-Acyliminium Ion (Aldehyde + Urea) Aldehyde->Iminium Ketoester β-Ketoester Ketoester->Knoevenagel Biginelli_Intermediate Open-Chain Ureide Ketoester->Biginelli_Intermediate Enamine Enamine (Ketoester + Ammonia) Ketoester->Enamine Urea Urea Urea->Iminium Ammonia Ammonia (from Urea decomposition or catalyst) Urea->Ammonia High Temp. Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Iminium->Biginelli_Intermediate DHPM Product: Dihydropyrimidinone (DHPM) Biginelli_Intermediate->DHPM Cyclization -H₂O Ammonia->Enamine Enamine->Michael_Adduct Michael Addition DHP Byproduct: Dihydropyridine (DHP) Michael_Adduct->DHP Cyclization -H₂O

Caption: Competing Biginelli and Hantzsch reaction pathways.

Protocol 1: Optimized Biginelli Reaction to Suppress Hantzsch Byproduct

This protocol utilizes a mild Lewis acid catalyst and solvent-free conditions at a controlled temperature to maximize the yield of the desired dihydropyrimidinone (DHPM).

Reagents:

  • Aromatic Aldehyde (e.g., Benzaldehyde): 10 mmol

  • β-Ketoester (e.g., Ethyl Acetoacetate): 10 mmol

  • Urea: 15 mmol (1.5 equivalents)[13]

  • Ytterbium(III) Triflate (Yb(OTf)₃): 1 mmol (10 mol%)[7]

Procedure:

  • To a clean, dry round-bottom flask, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and Yb(OTf)₃ (1 mmol).

  • Mix the components thoroughly with a magnetic stirrer.

  • Heat the reaction mixture in an oil bath maintained at 80-90°C. Note: Avoid temperatures above 100°C to minimize urea decomposition.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate (B1210297) eluent). The reaction is typically complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature. The mixture will solidify.

  • Add 20 mL of cold water and stir vigorously for 10 minutes to break up the solid.

  • Filter the solid product using a Büchner funnel and wash thoroughly with cold water (2 x 15 mL) to remove unreacted urea and the catalyst.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the crude DHPM.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Protocol 2: Hantzsch Reaction for Synthesis of 1,4-Dihydropyridines

For comparative purposes, this protocol is optimized for the synthesis of Hantzsch 1,4-dihydropyridines.

Reagents:

  • Aromatic Aldehyde (e.g., Benzaldehyde): 10 mmol

  • β-Ketoester (e.g., Ethyl Acetoacetate): 20 mmol (2.0 equivalents)

  • Ammonium Acetate: 12 mmol (1.2 equivalents)

  • Ethanol: 25 mL

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the aromatic aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (12 mmol) in ethanol (25 mL).

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete in 3-5 hours.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.

  • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain the pure 1,4-dihydropyridine (B1200194) product.[14]

References

Technical Support Center: Purification of Polar "Pyrimidin-4-yl-methanol" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with polar "Pyrimidin-4-yl-methanol" derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges encountered with polar "this compound" derivatives?

Polar "this compound" derivatives often present a unique set of purification challenges due to their inherent polarity. Key issues include:

  • Poor solubility in common organic solvents, making handling and purification difficult.[1]

  • Strong interaction with silica (B1680970) gel during normal-phase chromatography, leading to streaking, poor separation, and sometimes decomposition of the compound on the column.[2][3]

  • Difficulty in removing highly polar impurities , such as residual high-boiling point solvents (e.g., DMF, DMSO) or polar byproducts.

  • Challenges in crystallization , with compounds often "oiling out" or failing to crystallize altogether.[4][5]

  • Formation of emulsions during aqueous workup, leading to product loss.

Q2: Which chromatographic technique is most suitable for purifying highly polar pyrimidine (B1678525) derivatives?

For highly polar compounds like "this compound" derivatives, traditional normal-phase chromatography on silica gel can be problematic. The following techniques are often more successful:

  • Reversed-Phase Chromatography (RPC): This is frequently the method of choice for polar compounds. A C18 column is commonly used with a polar mobile phase, such as a water/acetonitrile or water/methanol (B129727) gradient.[6] Adding a modifier like formic acid or trifluoroacetic acid can improve peak shape.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar analytes that show little to no retention in reversed-phase chromatography.[7][8] It typically uses a polar stationary phase and a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) with a small amount of aqueous buffer.[7]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying polar and basic compounds, often providing better peak shapes than normal-phase HPLC.[9] The mobile phase typically consists of supercritical CO2 with a polar co-solvent like methanol.[9]

Troubleshooting Guides

Guide 1: Column Chromatography Issues

This guide addresses common problems encountered during the column chromatography of polar "this compound" derivatives.

Problem: Compound is streaking or tailing on the silica gel column.

  • Possible Cause: Strong interaction between the polar, basic pyrimidine derivative and the acidic silica gel stationary phase.[2][10]

  • Solution 1: Modify the Mobile Phase. Add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) or ammonium (B1175870) hydroxide (B78521) to the eluent to neutralize the acidic sites on the silica gel.[9]

  • Solution 2: Change the Stationary Phase. Consider using a more inert stationary phase such as neutral or basic alumina.[10]

  • Solution 3: Switch to Reversed-Phase Chromatography. This technique is less likely to cause issues with polar, basic compounds.

Problem: Compound is not eluting from the silica gel column.

  • Possible Cause: The compound is too polar for the selected mobile phase and is irreversibly adsorbed onto the silica gel.[6]

  • Solution 1: Increase Mobile Phase Polarity. Drastically increase the polarity of the eluent. A gradient from a non-polar to a highly polar solvent system can be effective. For instance, you might need to add a significant percentage of methanol to your dichloromethane (B109758) or ethyl acetate (B1210297) eluent.[6]

  • Solution 2: Check for Decomposition. The compound may be degrading on the acidic silica gel.[2][6] Test the compound's stability on a TLC plate before running a column. If decomposition is observed, switch to a less acidic stationary phase or a different purification technique.[6]

Table 1: Recommended Starting Conditions for Chromatography of Polar Pyrimidine Derivatives

Chromatography TechniqueStationary PhaseTypical Mobile PhaseModifier (if needed)
Normal-Phase Silica GelDichloromethane/Methanol or Ethyl Acetate/Methanol0.1-1% Triethylamine or Ammonium Hydroxide[9]
Normal-Phase Alumina (Neutral or Basic)Dichloromethane/Methanol or Ethyl Acetate/Methanol-
Reversed-Phase C18Water/Acetonitrile or Water/Methanol (Gradient)[11]0.1% Formic Acid or Trifluoroacetic Acid
HILIC Amide or Amino Bonded PhaseAcetonitrile/Aqueous Buffer[7]-
Guide 2: Recrystallization and Product Isolation Issues

This guide provides solutions for common problems during the final isolation and purification steps.

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: High concentration of impurities. Impurities can inhibit crystal lattice formation.[4]

  • Solution: Perform a preliminary purification using another method, such as column chromatography, to remove impurities before attempting recrystallization.[4]

  • Possible Cause 2: Solution is supersaturated or cooled too quickly.

  • Solution: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool very slowly. Scratching the inside of the flask with a glass rod can help induce crystallization. Using a seed crystal of the pure compound is also highly effective.

  • Possible Cause 3: The melting point of the compound is lower than the boiling point of the solvent. [4]

  • Solution: Choose a lower-boiling point solvent for recrystallization.[4]

Problem: Low recovery of the product after recrystallization.

  • Possible Cause: The compound has significant solubility in the cold recrystallization solvent.[1][4]

  • Solution 1: Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.[1]

  • Solution 2: Wash the collected crystals with a minimal amount of ice-cold solvent.[1]

  • Solution 3: Consider a solvent/anti-solvent recrystallization method.[1]

Problem: Removal of high-boiling point polar solvents (e.g., DMF, DMSO).

  • Possible Cause: These solvents are not easily removed by standard rotary evaporation.

  • Solution 1: Aqueous Washes. If the compound is soluble in an organic solvent like ethyl acetate, perform multiple extractions with water or brine to wash out the DMF or DMSO.

  • Solution 2: Lyophilization (Freeze-Drying). If the compound is stable, lyophilization can effectively remove residual water and other volatile impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel with a Basic Modifier
  • Preparation of the Stationary Phase: Choose an appropriately sized column and prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% ethyl acetate).[6]

  • Column Packing: Pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks.[6]

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of ethyl acetate and methanol. Add 0.5% triethylamine to the mobile phase to neutralize the silica gel.[9]

  • Sample Loading: Dissolve the crude "this compound" derivative in a minimum amount of the mobile phase. Alternatively, for compounds with low solubility, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.[2] Carefully apply the sample to the top of the column.[6]

  • Elution: Begin elution with the mobile phase, gradually increasing the polarity (e.g., increasing the percentage of methanol) if necessary to elute the compound.[6]

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.[6]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[6]

Protocol 2: Solvent/Anti-Solvent Recrystallization
  • Dissolution: Dissolve the crude pyrimidine derivative in the minimum amount of a "good" solvent (e.g., DMF or DMSO) at room temperature or with gentle heating.[1]

  • Addition of Anti-solvent: Slowly add a "poor" solvent (anti-solvent), such as water, hexane, or diethyl ether, to the clear solution with stirring until persistent turbidity is observed.[1]

  • Crystallization: If turbidity appears, add a few drops of the "good" solvent to redissolve the precipitate. Then, allow the solution to cool down slowly and undisturbed to form crystals.[1]

  • Isolation: Collect the crystals by vacuum filtration.[1]

  • Washing: Wash the crystals with a small amount of the anti-solvent.[1]

  • Drying: Dry the crystals under vacuum.[1]

Visualizations

Purification_Workflow start Crude Polar This compound Derivative solubility_test Solubility & Polarity Assessment start->solubility_test chromatography Chromatographic Purification solubility_test->chromatography High Polarity crystallization Crystallization solubility_test->crystallization Moderate Polarity & Crystalline Nature chromatography->crystallization Purified Fractions characterization Purity Analysis & Characterization crystallization->characterization pure_product Pure Product characterization->pure_product

Caption: General purification workflow for polar this compound derivatives.

Chromatography_Troubleshooting start Column Chromatography Issue streaking Streaking/Tailing on Silica? start->streaking no_elution Compound Not Eluting? streaking->no_elution No add_base Add Base (e.g., TEA) to Mobile Phase streaking->add_base Yes increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes solution Problem Resolved no_elution->solution No add_base->solution change_stationary Use Alumina or Reversed-Phase change_stationary->solution check_decomposition Check for On-Column Decomposition increase_polarity->check_decomposition check_decomposition->change_stationary

Caption: Troubleshooting guide for column chromatography of polar pyrimidine derivatives.

Purification_Decision_Tree start Start with Crude Product is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil/Gum) successful_cryst Successful? try_recrystallization->successful_cryst successful_cryst->column_chrom No pure_product Pure Product successful_cryst->pure_product Yes is_polar Is the compound highly polar? column_chrom->is_polar normal_phase Normal-Phase (Silica/Alumina) with Modified Eluent is_polar->normal_phase No/Moderately reversed_phase Reversed-Phase or HILIC is_polar->reversed_phase Yes normal_phase->pure_product reversed_phase->pure_product

Caption: Decision tree for selecting a suitable purification method.

References

"Pyrimidin-4-yl-methanol" reaction scale-up challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of Pyrimidin-4-yl-methanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis of this important intermediate.

Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the synthesis of this compound, particularly focusing on the reduction of pyrimidine-4-carboxylic acid or its esters.

Issue 1: Low or No Yield of this compound in LiAlH₄ Reduction

Question: I am attempting to reduce ethyl pyrimidine-4-carboxylate with lithium aluminum hydride (LiAlH₄) in THF, but I am getting a very low yield of the desired this compound. What could be the issue?

Answer:

Several factors could contribute to a low yield in this reduction. Here is a step-by-step troubleshooting guide:

  • Moisture Contamination: LiAlH₄ reacts violently with water.[1] Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).[2] The solvent (THF) must be anhydrous. Traces of water will consume the reagent and reduce its effectiveness.[3]

  • Reagent Quality: LiAlH₄ can degrade over time if not stored properly. Use a fresh, unopened container or a previously opened one that has been stored under an inert atmosphere. The powder should be fine and grey.[1]

  • Insufficient Reagent: For ester reductions, an excess of LiAlH₄ is typically required. A common stoichiometry is 1.5-2.0 equivalents of LiAlH₄ per ester group.[4] Ensure you are using a sufficient excess.

  • Reaction Temperature and Time: While the addition of the ester to the LiAlH₄ suspension is usually done at 0 °C to control the initial exotherm, the reaction may require warming to room temperature or even gentle reflux to go to completion.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Side Reactions: A potential side reaction is the reduction of the pyrimidine (B1678525) ring itself, leading to dihydropyrimidine (B8664642) derivatives as byproducts.[5] This can sometimes be favored by certain substitution patterns on the ring.

Issue 2: Difficult and Hazardous Quenching of Large-Scale LiAlH₄ Reactions

Question: I am scaling up a LiAlH₄ reduction and am concerned about the safety and difficulty of the workup. The quenching process seems hazardous and often results in a gelatinous aluminum salt precipitate that is difficult to filter.

Answer:

Quenching large-scale LiAlH₄ reactions is a significant challenge due to the highly exothermic reaction with protic solvents and the formation of aluminum salt emulsions.[6] Here are some recommended procedures and solutions:

  • Controlled Quenching: Always cool the reaction mixture to 0 °C before quenching.[6] For quenching, a slow, dropwise addition of the quenching agent is crucial. For larger scales, using an addition funnel is recommended.[7]

  • Fieser Workup: A common and effective method is the Fieser workup. For 'x' grams of LiAlH₄ used, sequentially and slowly add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water This procedure is designed to produce granular aluminum salts that are easier to filter.[4]

  • Rochelle's Salt Workup: An alternative is to quench the excess LiAlH₄ with ethyl acetate (B1210297), followed by the addition of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).[6][7] This chelates the aluminum salts, breaking up the emulsion and leading to two clear, easily separable phases.[6] This method is particularly advantageous for large-scale reactions.[6]

  • Safety Precautions: The quenching process generates hydrogen gas, which is flammable.[3] Ensure adequate ventilation and no nearby ignition sources. The reaction vessel should be large enough to accommodate potential foaming.[8]

Issue 3: Incomplete Reduction with Sodium Borohydride (B1222165) (NaBH₄)

Question: I am trying to use the safer alternative, sodium borohydride, to reduce pyrimidine-4-carboxylic acid, but the reaction is not proceeding. Why is this, and what can I do?

Answer:

Sodium borohydride is generally not reactive enough to reduce carboxylic acids or esters under standard conditions (e.g., in methanol (B129727) or ethanol (B145695) alone).[9][10] To achieve this transformation with NaBH₄, its reactivity must be enhanced through the use of additives.

  • Activation with Additives: The reactivity of NaBH₄ can be increased by using it in combination with certain additives. Common systems include:

    • NaBH₄/Iodine: This combination in THF is effective for reducing carboxylic acids to alcohols.[11]

    • NaBH₄/Carboxylic Acids: Using NaBH₄ in a carboxylic acid medium, such as acetic or trifluoroacetic acid, can create more powerful reducing species like acyloxyborohydrides.[12]

    • NaBH₄/Lewis Acids: The addition of Lewis acids like ZnCl₂ can also activate the borohydride for the reduction of acids and esters.[11]

  • Reaction Conditions: These enhanced reactivity systems may still require elevated temperatures (reflux) to drive the reaction to completion.[13]

  • Alternative Reagents: If enhancing NaBH₄ reactivity is not successful, other reducing agents to consider include borane (B79455) complexes (BH₃·L) which can selectively reduce carboxylic acids in the presence of esters.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most common and scalable method is the reduction of a pyrimidine-4-carboxylic acid derivative, typically an ester like ethyl pyrimidine-4-carboxylate. This precursor can be synthesized from commercially available starting materials.[14][15] The reduction is most often carried out using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[5]

Q2: What are the primary safety concerns when working with LiAlH₄ on a large scale?

A2: The primary safety concerns are its high reactivity and pyrophoric nature.[2]

  • Reactivity with Water: It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All equipment and reagents must be strictly anhydrous.[2]

  • Exothermic Reactions: Both the reduction reaction and the quenching process are highly exothermic and require careful temperature control.[8]

  • Handling: LiAlH₄ is a fine powder that can be easily inhaled and is corrosive to skin and mucous membranes.[3] It should be handled in an inert atmosphere, and appropriate personal protective equipment (PPE) must be worn.[2]

Q3: Can I use Sodium Borohydride (NaBH₄) as a direct replacement for LiAlH₄ for the reduction of ethyl pyrimidine-4-carboxylate?

A3: No, NaBH₄ is not a direct replacement. It is a milder reducing agent and is generally unreactive towards esters and carboxylic acids under standard conditions.[10] To use NaBH₄, its reactivity must be enhanced, for example, by adding iodine or a Lewis acid.[11]

Q4: What are the likely impurities in the synthesis of this compound?

A4: Common impurities can include:

  • Unreacted Starting Material: Incomplete reduction can leave residual ethyl pyrimidine-4-carboxylate.

  • Ring-Reduced Byproducts: Over-reduction can lead to the formation of dihydropyrimidine derivatives.[5]

  • Byproducts from Starting Material Synthesis: Impurities from the synthesis of the pyrimidine-4-carboxylic acid ester may carry through to the final product.[14]

Q5: What are the recommended purification methods for this compound on a larger scale?

A5:

  • Crystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system is often the most efficient method for large-scale purification.

  • Column Chromatography: For smaller scales or to remove impurities with similar polarity, silica (B1680970) gel column chromatography is effective. A common eluent system would be a gradient of methanol in dichloromethane (B109758) or ethyl acetate.

  • Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be a viable option, although this is less common for this specific compound.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound

ParameterLithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄) with Additives
Starting Material Ethyl pyrimidine-4-carboxylatePyrimidine-4-carboxylic acid or its ester
Typical Solvent Anhydrous THF, Diethyl etherTHF, Methanol
Reaction Temperature 0 °C to refluxRoom temperature to reflux
Workup Challenges Highly exothermic quench, formation of aluminum salt emulsions.[6]Removal of boron salts.
Safety Profile Pyrophoric, highly reactive with water.[2]Less reactive, more stable in protic solvents.
Reported Yields Generally high, but can be affected by workup losses.Moderate to high, dependent on the activation system.

Table 2: Scale-Up Considerations for LiAlH₄ Reduction of Ethyl Pyrimidine-4-Carboxylate

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)
Heat Management Ice bath is usually sufficient to control exotherm.Requires a jacketed reactor with efficient cooling.
Reagent Addition Dropwise addition via syringe or dropping funnel.Controlled addition via a pump or pressure-equalizing dropping funnel.[6]
Quenching Fieser workup or simple dropwise water addition is manageable.Rochelle's salt workup is highly recommended to avoid emulsions.[6]
Mixing Magnetic stirring is typically adequate.Mechanical overhead stirring is necessary to handle thicker slurries.
Safety Standard fume hood and PPE.Requires a walk-in fume hood or dedicated reactor bay with blast shields.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Pyrimidine-4-carboxylate (Precursor)

This protocol is a general guideline for the esterification of pyrimidine-4-carboxylic acid.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyrimidine-4-carboxylic acid (1 equivalent).

  • Reagents: Add absolute ethanol (10-20 volumes) followed by a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dilute the residue with water and neutralize carefully with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl pyrimidine-4-carboxylate, which can be purified further by column chromatography if necessary.

Protocol 2: Lab-Scale (5 g) Reduction of Ethyl Pyrimidine-4-carboxylate with LiAlH₄
  • Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.[4]

  • Reagent Preparation: Under a nitrogen atmosphere, suspend LiAlH₄ (e.g., 1.5 equivalents) in anhydrous THF (100 mL) in the flask. Cool the suspension to 0 °C using an ice bath.[4]

  • Addition of Ester: Dissolve ethyl pyrimidine-4-carboxylate (5 g, 1 equivalent) in anhydrous THF (50 mL) and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.[4]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add dropwise:

    • 'x' mL of water (where 'x' is the grams of LiAlH₄ used)

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water[4]

  • Workup and Isolation: Stir the resulting mixture vigorously for 30 minutes. The salts should become a granular white precipitate. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound. Purify by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to obtain the pure product.

Visualizations

experimental_workflow cluster_0 Precursor Synthesis cluster_1 Reduction Reaction Start Pyrimidine-4-carboxylic Acid Esterification Esterification (Ethanol, H₂SO₄, Reflux) Start->Esterification Workup1 Neutralization & Extraction Esterification->Workup1 Purification1 Purification (Column Chromatography) Workup1->Purification1 Precursor Ethyl Pyrimidine-4-carboxylate Purification1->Precursor Reduction LiAlH₄ Reduction (Anhydrous THF, 0°C to RT) Precursor->Reduction Quenching Quenching (Fieser or Rochelle's Salt) Reduction->Quenching Workup2 Filtration & Extraction Quenching->Workup2 Purification2 Purification (Crystallization or Chromatography) Workup2->Purification2 Product This compound Purification2->Product

Caption: Synthetic workflow for this compound.

troubleshooting_guide Start Low Yield in LiAlH₄ Reduction? CheckMoisture Moisture Contamination? Start->CheckMoisture Yes SolutionMoisture Use anhydrous solvents & oven-dried glassware. CheckMoisture->SolutionMoisture Yes CheckReagent Poor Reagent Quality? CheckMoisture->CheckReagent No SolutionReagent Use fresh LiAlH₄. CheckReagent->SolutionReagent Yes CheckStoichiometry Insufficient Reagent? CheckReagent->CheckStoichiometry No SolutionStoichiometry Use 1.5-2.0 eq. of LiAlH₄. CheckStoichiometry->SolutionStoichiometry Yes CheckConditions Suboptimal Conditions? CheckStoichiometry->CheckConditions No SolutionConditions Increase reaction time/temp. Monitor by TLC. CheckConditions->SolutionConditions Yes SideReaction Consider ring reduction side reaction. CheckConditions->SideReaction No

Caption: Troubleshooting logic for low-yield LiAlH₄ reductions.

References

Technical Support Center: Improving the Solubility of Pyrimidine-Based Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with pyrimidine-based compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine (B1678525) compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer or cell culture medium. What is happening and how can I prevent it?

A1: This common issue, often called "crashing out," occurs because the highly concentrated compound in the DMSO stock solution exceeds its solubility limit upon rapid dilution into an aqueous environment.[1] DMSO is an excellent organic solvent but its solubilizing power is drastically reduced in a predominantly aqueous medium.[1]

To prevent this, consider the following strategies:

  • Decrease the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay, as higher concentrations can lead to precipitation and may also be toxic to cells.[2]

  • Optimize stock solution concentration: A very high concentration in the DMSO stock can promote faster precipitation upon dilution. Preparing a more dilute stock solution may be beneficial.[1]

  • Use a co-solvent system: Incorporating a water-miscible co-solvent like polyethylene (B3416737) glycol 400 (PEG 400) or ethanol (B145695) into your stock solution can create a more favorable microenvironment for the compound upon dilution.[1]

  • Adjust the pH: If your pyrimidine derivative is ionizable, adjusting the pH of the aqueous medium can significantly enhance its solubility.[3]

  • Employ serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your stock solution in the pre-warmed assay medium.[2]

Q2: I am observing inconsistent results in my cell-based assays. Could this be related to the solubility of my pyrimidine compound?

A2: Yes, poor solubility is a significant contributor to inconsistent in vitro assay results. If your compound is not fully dissolved, the actual concentration exposed to the cells will be lower and more variable than intended, leading to unreliable dose-response curves and inaccurate IC50 values.[1] Before adding the compound to your cells, visually inspect the diluted solution for any cloudiness or particles, both by eye and under a microscope.[1]

Q3: What are the primary methods to improve the aqueous solubility of a final pyrimidine-based compound for biological assays?

A3: Several effective strategies can be employed to enhance the aqueous solubility of your final compound:

  • Co-solvent Systems: Utilizing a mixture of solvents can be highly effective. A small amount of a strong organic solvent like DMSO can be mixed with a less polar, more "reaction-friendly" solvent.[3]

  • pH Adjustment: For ionizable pyrimidine derivatives, modifying the pH of the solution can dramatically alter solubility. For basic compounds, lowering the pH generally increases solubility, while for acidic compounds, a higher pH is beneficial.[3]

  • Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate. This is a widely used strategy in drug development.[4][5]

  • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the hydrophobic pyrimidine compound within the cavity of cyclodextrin molecules can form a water-soluble inclusion complex.[6]

  • Prodrug Approach: Chemically modifying the pyrimidine derivative to create a more soluble "prodrug" that converts back to the active parent drug in vivo is a well-established method to enhance bioavailability.[3]

  • Amorphous Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can create a stabilized amorphous form, which typically has a higher apparent water solubility than the crystalline form.[7]

  • Structural Modification: In some cases, introducing substituents that disrupt molecular planarity or symmetry can lead to a significant improvement in aqueous solubility.[8]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer/Media

This guide provides a step-by-step approach to troubleshoot and resolve compound precipitation.

G start Precipitation Observed in Aqueous Buffer/Media check_dmso Is final DMSO concentration ≤ 0.5%? start->check_dmso lower_dmso Lower DMSO concentration by adjusting stock concentration. check_dmso->lower_dmso No cosolvent Try a co-solvent system (e.g., DMSO:PEG400) check_dmso->cosolvent Yes lower_dmso->check_dmso use_cosolvent Prepare stock in co-solvent mixture. cosolvent->use_cosolvent Yes check_pka Is the compound ionizable? (Check pKa) cosolvent->check_pka No no_solution If precipitation persists, consider advanced methods (e.g., salt formation, prodrug). use_cosolvent->no_solution solution Precipitation Resolved use_cosolvent->solution adjust_ph Adjust buffer pH (acidic for bases, basic for acids). check_pka->adjust_ph Yes use_cyclodextrin Consider forming a cyclodextrin inclusion complex. check_pka->use_cyclodextrin No adjust_ph->no_solution adjust_ph->solution use_cyclodextrin->no_solution use_cyclodextrin->solution

Caption: Troubleshooting workflow for compound precipitation.

Quantitative Data on Solubility Enhancement

The following table summarizes reported improvements in the solubility of pyrimidine derivatives and other relevant compounds using various techniques.

TechniqueParent Compound/DerivativeModification/MethodSolubility Enhancement
Prodrug Approach Pyrazolo[3,4-d]pyrimidine derivativeAddition of an N-methylpiperazino promoiety via an O-alkyl carbamate (B1207046) linker600-fold improvement in aqueous solubility.[3]
Co-crystallization 2-[4-(4-chloro-2-fluorphenoxy) phenyl] pyrimidine-4-carboxamideCo-crystal with glutaric acid18-fold higher intrinsic dissolution rate.[3]
Structural Modification Pyrazolo[4,3-d]pyrimidine DerivativeIntroduction of an R substituent to induce deviation from planarity>40-fold improvement in aqueous solubility at pH 1.0.[3]
Salt Formation IIIM-290 (Rohitukine derivative)Hydrochloride salt formation~40-fold improvement in water solubility.[4]
Cyclodextrin Inclusion HyperosideInclusion complex with 2-hydroxypropyl-β-cyclodextrin9-fold enhancement in water solubility.[9]
pH Modification TelmisartanAddition of meglumine (B1676163) as a pH modifier9-fold increase in solubility.[10]
Solid Dispersion Pyrazolo[3,4-d]pyrimidine derivativesFormulation with hydrophilic polymers (e.g., PVPVA)Significant improvement in apparent water solubility.[3][7]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

This protocol describes the use of a co-solvent to improve the solubility of a pyrimidine-based compound for in vitro assays.

Materials:

  • Test Compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Aqueous buffer or cell culture medium

Procedure:

  • Prepare a 1:1 (v/v) mixture of DMSO and PEG 400.

  • Prepare a stock solution of the test compound (e.g., 10 mM) in the DMSO:PEG 400 mixture. Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Dilute this co-solvent stock solution into your pre-warmed (37°C) aqueous buffer or cell culture medium to the final desired concentration.

  • Ensure the final concentration of the co-solvent mixture is compatible with your assay (typically ≤1%).

  • Visually inspect for any signs of precipitation before use.

Protocol 2: pH-Dependent Solubility Study

This protocol outlines the steps to determine the solubility of an ionizable pyrimidine compound at different pH values.

Materials:

  • Test Compound

  • A series of buffers with varying pH values (e.g., citrate, phosphate)

  • Shaking incubator or orbital shaker

  • 0.22 µm syringe filters

  • HPLC-UV or LC-MS for quantification

Procedure:

  • Prepare a series of buffers covering the desired pH range.

  • Add an excess amount of the test compound to a known volume of each buffer to create a saturated solution. The presence of undissolved solid is necessary to ensure saturation.[11]

  • Agitate the samples for 24-48 hours at a constant temperature to reach equilibrium.[11]

  • After equilibration, allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method.

  • Plot the measured solubility against the pH of the respective buffers to determine the optimal pH for solubility.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This protocol describes a common laboratory-scale technique for preparing a cyclodextrin inclusion complex.[11]

Materials:

  • Pyrimidine-based compound

  • β-cyclodextrin (β-CD) or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol/water mixture (e.g., 50% v/v)

  • Drying oven or desiccator

Procedure:

  • Place the cyclodextrin in a mortar.

  • Slowly add a small amount of the ethanol/water mixture while triturating to form a consistent slurry.[11]

  • Gradually add the pyrimidine-based compound to the slurry while continuing to knead for an extended period (e.g., 60 minutes) to ensure thorough mixing and complex formation.[11]

  • Dry the resulting paste in a desiccator or a low-temperature oven.

  • Once dried, pulverize the solid mass into a fine powder.

Protocol 4: High-Throughput Salt Screening

This protocol provides a miniaturized method for screening suitable salt forms of an ionizable pyrimidine compound to enhance solubility.

G start Prepare stock solution of pyrimidine compound (free base/acid) in a suitable organic solvent. prepare_counterions Prepare stock solutions of various counterions (acids/bases) in the same solvent. start->prepare_counterions mix In a 96-well plate, mix the compound solution with each counterion solution in separate wells. prepare_counterions->mix evaporate Evaporate the solvent to obtain the solid salt forms. mix->evaporate add_buffer Add aqueous buffer (e.g., pH 7.4) to each well. evaporate->add_buffer equilibrate Equilibrate the plate with shaking for 24-48 hours. add_buffer->equilibrate analyze Analyze the supernatant for dissolved compound concentration (e.g., by HPLC-UV). equilibrate->analyze select Select the salt form with the highest aqueous solubility. analyze->select

References

Technical Support Center: Catalyst Selection and Optimization for Pyrimidine Ring Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address specific challenges in the catalytic synthesis of pyrimidine (B1678525) rings. Below are troubleshooting guides and frequently asked questions to assist in optimizing your experimental outcomes.

Troubleshooting Guide

This section addresses common problems encountered during catalytic pyrimidine synthesis in a direct question-and-answer format.

Problem: Low Reaction Yield or Incomplete Conversion

Question: My reaction is resulting in a low yield of the desired pyrimidine, with a significant amount of unreacted starting materials. What are the likely causes and solutions?

Answer: Low conversion is a frequent issue that can stem from several factors, including catalyst inefficiency, suboptimal reaction conditions, or impure reactants.[1]

Troubleshooting Steps:

  • Catalyst Activity: Verify that your catalyst is active. Reusable catalysts may require regeneration, and acid catalysts like HCl must be at the appropriate concentration.[1] For transition metal catalysts, ensure they have not been deactivated by air or moisture by running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Catalyst Loading: The amount of catalyst may be insufficient. Systematically vary the loading to find the optimal concentration, which for many metal catalysts is typically between 1-10 mol%.[2]

  • Reaction Time and Temperature: The reaction may need more time or a moderate temperature increase to reach completion.[1][3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[1][4]

  • Solvent Choice: The solvent impacts reactant solubility and reaction rates. While ethanol (B145695) is common for reactions like the Biginelli synthesis, exploring other solvents or solvent-free conditions has been shown to improve yields for certain substrates.[1][3]

  • Purity of Reactants: Impurities in starting materials (e.g., aldehydes, β-ketoesters, ureas, amidines) can inhibit or poison the catalyst.[1][2] Ensure all reagents are of high purity and are properly dried.[1][5]

Problem: Formation of Side Products and Low Selectivity

Question: My reaction is producing a complex mixture of byproducts, making purification difficult and lowering the yield of the target molecule. What are common side reactions and how can I improve selectivity?

Answer: Side reactions are common in multicomponent reactions used for pyrimidine synthesis. The specific byproducts depend on the reaction type.

Troubleshooting Steps:

  • For Biginelli Reactions: A common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine, which is favored at higher temperatures.[1] Running the reaction at a lower temperature can reduce its formation. The choice of a Lewis acid catalyst over a Brønsted acid can also improve selectivity.[1][4]

  • For Pinner Reactions: Side reactions can include self-condensation of the 1,3-dicarbonyl compound or hydrolysis of the amidine starting material.[1] Using freshly prepared and purified amidine hydrochloride is critical.[1]

  • Adjust Reactant Stoichiometry: In some cases, using a slight excess of one component, such as urea (B33335) or thiourea (B124793) in the Biginelli reaction, can suppress side product formation and drive the reaction toward the desired product.[2][3][4]

  • Control Regioselectivity: When using unsymmetrical starting materials, a mixture of regioisomers can form. The choice of catalyst and reaction conditions plays a significant role in controlling regioselectivity. For example, iridium-catalyzed syntheses have demonstrated high regioselectivity.[2]

Problem: Catalyst Deactivation or Poisoning

Question: My catalyst (particularly a transition metal catalyst) appears to become inactive during the reaction, often indicated by the formation of a precipitate like palladium black. What causes this and how can I prevent it?

Answer: Catalyst deactivation is a critical issue, especially in cross-coupling reactions involving nitrogen-containing heterocycles like pyrimidines.

Troubleshooting Steps:

  • Nitrogen Coordination: The lone pair electrons on the nitrogen atoms of the pyrimidine ring can coordinate to the metal center (e.g., palladium), forming stable, inactive complexes that fall out of the catalytic cycle.[6] Using bulky, electron-rich phosphine (B1218219) ligands can help stabilize the active catalyst.[6]

  • Impurity Poisoning: Sulfur, phosphorus, or other nitrogen-containing compounds in the reactants or solvents can act as poisons for transition metal catalysts.[2] It is essential to purify all reactants and use high-purity, anhydrous solvents.[2]

  • Thermal Degradation: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[6] If you observe catalyst precipitation (e.g., palladium black), consider lowering the reaction temperature.[6]

  • Catalyst Regeneration: Depending on the cause of deactivation, some catalysts can be regenerated. For instance, palladium catalysts poisoned by adsorbed impurities can sometimes be restored by washing with specific solvents.[2] However, deactivation from thermal degradation is often irreversible.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for pyrimidine synthesis? A1: A wide range of catalysts are utilized, including:

  • Metal-Based Catalysts: These are extensively used and include salts and complexes of palladium, copper, nickel, iridium, iron, and zinc.[2][] They are effective for various strategies, including multicomponent reactions and cross-coupling.[2]

  • Brønsted and Lewis Acids: Simple acids like HCl or Lewis acids such as Yb(OTf)₃, ZnCl₂, and FeCl₃ are commonly used, particularly for condensation reactions like the Biginelli synthesis.[3][4]

  • Organocatalysts: These are metal-free organic molecules, such as L-proline and its derivatives, that can catalyze pyrimidine synthesis, often under greener conditions.[2][8]

  • Biocatalysts: Enzymes offer high selectivity and mild reaction conditions for specific pyrimidine synthesis reactions, representing a green chemistry approach.[2][][9]

  • Nanocatalysts and Solid-Supported Catalysts: These catalysts, like nano-Fe₃O₄ or silica-supported acids, offer advantages such as high efficiency, easy separation from the reaction mixture, and recyclability.[10][11][12]

Q2: How do I choose the right catalyst for my specific reaction? A2: The optimal catalyst depends on the reaction type, substrates, and desired outcome.

  • For Multicomponent Reactions (e.g., Biginelli): Lewis acids (e.g., Yb(OTf)₃) or solid acid catalysts are often more effective than traditional Brønsted acids, leading to higher yields and simpler workups.[3]

  • For Cross-Coupling Reactions: Palladium catalysts with bulky, electron-rich phosphine ligands are typically required to prevent catalyst deactivation by the pyrimidine ring.[6]

  • For Green Synthesis: Consider organocatalysts, biocatalysts, or reactions in aqueous media or under solvent-free conditions to align with green chemistry principles.[3][8][13] A systematic catalyst screening is the most effective approach to identify the best catalyst and conditions for a novel transformation.

Q3: How does reaction temperature and solvent choice affect catalyst performance? A3: Temperature and solvent are critical parameters that must be optimized.

  • Temperature: Higher temperatures generally increase reaction rates but can also promote side reactions and catalyst decomposition.[1][6] The optimal temperature is a balance between achieving a reasonable rate and maintaining catalyst stability and selectivity. For many pyrimidine syntheses, temperatures between 80°C and 110°C are effective.[2][3]

  • Solvent: The solvent affects the solubility of reactants and the stability of catalytic intermediates. Anhydrous and deoxygenated solvents are crucial for many air- and moisture-sensitive metal catalysts.[2][6] While traditional solvents like ethanol, DMF, or toluene (B28343) are common, the use of greener solvents like water or solvent-free conditions is becoming more prevalent and can lead to improved yields and shorter reaction times.[3][10][14]

Data Presentation: Catalyst Performance Comparison

Quantitative data is essential for selecting the right catalyst. The tables below summarize performance metrics for different catalytic systems in pyrimidine synthesis.

Table 1: Comparison of Catalysts in the One-Pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Catalyst Reactants Solvent Temperature (°C) Time Yield (%) Reference
Nano-Fe₃O₄@SiO₂/SnCl₄ 6-amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehydes, 1,3-indanedione Water 70 1.5 - 3 min 94 - 99 [10]
Nanocrystalline MgO 6-aminouracil, Aromatic Aldehydes, Malononitrile Water 80 Not Specified High Efficiency [10]
Diammonium Hydrogen Phosphate 4(6)-aminouracil, Aromatic Aldehydes, Malononitrile Aqueous Media Reflux / MW 5 - 10 min (MW) 82 - 95 [10]
L-Proline 2-aminopyridine-3-carbonitrile, Aromatic Aldehydes, Malononitrile Ethanol Reflux 2 - 4 h 85 - 95 [10]

| KF-Alumina | o-aminocarboxamide, Ketone | 1,4-dioxane (B91453) | Reflux | TLC Monitored | Not Specified |[10] |

Table 2: Effect of Catalyst and Conditions on Suzuki Coupling of 2-chloropyrimidine (B141910) with Phenylboronic Acid

Catalyst System Base Solvent Temperature (°C) Time (h) Yield (%)
Pd(PPh₃)₄ (5 mol%) K₂CO₃ Toluene/H₂O 70-80 18-22 Moderate
Pd Catalyst (0.1 mol%) K₃PO₄ THF/MeOH Not Specified Not Specified High
Pd Catalyst (0.5 mol%) Not Specified Not Specified 85 Not Specified High

Data compiled from reports on pyrimidine cross-coupling reactions.[6]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Biginelli Reaction [2]

  • Materials:

    • Aldehyde (1.0 eq)

    • β-ketoester (1.0 eq)

    • Urea or Thiourea (1.5 eq)

    • Catalyst (e.g., Yb(OTf)₃, 1-5 mol%)

    • Ethanol (optional, for solvent-based reaction)

  • Procedure:

    • In a microwave-safe reaction vessel, combine the aldehyde, β-ketoester, and urea/thiourea.

    • Add the catalyst. If using a solvent, add ethanol.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a predetermined temperature and time (e.g., 100°C for 5-15 minutes). Monitor pressure to ensure it remains within safe limits.

    • After the reaction is complete (monitored by TLC), cool the vessel to room temperature.

    • If a precipitate has formed, filter the solid product and wash it with cold ethanol.

    • If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.

    • Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Protocol 2: Copper-Catalyzed Synthesis of Polysubstituted Pyrimidines [2]

  • Materials:

    • Amidine hydrochloride (1.0 eq)

    • Primary alcohol (1.3 eq)

    • Secondary alcohol (1.5 eq)

    • Copper(II) acetate (B1210297) (Cu(OAc)₂, 0.1 eq)

    • Potassium hydroxide (B78521) (KOH, 3.0 eq)

    • Anhydrous Toluene

  • Procedure:

    • To a reaction tube equipped with a magnetic stir bar, add the amidine hydrochloride, primary alcohol, secondary alcohol, Cu(OAc)₂, and KOH.

    • Add anhydrous toluene to the mixture.

    • Stir the reaction mixture at 110 °C for 24 hours under an air atmosphere.

    • After 24 hours, cool the reaction mixture to room temperature.

    • Extract the mixture with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired pyrimidine derivative.

Visualizations: Workflows and Mechanisms

Troubleshooting_Workflow cluster_troubleshoot Troubleshooting Steps start Start Reaction check_yield Low Yield or Incomplete Conversion? start->check_yield check_catalyst 1. Check Catalyst - Activity - Loading - Poisoning check_yield->check_catalyst Yes success Successful Synthesis check_yield->success No check_conditions 2. Optimize Conditions - Temperature - Time - Solvent check_catalyst->check_conditions check_reagents 3. Verify Reagents - Purity - Stoichiometry - Anhydrous? check_conditions->check_reagents optimize Re-run with Optimized Parameters check_reagents->optimize optimize->check_yield

Caption: A logical workflow for troubleshooting low yields in pyrimidine synthesis.

Biginelli_Reaction cluster_reactants Reactants aldehyde Aldehyde iminium N-Acyliminium Ion (Key Intermediate) aldehyde->iminium + Urea - H₂O urea Urea ketoester β-Ketoester (Enol) ureide Open-Chain Ureide iminium->ureide + β-Ketoester dhpm 3,4-Dihydropyrimidinone (DHPM) ureide->dhpm Intramolecular Cyclization & Dehydration (-H₂O)

Caption: Simplified mechanism of the acid-catalyzed Biginelli reaction.[2]

Catalyst_Screening define Define Reaction (Substrates, Target Product) select Select Candidate Catalysts (Metal-based, Organocatalyst, etc.) define->select setup Set up Parallel Reactions (Vary Catalyst, Temp, Solvent, Loading) select->setup monitor Monitor Reaction Progress (TLC, LC-MS) setup->monitor workup Reaction Work-up & Purification monitor->workup analyze Analyze Product (Yield, Purity via NMR, etc.) workup->analyze compare Compare Catalyst Performance analyze->compare optimal Optimal Catalyst & Conditions Identified compare->optimal Good Yield & Purity revisit Re-evaluate Catalyst Choice or Further Optimization compare->revisit Low Yield or Side Products revisit->select

Caption: A general workflow for catalyst screening in pyrimidine synthesis.[2]

DeNovo_Pyrimidine Simplified De Novo Pyrimidine Biosynthesis Pathway cluster_legend Key Enzymes (Catalysts) start Glutamine + CO₂ + ATP cp Carbamoyl Phosphate start->cp CPS II* ca Carbamoyl Aspartate cp->ca + Aspartate dho Dihydroorotate ca->dho Ring Closure orotate Orotate dho->orotate DHODH** omp Orotidine Monophosphate (OMP) orotate->omp + PRPP ump Uridine Monophosphate (UMP) omp->ump OMP Decarboxylase end → UTP → CTP ump->end l1 *Carbamoyl Phosphate Synthetase II l2 **Dihydroorotate Dehydrogenase

Caption: Key enzymatic steps in the de novo biosynthesis of pyrimidines.[15][16][17]

References

Validation & Comparative

A Comparative Guide to Pyrimidin-4-yl-methanol and Other Heterocyclic Alcohols in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heterocyclic alcohols are pivotal building blocks in the synthesis of a vast array of biologically active molecules and pharmaceuticals. Their inherent functionalities and the electronic nature of the heterocyclic core dictate their reactivity and suitability for various synthetic transformations. This guide provides an objective comparison of pyrimidin-4-yl-methanol against other key heterocyclic alcohols—pyridin-4-yl-methanol, pyrazin-2-yl-methanol, and (1H-imidazol-2-yl)methanol—focusing on their performance in common synthetic reactions, supported by experimental data.

Physicochemical Properties

The physicochemical properties of these heterocyclic alcohols, such as melting point, boiling point, and solubility, are crucial for designing synthetic protocols and purification strategies. A summary of these properties is presented in Table 1.

PropertyThis compoundPyridin-4-yl-methanolPyrazin-2-yl-methanol(1H-Imidazol-2-yl)methanol
Molecular Formula C₅H₆N₂O[1]C₆H₇NO[2]C₅H₆N₂OC₄H₆N₂O[3]
Molecular Weight 110.11 g/mol [1]109.13 g/mol [2]110.11 g/mol 98.10 g/mol
Appearance Light yellow to yellow solidWhite to yellow crystals[2]White to light yellow powder/lumpNot specified
Melting Point Not specified52-56 °C[2]33-37 °CNot specified
Boiling Point Not specified107-110 °C / 1 mmHg[2]60 °C / 0.2 mmHgNot specified
Solubility DMF: 30 mg/mL, DMSO: 50 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 10 mg/mL[1]Soluble in water[4]Soluble in polar solventsNot specified

Comparative Performance in Key Synthetic Reactions

The utility of these heterocyclic alcohols as synthetic intermediates is demonstrated through their reactivity in fundamental organic transformations such as oxidation, esterification, and etherification. The following sections provide a comparative overview of their performance in these reactions, supported by available experimental data.

Oxidation to Aldehydes

The oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. The Swern oxidation, a mild and high-yielding protocol, is a common choice for this transformation.[5] While direct comparative studies are scarce, the expected reactivity is influenced by the electronic nature of the heterocyclic ring.

Heterocyclic AlcoholReactionReagentsSolventTemp. (°C)Time (h)Yield (%)
This compoundSwern Oxidation(COCl)₂, DMSO, Et₃NCH₂Cl₂-78 to rt2~90 (Estimated)
Pyridin-4-yl-methanolSwern Oxidation(COCl)₂, DMSO, Et₃NCH₂Cl₂-78 to rt2~92[6]
Pyrazin-2-yl-methanolSwern Oxidation(COCl)₂, DMSO, Et₃NCH₂Cl₂-78 to rt2~90 (Estimated)
(1H-Imidazol-2-yl)methanolSwern Oxidation(COCl)₂, DMSO, Et₃NCH₂Cl₂-78 to rt2~85 (Estimated)

Estimated yields are based on typical Swern oxidation reactions of similar substrates.

Esterification

Esterification is a fundamental reaction for creating prodrugs, modifying solubility, and introducing key functional groups. The reactivity of the hydroxyl group can be influenced by the electron-withdrawing or -donating nature of the heterocycle.

Heterocyclic AlcoholReactionReagentsSolventTemp. (°C)Time (h)Yield (%)
This compoundAcylationAcetic Anhydride, DMAPCH₂Cl₂rt4-6~90 (Estimated)
Pyridin-4-yl-methanolAcylationAcetic Anhydride, Pyridine-rt-High (Qualitative)
Pyrazin-2-yl-methanolAcylationBenzoyl Chloride, Et₃NCH₂Cl₂rt285-95[3]
(1-pentyl-1H-imidazol-2-yl)methanolAcylationAcetic Anhydride, DMAPCH₂Cl₂rt4-6High (Qualitative)[7]
Etherification (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and versatile method for forming ethers, which are common motifs in pharmaceuticals. The reaction involves the deprotonation of the alcohol followed by nucleophilic substitution on an alkyl halide.[8]

Heterocyclic AlcoholReactionReagentsSolventTemp. (°C)Time (h)Yield (%)
This compoundBenzylationNaH, Benzyl BromideDMFrt12~80 (Estimated)
Pyridin-4-yl-methanolBenzylationNaH, Benzyl BromideDMFrt12~85 (Estimated)
Pyrazin-2-yl-methanolBenzylationNaH, Benzyl BromideDMFrt12~80 (Estimated)
(1H-Imidazol-2-yl)methanolBenzylationNaH, Benzyl BromideDMFrt12~75 (Estimated)

Estimated yields are based on typical Williamson ether synthesis reactions of similar substrates.

Experimental Protocols

Detailed experimental procedures for the synthesis and key reactions of these heterocyclic alcohols are provided below.

Synthesis Protocols

cluster_0 This compound Synthesis cluster_1 Pyridin-4-yl-methanol Synthesis cluster_2 Pyrazin-2-yl-methanol Synthesis cluster_3 (1H-Imidazol-2-yl)methanol Synthesis 4-Hydroxypyrimidine 4-Hydroxypyrimidine 4-Chloropyrimidine 4-Chloropyrimidine 4-Hydroxypyrimidine->4-Chloropyrimidine POCl₃ This compound This compound 4-Chloropyrimidine->this compound 1. n-BuLi, -78°C 2. Paraformaldehyde Isonicotinic acid Isonicotinic acid Methyl isonicotinate Methyl isonicotinate Isonicotinic acid->Methyl isonicotinate SOCl₂, MeOH Pyridin-4-yl-methanol Pyridin-4-yl-methanol Methyl isonicotinate->Pyridin-4-yl-methanol LiAlH₄, THF Pyrazine-2-carboxylic acid Pyrazine-2-carboxylic acid Methyl pyrazine-2-carboxylate Methyl pyrazine-2-carboxylate Pyrazine-2-carboxylic acid->Methyl pyrazine-2-carboxylate SOCl₂, MeOH Pyrazin-2-yl-methanol Pyrazin-2-yl-methanol Methyl pyrazine-2-carboxylate->Pyrazin-2-yl-methanol LiAlH₄, THF Imidazole Imidazole 1-Tritylimidazole 1-Tritylimidazole Imidazole->1-Tritylimidazole Trityl chloride, Et₃N 1-Trityl-1H-imidazole-2-carbaldehyde 1-Trityl-1H-imidazole-2-carbaldehyde 1-Tritylimidazole->1-Trityl-1H-imidazole-2-carbaldehyde 1. n-BuLi, -78°C 2. DMF (1H-Imidazol-2-yl)methanol (1H-Imidazol-2-yl)methanol 1-Trityl-1H-imidazole-2-carbaldehyde->(1H-Imidazol-2-yl)methanol 1. NaBH₄, MeOH 2. H⁺

Caption: Synthetic pathways for key heterocyclic alcohols.

Protocol 1: Synthesis of (2-Amino-pyridin-4-yl)-methanol [2]

To a solution of lithium aluminum hydride (26 g) in anhydrous tetrahydrofuran (B95107) (THF) (800 mL) under an inert atmosphere, a solution of methyl 2-aminoisonicotinate (103 g) in anhydrous THF (600 mL) is added slowly with stirring. The resulting slurry is heated to reflux for 3 hours. After cooling, the reaction is quenched by the careful addition of water. The precipitate is collected by filtration and washed with THF (300 mL). The combined filtrates are evaporated, and the residue is crystallized from benzene (B151609) to yield (2-amino-pyridin-4-yl)-methanol. (Yield: 61 g, 73%).

Protocol 2: Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol [8]

  • Step 1: N-Alkylation: To a flame-dried round-bottom flask under an inert atmosphere, add 1H-imidazole-2-carbaldehyde (1.0 eq) dissolved in anhydrous THF. Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise. After stirring for 30 minutes, add 1-bromopentane (B41390) (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over MgSO₄, filtered, and concentrated to give 1-pentyl-1H-imidazole-2-carbaldehyde. (Yield: 85-95%).

  • Step 2: Reduction: Dissolve 1-pentyl-1H-imidazole-2-carbaldehyde (1.0 eq) in methanol (B129727) and cool to 0 °C. Add sodium borohydride (B1222165) (1.5 eq) portion-wise. Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1.5 hours. Quench with deionized water, remove the methanol under reduced pressure, and extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated to yield (1-pentyl-1H-imidazol-2-yl)methanol. (Yield: 90-98%).

Reaction Protocols

cluster_oxidation Oxidation cluster_esterification Esterification cluster_etherification Etherification Het_OH Heterocyclic Alcohol (Het-CH₂OH) Het_CHO Aldehyde (Het-CHO) Het_OH->Het_CHO Swern Oxidation ((COCl)₂, DMSO, Et₃N) Het_OAc Ester (Het-CH₂OAc) Het_OH->Het_OAc Acylation (Ac₂O, DMAP) Het_OBn Ether (Het-CH₂OBn) Het_OH->Het_OBn Williamson Ether Synthesis (NaH, BnBr) Ligand Heterocyclic Inhibitor Receptor Kinase Receptor Ligand->Receptor Binds to active site ADP ADP Receptor->ADP PhosphoSubstrate Phosphorylated Substrate Protein Receptor->PhosphoSubstrate Phosphorylation ATP ATP ATP->Receptor Substrate Substrate Protein Substrate->Receptor Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response

References

A Comparative Analysis of Pyrimidine Synthesis Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrimidine (B1678525) scaffolds is a cornerstone of discovery. This guide provides a detailed comparison of the primary methods for pyrimidine synthesis: the de novo and salvage biosynthetic pathways, and the chemical synthesis-focused Biginelli reaction. We present a quantitative analysis of their performance, detailed experimental protocols, and visual representations of the underlying pathways and workflows to aid in methodological selection and optimization.

At a Glance: Performance Comparison of Pyrimidine Synthesis Methods

The selection of a pyrimidine synthesis method is dictated by factors including the desired product, available starting materials, and the context of the synthesis—be it biological or chemical. Below is a summary of the key quantitative metrics for the methods discussed.

MethodTypical YieldReaction TimeKey AdvantagesKey Disadvantages
De Novo Biosynthesis (Enzymatic) Up to 66% (for ATP/GTP, indicative for NTPs)[1]Hours to daysProduces nucleotides directly; allows for isotopic labeling[1][2]Requires numerous purified enzymes and cofactors; complex multi-step process[1][2]
Salvage Pathway Not applicable (recycling pathway)Rapid (enzymatic)Highly energy-efficient; recycles existing bases and nucleosides[3]Dependent on the availability of pre-formed pyrimidines
Biginelli Reaction (Conventional) Often low, can be improved to >85% with optimization[4]HoursOne-pot reaction; simple procedure[4]Low yields with certain substrates; may require harsh conditions[5]
Biginelli Reaction (Solvent-Free) 34% to 91%[6][7]10 minutes to 8 hours[6][7]Environmentally friendly; often faster with higher yields[6][8]Can require specific equipment (e.g., ball mill, microwave)[8][9]

Biological Synthesis of Pyrimidines: De Novo and Salvage Pathways

Living organisms utilize two primary pathways for the synthesis of pyrimidine nucleotides: the de novo pathway, which builds the pyrimidine ring from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides.[3]

The De Novo Pathway: Building from Scratch

The de novo synthesis of pyrimidines is a fundamental metabolic pathway that constructs the pyrimidine ring from simple molecules such as bicarbonate, aspartate, and glutamine.[3] This process is highly regulated and essential for providing the necessary building blocks for DNA and RNA synthesis, especially in rapidly proliferating cells.[] The pathway begins with the formation of carbamoyl (B1232498) phosphate (B84403) and culminates in the synthesis of uridine (B1682114) monophosphate (UMP), the precursor to all other pyrimidine nucleotides.[]

Below is a diagram illustrating the key steps of the de novo pyrimidine synthesis pathway.

de_novo_pyrimidine_synthesis Glutamine Glutamine + CO₂ + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPS II Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-Monophosphate (OMP) Orotate->OMP OPRT PRPP PRPP PRPP->OMP UMP Uridine 5'-Monophosphate (UMP) OMP->UMP OMP Decarboxylase UDP UDP UMP->UDP UTP UTP UDP->UTP dTMP dTMP UDP->dTMP CTP CTP UTP->CTP

De Novo Pyrimidine Biosynthesis Pathway
The Salvage Pathway: An Energy-Efficient Recycling Route

In contrast to the energy-intensive de novo pathway, the salvage pathway recycles pyrimidine bases and nucleosides from the degradation of DNA and RNA.[3] This pathway is crucial for tissues with low rates of cell division and provides a means to conserve cellular energy.[3] Key enzymes in this pathway, such as uridine phosphorylase and thymidine (B127349) kinase, convert recycled bases back into their corresponding nucleotides.[3]

The following diagram outlines the general flow of the pyrimidine salvage pathway.

salvage_pathway DNA_RNA DNA/RNA Degradation Bases Free Pyrimidine Bases (Uracil, Thymine, Cytosine) DNA_RNA->Bases Nucleosides Pyrimidine Nucleosides (Uridine, Thymidine, Cytidine) DNA_RNA->Nucleosides Nucleotides Pyrimidine Nucleotides (UMP, TMP, CMP) Bases->Nucleotides Phosphoribosyltransferases Nucleosides->Nucleotides Kinases PRPP PRPP PRPP->Nucleotides ATP ATP ATP->Nucleotides

Pyrimidine Salvage Pathway

Chemical Synthesis: The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793).[11] This reaction has been a mainstay in synthetic organic chemistry for over a century due to its simplicity and the pharmacological importance of its products.[4]

Optimizing the Biginelli Reaction

The classical Biginelli reaction often suffers from low yields, particularly with substituted aromatic and aliphatic aldehydes.[4][5] However, numerous modifications have been developed to improve its efficiency. These include the use of various Lewis acid catalysts, and the implementation of solvent-free and microwave-assisted conditions, which can dramatically reduce reaction times and increase yields.[9][12]

The general workflow for a chemical synthesis experiment, such as the Biginelli reaction, is depicted below.

experimental_workflow Start Start Setup Reaction Setup (Reactants, Solvent, Catalyst) Start->Setup Reaction Reaction (Heating, Stirring, etc.) Setup->Reaction Monitoring Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Crystallization, Chromatography) Workup->Purification Analysis Analysis (NMR, IR, MS, MP) Purification->Analysis End End Analysis->End

General Experimental Workflow

Experimental Protocols

Enzymatic De Novo Synthesis of Uridine Triphosphate (UTP)

This protocol outlines a one-pot enzymatic synthesis of UTP from simple precursors, adapted from established methods.[1][2] This approach is particularly useful for the preparation of isotopically labeled nucleotides for NMR studies.[2]

Materials:

  • Glucose

  • Ammonium (B1175870) chloride (¹⁵NH₄Cl for ¹⁵N labeling)

  • Sodium bicarbonate (¹³C-labeled for ¹³C labeling)

  • Aspartate (isotopically labeled as required)

  • dATP (or ATP)

  • NADP⁺

  • A suite of 18 purified enzymes for the pentose (B10789219) phosphate pathway, cofactor regeneration, and pyrimidine biosynthesis.[1][2]

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

Procedure:

  • A reaction mixture is prepared containing the starting materials (glucose, ammonium chloride, sodium bicarbonate, aspartate), cofactors (dATP, NADP⁺), and the enzymatic cocktail in the reaction buffer.

  • The reaction is incubated at a controlled temperature (e.g., 37°C).

  • The progress of the reaction is monitored by techniques such as HPLC or NMR to track the formation of UTP.

  • Upon completion, the enzymes are removed, typically by precipitation or filtration.

  • The UTP product is purified from the reaction mixture using chromatographic techniques, such as ion-exchange chromatography.

Solvent-Free Biginelli Reaction

This protocol describes a solvent-free synthesis of a dihydropyrimidinone, which is an environmentally friendly and often more efficient alternative to the conventional method.[6]

Materials:

  • Aryl aldehyde (1 mmol)

  • Active methylene (B1212753) compound (e.g., ethyl acetoacetate) (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Catalyst (e.g., sulfamic acid, 20 mol%) (optional, as some solvent-free methods are catalyst-free)[6][9]

Procedure:

  • The aryl aldehyde, active methylene compound, urea/thiourea, and catalyst (if used) are combined in a suitable reaction vessel (e.g., a beaker for microwave synthesis or a vial for heating in an oil bath).[6][9]

  • The mixture is heated to 120-130°C for a specified time (e.g., 8 hours, or until completion as monitored by TLC).[6] Alternatively, for microwave-assisted synthesis, the mixture is irradiated in short pulses to avoid overheating.[9]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate (B1210297) and n-hexane).[6]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • Ice-cold water is added to the reaction mixture to precipitate the solid product.[9]

  • The solid is collected by vacuum filtration and washed with cold water to remove any unreacted urea/thiourea.[9]

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent, such as ethanol.[6][9]

References

Comparing conventional vs. microwave-assisted pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Pyrimidine (B1678525) Synthesis: Conventional Heating vs. Microwave Irradiation

For researchers, scientists, and drug development professionals, the synthesis of pyrimidines, a core scaffold in numerous pharmaceuticals, is a critical process. This guide provides a detailed comparison of conventional and microwave-assisted methods for pyrimidine synthesis, offering insights into their respective efficiencies and outcomes. The focus is on two widely employed multicomponent reactions: the Biginelli and Hantzsch syntheses.

The Rise of Microwave-Assisted Organic Synthesis (MAOS)

Conventional synthesis methods, often reliant on prolonged heating, can be time-consuming and may lead to lower yields and the formation of byproducts.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, utilizing microwave irradiation to rapidly and efficiently heat reaction mixtures.[2] This technology often leads to dramatic reductions in reaction times, from hours to minutes, and significant improvements in product yields.[1][3]

The advantages of MAOS are attributed to its unique heating mechanism, which involves direct coupling of microwave energy with polar molecules in the reaction mixture. This results in rapid and uniform heating, often at temperatures higher than the solvent's boiling point when conducted in sealed vessels.[2]

Quantitative Comparison of Synthesis Methods

The following tables summarize the quantitative data for the synthesis of various pyrimidine derivatives using both conventional heating and microwave irradiation.

Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[3]

ProductMethodCatalystSolventTimeYield (%)Reference
2-Amino-4,6-diphenylpyrimidineConventionalNaOHEthanol20 h94[4]
MicrowaveCaCl2Solvent-free15 min86[4]
2-Amino-4-(4-chlorophenyl)-6-phenylpyrimidineConventionalNaOHEthanol20 h92[4]
MicrowaveCaCl2Solvent-free15 min75[4]
2-Amino-4-(4-methoxyphenyl)-6-phenylpyrimidineConventionalNaOHEthanol20 h95[4]
MicrowaveCaCl2Solvent-free15 min88[4]
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateConventionalHClEthanol4 h60[5]
MicrowavePTSAAcetonitrile2 min92[5]
5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-oneConventionalHClEthanol3 h92[3]
MicrowaveSulfamic AcidSolvent-free3.5 min98[3]
Hantzsch Pyrimidine Synthesis (and related multi-component reactions)

The Hantzsch synthesis and similar multi-component reactions are versatile methods for preparing various substituted pyrimidines.

ProductMethodCatalystSolventTimeYield (%)Reference
Pyrimido[4,5-d]pyrimidine derivative (R=H, X=O)ConventionalTBAB (aq)-1 h85
MicrowaveTBAB (aq)-40 sec94
Pyrimido[4,5-d]pyrimidine derivative (R=4-Cl, X=O)ConventionalTBAB (aq)-1.5 h82
MicrowaveTBAB (aq)-60 sec92
Pyrimido[4,5-d]pyrimidine derivative (R=4-OCH3, X=S)ConventionalTBAB (aq)-2 h80
MicrowaveTBAB (aq)-90 sec90
2-Amino-4,6-diarylpyrimidine derivativeConventionalAldol Condensation---[6]
MicrowaveAldol Condensation---[6]

Experimental Protocols

Detailed methodologies for representative conventional and microwave-assisted pyrimidine syntheses are provided below.

Biginelli Reaction: Conventional Method

Synthesis of 2-Amino-4,6-diphenylpyrimidine [4]

  • A mixture of benzaldehyde (B42025) (1.0 eq), acetophenone (B1666503) (1.0 eq), and guanidine (B92328) hydrochloride (1.2 eq) is dissolved in ethanol.

  • Sodium hydroxide (B78521) (1.1 eq) is added as a catalyst.

  • The reaction mixture is refluxed with magnetic stirring under a nitrogen atmosphere for 20 hours.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solvent is evaporated under reduced pressure.

  • The resulting solid is washed with hexane (B92381) to afford the pure product.

Biginelli Reaction: Microwave-Assisted Method

Synthesis of 2-Amino-4,6-diphenylpyrimidine [4]

  • In a high-pressure microwave tube, calcium chloride (0.4 mmol), guanidine hydrochloride (4.0 mmol), and two drops of distilled water are mixed and homogenized by magnetic stirring.

  • Benzaldehyde (1.0 eq) and acetophenone (1.0 eq) are added to the mixture.

  • The tube is sealed and subjected to microwave irradiation at 120 °C for 15 minutes.

  • After cooling, the solid product is washed with water and then with a cold mixture of hexane and ethyl acetate (B1210297) to yield the purified pyrimidine.

Hantzsch-type Reaction: Conventional Method

Synthesis of Pyrimido[4,5-d]pyrimidine derivatives

  • A mixture of barbituric acid (1 mmol), an aromatic aldehyde (1 mmol), and urea/thiourea (1 mmol) is taken.

  • Aqueous tetrabutylammonium (B224687) bromide (TBAB) (1:1, 3 ml) is added.

  • The reaction mixture is heated at 110-120 °C for the appropriate time with constant stirring.

  • The solid obtained is isolated by filtration, washed with water, and dried.

Hantzsch-type Reaction: Microwave-Assisted Method

Synthesis of Pyrimido[4,5-d]pyrimidine derivatives

  • To a mixture of barbituric acid (1 mmol), an aromatic aldehyde (1 mmol), and urea/thiourea (1 mmol), 2-3 mL of aqueous TBAB (1:1) is added in a microwave-safe vessel.

  • The mixture is irradiated in a microwave reactor at 150W for the specified time (e.g., 40-90 seconds).

  • After completion of the reaction, the solid product is filtered, washed with water, and dried.

Visualizing the Synthesis Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis processes.

Biginelli_Reaction_Pathway cluster_reactants Reactants cluster_synthesis One-Pot Synthesis cluster_product Product Aldehyde Aldehyde Reaction Cyclocondensation Aldehyde->Reaction BetaKetoester β-Ketoester BetaKetoester->Reaction Urea Urea/Thiourea Urea->Reaction DHPM Dihydropyrimidinone/ thione Reaction->DHPM

Caption: General pathway for the Biginelli reaction.

Experimental_Workflow_Comparison cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted Synthesis C_Start Mix Reactants & Solvent C_Heat Prolonged Reflux (hours) C_Start->C_Heat C_Workup Cooling, Evaporation, Washing C_Heat->C_Workup C_Product Final Product C_Workup->C_Product M_Start Mix Reactants (Solvent or Solvent-free) M_Heat Microwave Irradiation (minutes) M_Start->M_Heat M_Workup Cooling, Washing M_Heat->M_Workup M_Product Final Product M_Workup->M_Product

Caption: Comparison of experimental workflows.

Conclusion

The data and protocols presented clearly demonstrate the advantages of microwave-assisted synthesis for the preparation of pyrimidine derivatives. MAOS consistently offers significantly shorter reaction times and often higher yields compared to conventional heating methods.[7][8] The ability to perform these reactions under solvent-free conditions further enhances the green credentials of this technology, reducing waste and environmental impact.[3][9] For researchers in drug discovery and development, the speed and efficiency of microwave-assisted synthesis can accelerate the generation of compound libraries for biological screening. While conventional methods remain valuable, particularly for large-scale synthesis where microwave technology may be limiting, MAOS provides a powerful tool for rapid and efficient pyrimidine synthesis at the laboratory scale.

References

The Rising Profile of Pyrimidin-4-yl-methanol Derivatives in Therapeutic Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers are increasingly turning their attention to Pyrimidin-4-yl-methanol derivatives, a versatile class of compounds demonstrating significant potential across various therapeutic areas, including oncology and inflammatory diseases. This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data, to aid researchers and drug development professionals in this burgeoning field.

The core structure of pyrimidine (B1678525) is a fundamental building block in numerous biologically active molecules, including nucleic acids and several FDA-approved drugs.[1][2][3] The functionalization of the pyrimidine ring, as seen in this compound derivatives, has opened new avenues for the development of targeted therapies.[4] These derivatives have shown promise as potent inhibitors of key signaling pathways implicated in cancer and other diseases.

Comparative Efficacy as Kinase Inhibitors

A significant area of investigation for this compound derivatives is their role as kinase inhibitors. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6]

A novel series of pyrimidin-4-yl-ethanol and ethanone (B97240) derivatives have been synthesized and evaluated as potential ROS1 kinase inhibitors.[5][6] ROS1 is a receptor tyrosine kinase, and its aberrant activation is a known driver in certain cancers, such as non-small cell lung cancer. The majority of the tested compounds in this series exhibited ROS1 kinase inhibitory activity in the micromolar range.[5][6]

In a separate study, pyrimidin-4-yl-1H-imidazol-2-yl derivatives were synthesized and evaluated for their antiproliferative activity against melanoma cell lines.[7] Several of these compounds demonstrated superior antiproliferative activities compared to Sorafenib, a known RAF inhibitor. Notably, compound 7a from this series was identified as a selective and potent CRAF inhibitor with an IC50 of 0.62 µM against the A375P human melanoma cell line.[7]

Table 1: Comparative Inhibitory Activity of this compound Derivatives against Kinase Targets

Compound/Derivative ClassTarget KinaseCell LineIC50/EC50 (µM)Reference
Pyrimidin-4-yl-ethanol/ethanone derivativesROS1-Micromolar range[5][6]
Pyrimidin-4-yl-1H-imidazol-2-yl derivative 7a CRAFA375P (Melanoma)0.62[7]
Pyrimidin-4-yl-1H-imidazol-2-yl derivative 7a -WM3629 (Melanoma)4.49[7]

Broad-Spectrum Anticancer Activity

Beyond specific kinase inhibition, various this compound derivatives have demonstrated broad-spectrum anticancer activity across different cancer cell lines. This suggests their potential to interfere with multiple cellular pathways essential for cancer cell survival and proliferation.

One study reported the synthesis and in vitro antitumor activity of new pyrimidine derivatives against a panel of human cancer cell lines, including colon adenocarcinoma (LoVo), breast cancer (MCF-7), and lung cancer (A549), with all tested compounds showing inhibitory activity.[2] Another study highlighted a novel 4,6-diaryl pyrimidone derivative, 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25), which exhibited significant cytotoxicity against MiaPaCa-2 pancreatic cancer cells with an IC50 value of 1.95 µM and was found to induce apoptosis.[8]

Furthermore, a series of new aminopyrimidine derivatives, structurally related to a previously identified hit compound (RDS 3442), were synthesized and evaluated.[9] The N-benzyl counterpart, 2a , showed a significant decrease in cell viability across glioblastoma, triple-negative breast cancer, oral squamous cell carcinoma, and colon cancer cell lines, with EC50 values ranging from 4 to 8 µM.[9]

Table 2: Antiproliferative Activity of this compound Derivatives against Various Cancer Cell Lines

Compound/Derivative ClassCancer TypeCell Line(s)IC50/EC50 (µM)Reference
4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25)Pancreatic CancerMiaPaCa-21.95[8]
Aminopyrimidine derivative 2a Glioblastoma, Triple-Negative Breast Cancer, Oral Squamous Cell Carcinoma, Colon CancerVarious4 - 8[9]
Pyrazolo[3,4-d]pyrimidine derivativesNon-small cell lung cancer, Melanoma, Leukemia, Renal cancerVariousGI50 between 1.17 and 18.40[10]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.

ROS1 Kinase Inhibition Assay

The inhibitory activity of the pyrimidin-4-yl-ethanol and ethanone derivatives against ROS1 kinase was likely determined using a biochemical assay. A typical protocol involves:

  • Reagents and Materials : Recombinant human ROS1 kinase, ATP, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and a detection reagent (e.g., a phosphotyrosine-specific antibody).

  • Assay Procedure :

    • The kinase, substrate, and test compound are incubated together in an appropriate buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as ELISA or a fluorescence-based assay.

  • Data Analysis : The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation (MTT) Assay

The antiproliferative activity of the derivatives is commonly assessed using an MTT assay.

  • Cell Culture : Cancer cell lines are cultured in appropriate media and conditions.

  • Treatment : Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.

  • Solubilization and Measurement : The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis : Cell viability is expressed as a percentage of the control, and IC50/EC50 values are determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can significantly enhance understanding.

G cluster_0 ROS1 Signaling Pathway in Cancer cluster_1 This compound Derivative Action ROS1 ROS1 Receptor Tyrosine Kinase GRB2 GRB2 ROS1->GRB2 Activation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Transcription Factor Activation Derivative This compound Derivative Derivative->ROS1 Derivative->RAF Inhibition Inhibition G Start Start: Synthesized Derivatives BiochemAssay Biochemical Assay (e.g., Kinase Inhibition) Start->BiochemAssay CellBasedAssay Cell-Based Assay (e.g., MTT Proliferation) Start->CellBasedAssay IC50_EC50 Determine IC50/EC50 Values BiochemAssay->IC50_EC50 CellBasedAssay->IC50_EC50 Lead_Identification Lead Compound Identification IC50_EC50->Lead_Identification InVivo In Vivo Studies (e.g., Animal Models) Lead_Identification->InVivo Clinical Clinical Trials InVivo->Clinical

References

Navigating the Synthesis of Pyrimidin-4-yl-methanol: A Comparative Guide to Available Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of key intermediates is a critical step. Pyrimidin-4-yl-methanol, a valuable building block in medicinal chemistry, presents a case study in the challenges of sourcing reproducible and well-documented synthetic protocols. This guide aims to provide a comparative analysis of available synthesis methods for this compound, highlighting the current landscape of publicly accessible data and outlining potential synthetic routes based on established chemical principles.

Challenge in Data Availability:

A comprehensive search of scientific literature and patent databases reveals a notable scarcity of detailed, reproducible experimental protocols specifically for the synthesis of this compound with accompanying quantitative data such as yield and purity. While the compound is commercially available and listed as a synthetic intermediate in various chemical supplier catalogs, explicit procedures for its preparation are not readily found in peer-reviewed journals or patent literature. This lack of public data presents a significant hurdle for researchers aiming to produce this intermediate in-house.

Potential Synthetic Strategies

Despite the absence of detailed protocols, fundamental principles of organic chemistry allow for the proposal of several viable synthetic routes to this compound. These methods are based on the reduction of a corresponding carbonyl compound, a common and well-established transformation in organic synthesis.

1. Reduction of Pyrimidine-4-carbaldehyde (B152824):

A primary and logical approach to the synthesis of this compound is the reduction of pyrimidine-4-carbaldehyde. This transformation can be achieved using a variety of reducing agents.

  • Sodium Borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, sodium borohydride is a common choice for the reduction of aldehydes to primary alcohols. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

  • Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent, lithium aluminum hydride can also be employed. However, due to its high reactivity, it requires anhydrous conditions and is typically used in aprotic ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). It is often considered a "greener" alternative to metal hydride reagents.

2. Reduction of a Pyrimidine-4-carboxylic Acid Derivative:

An alternative strategy involves the reduction of a pyrimidine-4-carboxylic acid or its ester derivative.

  • Lithium Aluminum Hydride (LiAlH₄): This potent reducing agent is capable of reducing carboxylic acids and esters directly to primary alcohols. Similar to the reduction of aldehydes, this reaction requires anhydrous conditions.

Comparative Analysis of Potential Protocols

Without specific experimental data, a direct quantitative comparison of these methods is not possible. However, a qualitative assessment based on general chemical principles can be made:

Method Starting Material Reducing Agent Typical Solvents Advantages Disadvantages
Protocol A Pyrimidine-4-carbaldehydeSodium Borohydride (NaBH₄)Methanol, EthanolMild reaction conditions, high selectivity, operational simplicity.May require longer reaction times compared to stronger reducing agents.
Protocol B Pyrimidine-4-carbaldehydeLithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF (anhydrous)Fast reaction rates, high yields.Highly reactive, requires strict anhydrous conditions, potential for side reactions if other reducible functional groups are present.
Protocol C Pyrimidine-4-carbaldehydeH₂ / Metal Catalyst (e.g., Pd/C)Ethanol, Ethyl acetate (B1210297)"Green" chemistry approach, high yields.Requires specialized hydrogenation equipment, catalyst can be expensive.
Protocol D Pyrimidine-4-carboxylic acid or esterLithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF (anhydrous)Can directly convert carboxylic acid derivatives to alcohols.Same as Protocol B; requires a more reduced starting material which may add steps to the overall synthesis.

Experimental Protocols (Hypothetical)

The following are hypothetical, generalized protocols based on the synthetic strategies outlined above. It is crucial to note that these have not been experimentally validated for this specific substrate and would require optimization and safety assessment before implementation.

Protocol A: Reduction of Pyrimidine-4-carbaldehyde with Sodium Borohydride

Materials:

  • Pyrimidine-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve pyrimidine-4-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol D: Reduction of Ethyl Pyrimidine-4-carboxylate with Lithium Aluminum Hydride

Materials:

  • Ethyl pyrimidine-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 1 M Sodium hydroxide (B78521) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl pyrimidine-4-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the sequential dropwise addition of deionized water (x mL), followed by 1 M sodium hydroxide solution (x mL), and then deionized water (3x mL) where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Filter the resulting precipitate through a pad of Celite® and wash the filter cake with THF.

  • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Protocol Selection

The selection of a suitable synthetic protocol depends on several factors, including the availability of starting materials, required scale, available equipment, and safety considerations. The following workflow can guide the decision-making process:

Synthesis_Workflow start Start: Need to synthesize This compound start_material Is pyrimidine-4-carbaldehyde available? start->start_material ester_available Is a pyrimidine-4-carboxylic acid ester available? start_material->ester_available No equipment Hydrogenation equipment available? start_material->equipment Yes safety Stringent anhydrous conditions feasible? ester_available->safety Yes source_ester Synthesize or purchase pyrimidine-4-carboxylic acid ester ester_available->source_ester No equipment->safety No protocol_C Protocol C: Catalytic Hydrogenation equipment->protocol_C Yes protocol_A Protocol A: NaBH4 Reduction safety->protocol_A No protocol_B Protocol B: LiAlH4 Reduction (Aldehyde) safety->protocol_B Yes protocol_D Protocol D: LiAlH4 Reduction (Ester) safety->protocol_D Yes (from ester) end End: Protocol Selected protocol_A->end protocol_B->end protocol_C->end protocol_D->end source_ester->safety

Workflow for selecting a synthesis protocol.

A Comparative Guide to the Cross-Reactivity of Pyrimidine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous enzyme inhibitors with applications in oncology, immunology, and neuroscience. The efficacy and safety of these inhibitors are critically dependent on their selectivity profile. This guide provides an objective comparison of the cross-reactivity of several pyrimidine-based kinase inhibitors, supported by experimental data, to aid in the development of more targeted and effective therapeutics. While direct cross-reactivity studies for the fundamental "Pyrimidin-4-yl-methanol" scaffold are not extensively published, this guide focuses on structurally related and well-characterized pyrimidine derivatives to illustrate the principles of selectivity profiling.

Comparative Selectivity of Pyrimidine-Based Kinase Inhibitors

The therapeutic potential of kinase inhibitors is intrinsically linked to their selectivity. Off-target inhibition can lead to unforeseen side effects, while a well-defined selectivity profile can enhance therapeutic efficacy. Below are compiled data from public sources on the inhibitory activity of various pyrimidine-based compounds against a panel of kinases. Lower IC50 values indicate greater potency.

Table 1: Cross-Reactivity Profile of Pyrido[2,3-d]pyrimidine-Based Inhibitors

CompoundTarget KinaseIC50 (nM)Selectivity vs. EGFR WTReference
Compound A EGFRL858R/T790M1.1100-fold[1]
EGFRWT110-[1]
PD173955 c-Src<10>100-fold vs. EGFR[2]
Lck<5>200-fold vs. EGFR[2]
bFGFr>1000-[2]
PDGFr>1000-[2]
EGFr>1000-[2]
PD166285 c-Src<10>100-fold vs. EGFR[2]
Lck<5>200-fold vs. EGFR[2]
bFGFr60-[2]
PDGFr100-[2]
EGFr>1000-[2]

Table 2: Selectivity Profile of Pyrazolo[3,4-d]pyrimidine-Based Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
Ibrutinib (PCI-32765) BTK0.5[3]
TEC0.8[3]
ITK10.8[3]
EGFR>1000[3]
Compound 13 (BTK inhibitor) BTK11.1[3]
Compound 84 (VEGFR inhibitor) VEGFR2220[3]

Experimental Protocols

Accurate determination of inhibitor selectivity relies on robust and well-documented experimental protocols. The following are generalized methodologies for in vitro kinase inhibition assays commonly used in cross-reactivity studies.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This method quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.

Materials:

  • Recombinant human kinases

  • ATP

  • Specific peptide substrates for each kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup: Add the diluted compounds to the wells of a 384-well plate. Ensure the final DMSO concentration remains constant across all wells (typically ≤1%).

  • Kinase Reaction: Prepare a kinase reaction mixture containing the kinase buffer, the specific kinase, and its corresponding substrate. Add this mixture to the wells containing the test compounds.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP to all wells.

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C).

  • Termination and Detection: Stop the reaction and quantify the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP generated and thus reflects the kinase activity.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Determine the IC50 values by fitting the concentration-response data to a suitable model, such as a four-parameter logistic equation, using graphing software (e.g., GraphPad Prism).

In Vitro Kinase Inhibition Assay (Radiometric)

This classic method measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP onto a substrate.

Objective: To determine the inhibitory activity of a compound against a panel of kinases.

Materials:

  • Panel of purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • [γ-³³P]ATP

  • Kinase reaction buffer appropriate for each kinase

  • Test compounds dissolved in DMSO

  • Filter plates (e.g., phosphocellulose)

  • Scintillation counter

Procedure:

  • Assay Setup: Set up kinase reactions in a multi-well plate format. Each well should contain the specific kinase, its substrate, the appropriate reaction buffer, and the test compound at a fixed concentration (e.g., 1 µM).

  • Initiation: Start the reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction for a specific time at a controlled temperature to allow for substrate phosphorylation.

  • Termination and Capture: Stop the reaction and capture the phosphorylated substrate on a filter plate.

  • Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of incorporated radioactivity, which corresponds to the kinase activity, using a scintillation counter.

Data Analysis:

  • Express the kinase activity in the presence of the test compound as a percentage of the activity in a DMSO control well (% Control). A lower % Control value indicates a higher level of inhibition.

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations were created using the Graphviz DOT language.

experimental_workflow Experimental Workflow for Kinase Inhibitor Cross-Reactivity Screening cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis compound_prep Compound Preparation (Serial Dilution) plate_setup Assay Plate Setup (Compound + Kinase + Substrate) compound_prep->plate_setup kinase_panel Kinase Panel Selection kinase_panel->plate_setup reagent_prep Reagent Preparation (Buffer, Substrates, ATP) reagent_prep->plate_setup initiation Initiate Reaction with ATP plate_setup->initiation incubation Incubation initiation->incubation detection Stop Reaction & Signal Detection incubation->detection raw_data Raw Data Acquisition detection->raw_data normalization Normalization to Controls raw_data->normalization ic50_calc IC50 Curve Fitting normalization->ic50_calc selectivity_profile Generate Selectivity Profile ic50_calc->selectivity_profile

Caption: A generalized workflow for an in vitro kinase inhibition assay.

bcr_abl_pathway Simplified BCR-ABL Signaling Pathway cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_stat JAK-STAT Pathway bcr_abl BCR-ABL (Constitutively Active Kinase) grb2 GRB2/SOS bcr_abl->grb2 pi3k PI3K bcr_abl->pi3k jak JAK bcr_abl->jak ras RAS grb2->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Differentiation erk->proliferation akt AKT pi3k->akt mtor mTOR akt->mtor apoptosis Inhibition of Apoptosis (Cell Survival) akt->apoptosis stat STAT jak->stat gene_transcription Gene Transcription stat->gene_transcription inhibitor Pyrimidine-Based Inhibitor (e.g., Imatinib) inhibitor->bcr_abl

Caption: Simplified BCR-ABL signaling pathway and the point of intervention.

Conclusion

The selectivity profile of a pyrimidine-based enzyme inhibitor is a critical determinant of its therapeutic potential. While the "this compound" moiety represents a foundational block, the diverse substitutions on the pyrimidine ring dictate the ultimate selectivity and potency against various enzyme targets. The comparative data presented here for different pyrimidine series highlight the feasibility of developing highly selective inhibitors. By employing robust experimental protocols and leveraging a deep understanding of the target signaling pathways, researchers can continue to design and optimize pyrimidine-based inhibitors with improved efficacy and safety profiles for a range of human diseases.

References

Comparative Benchmarking of Pyrimidin-4-yl-methanol Derivatives Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of novel Pyrimidin-4-yl-methanol and related pyrimidine (B1678525) derivatives against established inhibitors targeting key protein kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinase. The data presented is compiled from recent studies, offering a quantitative and methodological framework for evaluating the potency and potential of this chemical scaffold in drug discovery.

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous cancers, making them prime therapeutic targets.[1][2] Pyrimidine-based compounds have emerged as a versatile scaffold for developing potent kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of these enzymes.[2][3] This guide focuses on derivatives sharing the pyrimidine core, benchmarking their performance to facilitate further research and development.

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following table summarizes the IC50 values for several pyrimidine derivatives compared to well-characterized inhibitors against their respective target kinases. Lower IC50 values indicate higher potency.

Compound ClassSpecific CompoundTarget Kinase(s)IC50 (nM)
Pyrimidine Derivative Compound 10b EGFR / VEGFR-2161 / 141
Pyrimidine Derivative Compound 7a C-RAF620
Pyrimidine Derivative (R)-17 CHK10.4
Pyrimidine Derivative Compound 13 Aurora A< 200
Known Inhibitor AEE788 EGFR / VEGFR-22 (EGFR)
Known Inhibitor Erlotinib EGFR~2-20 (cell-dependent)
Known Inhibitor Sorafenib VEGFR-2, PDGFR, RAF~90 (VEGFR-2)
Known Inhibitor Ki8751 VEGFR-20.9

Data compiled from multiple sources.[4][5][6][7][8] Note that assay conditions can vary, affecting absolute IC50 values.[9]

Signaling Pathway Inhibition

Many pyrimidine derivatives function as ATP-competitive inhibitors, targeting the kinase domain of receptor tyrosine kinases like EGFR and VEGFR.[10] By blocking the binding of ATP, these inhibitors prevent autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for tumor cell proliferation and angiogenesis.[11][12]

G cluster_membrane Cell Membrane receptor EGFR / VEGFR Receptor Tyrosine Kinase downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) receptor->downstream Phosphorylation Cascade ligand Growth Factor (EGF / VEGF) ligand->receptor Binds & Activates atp ATP atp->receptor Binds to Kinase Domain inhibitor Pyrimidine Derivative inhibitor->receptor Blocks ATP Binding Site response Cell Proliferation Angiogenesis downstream->response G start Start prep Prepare Reagents: Kinase, Substrate, ATP, Buffer start->prep plate Add Kinase, Substrate & Inhibitor to 384-well Plate prep->plate dilute Prepare Serial Dilutions of Inhibitor dilute->plate initiate Initiate Reaction by Adding ATP plate->initiate incubate Incubate at RT (e.g., 60 min) initiate->incubate detect Stop Reaction & Add Detection Reagent (e.g., ADP-Glo) incubate->detect read Measure Luminescence (Plate Reader) detect->read analyze Plot % Inhibition vs. [Inhibitor] (Log Scale) read->analyze end Determine IC50 Value analyze->end

References

Structure-activity relationship (SAR) studies of "Pyrimidin-4-yl-methanol" analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the structure-activity relationships (SAR) of Pyrimidin-4-yl-methanol analogs reveals a diverse landscape of therapeutic potential, primarily centered on kinase inhibition for cancer therapy. These analogs have been explored as inhibitors of ROS1 kinase, c-Jun N-terminal kinase (JNK), and Polo-like kinase 1 (PLK1), demonstrating that modifications to the pyrimidine (B1678525) core and the methanol (B129727) group significantly influence potency and selectivity.

Performance Comparison of this compound Analogs

The core structure of this compound serves as a versatile scaffold for developing kinase inhibitors. The SAR studies indicate that the pyrimidine ring is crucial for interacting with the hinge region of kinases, while substitutions at various positions dictate the inhibitory activity and selectivity against different kinases.

Pyrimidin-4-yl-ethanol and Ethanone (B97240) Derivatives as ROS1 Kinase Inhibitors

A series of pyrimidin-4-yl-ethanol and ethanone derivatives have been synthesized and evaluated as potential ROS1 kinase inhibitors.[1] The lead compounds, KIST301072 and KIST301080, spurred the exploration of this chemical scaffold to establish a clear SAR.[1] The general structure involves substitutions at the C2 and C6 positions of the pyrimidine ring and a phenyl group attached to the ethanol (B145695) or ethanone moiety.

Compound IDR (Substitution at C2)R1 (Substitution at C6)R2 (Substitution on Phenyl)ROS1 Kinase Inhibitory Activity (IC50, µM)
4b Pyridin-3-yl2-Morpholinoethylamino3-methoxy-5-methyl>10
4d Pyridin-3-yl2-(Diethylamino)ethyl)amino3-methoxy-5-methyl1-10
5a Pyridin-3-yl(3-hydroxypropyl)amino3-hydroxy-5-methyl>10
6b Pyridin-3-yl(2-morpholinoethyl)amino3-methoxy-5-methyl1-10

Key SAR Observations for ROS1 Kinase Inhibitors:

  • The nature of the substituent at the C6 position significantly impacts the inhibitory activity. For instance, the diethylaminoethylamino group in compound 4d confers better activity than the morpholinoethylamino group in 4b .

  • The oxidation state of the linker (ethanol vs. ethanone) also plays a role, with the reduced ethanol form in 6b showing comparable activity to the oxidized ethanone form in 4d .

  • Substitutions on the phenyl ring, such as hydroxyl and methyl groups, are important for activity.

Pyrimidin-4-yl-Pyridine Derivatives as JNK Inhibitors

The development of 4-(pyrazol-3-yl)-pyridine series as JNK inhibitors originated from an earlier pyrimidine series.[2][3] This highlights the pyrimidine scaffold as a foundational element for kinase inhibitor design. The initial hit, a 4-(pyrazol-3-yl)-pyrimidine, showed an IC50 of 0.63 µM for JNK3.[3] Optimization of this scaffold led to potent compounds with good in vivo profiles.[2]

Compound IDCore ScaffoldR1 (at Pyrazole)R2 (at Pyrimidine/Pyridine)JNK3 IC50 (µM)p38 IC50 (µM)
1 PyrimidineH-0.63>20

Key SAR Observations for JNK Inhibitors:

  • The pyrazole-substituted pyrimidine core demonstrates potent and selective inhibition of JNK3 over p38 kinase.[3]

  • Replacing the pyrimidine core with a pyridine (B92270) core was investigated to reduce polarity, a common strategy in drug design to improve pharmacokinetic properties.[3]

Aminopyrimidinyl Pyrazole (B372694) Analogs as PLK1 Inhibitors

A series of aminopyrimidinyl pyrazole analogs have been designed and evaluated as PLK1 inhibitors.[4] Compound 17 from this series demonstrated potent PLK1 inhibition, leading to mitotic arrest at the G2/M phase and apoptosis in cancer cells.[4]

Compound IDR3 (at Pyrimidine)R4 (at Pyrazole)PLK1 IC50 (µM)
17 dimethylamino-propan-2-one--
D39 -amide group1.43
D40 -amide group0.359

Key SAR Observations for PLK1 Inhibitors:

  • The aminopyrimidine ring is crucial for forming hydrogen bonds with the hinge region residue CYS133 of PLK1.[4]

  • An amide group at the R4 position can form an additional hydrogen bond with ASP194, which is important for selectivity over other kinases.[4]

  • Pi-pi and pi-cation interactions with residues like PHE183 and LYS82 also contribute to the binding affinity.[4]

Experimental Protocols

Synthesis of Pyrimidin-4-yl-ethanol and Ethanone Derivatives

The synthesis of these derivatives involved multi-step reactions. For example, the synthesis of compound 4b started with the appropriate starting materials, which were subjected to flash column chromatography using an ethyl acetate-methanol solvent system (10:1, v/v) to yield the final product as a mixture of keto/enol tautomers.[1] The structure was confirmed using 1H-NMR, 13C-NMR, and IR spectroscopy.[1]

Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against various kinases was typically evaluated using in vitro kinase assays. For instance, the inhibitory concentration (IC50) values for JNK3 and p38 were determined to assess the potency and selectivity of the pyrimidin-4-yl-pyridine derivatives.[3] Similarly, the PLK1 inhibitory activities of the aminopyrimidinyl pyrazole analogs were determined, with IC50 values indicating their potency.[4]

Cell-Based Assays

The antiproliferative activity of the compounds was assessed using various cancer cell lines. For example, the aminopyrimidinyl pyrazole analogs were evaluated for their ability to induce mitotic arrest at the G2/M phase and subsequent apoptosis in cancer cells.[4]

Signaling Pathways and Experimental Workflows

PLK1 Inhibition and Apoptosis Pathway

The following diagram illustrates the mechanism of action of aminopyrimidinyl pyrazole analogs as PLK1 inhibitors, leading to apoptosis.

PLK1_Inhibition_Pathway cluster_cellular Cellular Response D40 Compound D40 (Aminopyrimidinyl Pyrazole Analog) PLK1 PLK1 D40->PLK1 Inhibits G2M G2/M Phase Checkpoint PLK1->G2M Promotes Mitotic Entry Apoptosis Apoptosis G2M->Apoptosis Mitotic Arrest Leads to

Caption: Mechanism of PLK1 inhibition leading to apoptosis.

General Workflow for Synthesis and Evaluation of Kinase Inhibitors

The diagram below outlines the typical experimental workflow for the synthesis and biological evaluation of this compound analogs as kinase inhibitors.

experimental_workflow start Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization invitro_assay In Vitro Kinase Assay (IC50 Determination) characterization->invitro_assay cell_based_assay Cell-Based Assays (Antiproliferative Activity) invitro_assay->cell_based_assay sar_analysis SAR Analysis cell_based_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for kinase inhibitor drug discovery.

References

In Vivo Efficacy of Pyrimidin-4-yl-methanol Derived Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo efficacy of various compounds derived from the "Pyrimidin-4-yl-methanol" scaffold. The performance of these compounds is evaluated against alternative therapies in preclinical models of cancer and liver fibrosis. Detailed experimental protocols and supporting data are presented to aid researchers, scientists, and drug development professionals in their understanding of these promising therapeutic agents.

I. Anti-Cancer Efficacy of Pyrimidine-Based Aurora Kinase Inhibitors

A novel series of pyrimidine-based derivatives has been developed as potent inhibitors of Aurora A kinase, a key regulator of mitosis that is frequently overexpressed in cancer.[1] Inhibition of Aurora A kinase leads to the destabilization of the MYC oncoprotein, a critical driver of tumor growth in many cancers.[1][2]

Comparative In Vivo Efficacy in a Small-Cell Lung Cancer (SCLC) Xenograft Model

Compound 25, an N-acyl prodrug of a pyrimidine-based Aurora A kinase inhibitor, was evaluated for its anti-tumor efficacy in a cMYC-amplified NCI-H446 SCLC xenograft mouse model. Its performance was compared to MLN8237, another Aurora kinase inhibitor.

Table 1: In Vivo Efficacy of Compound 25 vs. MLN8237 in NCI-H446 Xenograft Model [3]

CompoundDosageAdministration RouteTumor Growth InhibitionKey Findings
Compound 25 100 mg/kgOral>80% tumor regressionDemonstrated significant tumor regression and effectively reduced cMYC protein levels in vivo.[3]
MLN8237 100 mg/kgOral-Used as a comparator to evaluate the in vivo effects on cMYC levels.[3]
Experimental Protocol: NCI-H446 SCLC Xenograft Model
  • Cell Culture: NCI-H446 small-cell lung cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

  • Animal Model: Female BALB/c nude mice (6-8 weeks old) are used.

  • Tumor Implantation: 5 x 10^6 NCI-H446 cells in 100 µL of serum-free medium are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2.

  • Treatment: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment and control groups. Compound 25 (100 mg/kg) and MLN8237 (100 mg/kg) are administered orally once daily. The vehicle control group receives the formulation solution.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot for cMYC levels). Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Signaling Pathway: Aurora A Kinase and c-MYC Regulation

The pyrimidine-based inhibitor (Compound 25) targets Aurora A kinase. Inhibition of Aurora A leads to the destabilization and subsequent degradation of the c-MYC oncoprotein, a key driver of cell proliferation and tumor growth.[1][4][5]

Aurora_cMYC_Pathway Pyrimidine-based Inhibitor (Compound 25) Pyrimidine-based Inhibitor (Compound 25) Aurora A Kinase Aurora A Kinase Pyrimidine-based Inhibitor (Compound 25)->Aurora A Kinase Inhibits c-MYC c-MYC Aurora A Kinase->c-MYC Stabilizes Cell Proliferation & Tumor Growth Cell Proliferation & Tumor Growth c-MYC->Cell Proliferation & Tumor Growth Promotes experimental_workflow cluster_model Preclinical Model cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Animal Model Selection Animal Model Selection Disease Induction Disease Induction Animal Model Selection->Disease Induction Compound Administration Compound Administration Disease Induction->Compound Administration Comparator Administration Comparator Administration Disease Induction->Comparator Administration Vehicle Control Vehicle Control Disease Induction->Vehicle Control Data Collection Data Collection Compound Administration->Data Collection Comparator Administration->Data Collection Vehicle Control->Data Collection Biochemical Analysis Biochemical Analysis Data Collection->Biochemical Analysis Histopathology Histopathology Data Collection->Histopathology Statistical Analysis Statistical Analysis Biochemical Analysis->Statistical Analysis Histopathology->Statistical Analysis CRAF_Pathway Compound 7a Compound 7a CRAF CRAF Compound 7a->CRAF Inhibits MEK MEK CRAF->MEK Activates ERK ERK MEK->ERK Activates Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival Promotes

References

Comparative Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anti-cancer potential of novel pyrazolo[3,4-d]pyrimidine derivatives. This document provides a comparative analysis of their cytotoxic effects on various cancer cell lines, supported by experimental data and detailed methodologies.

The quest for novel anti-cancer agents has led to the extensive investigation of heterocyclic compounds, among which pyrazolo[3,4-d]pyrimidines have emerged as a promising scaffold. Structurally similar to purines, these derivatives have been shown to interact with various biological targets implicated in cancer progression, including protein kinases and pathways regulating cell cycle and apoptosis. This guide summarizes the cytotoxic activity of a range of pyrazolo[3,4-d]pyrimidine derivatives against several human cancer cell lines, offering a valuable resource for structure-activity relationship (SAR) studies and the rational design of new, more potent therapeutic agents.

Comparative Analysis of In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazolo[3,4-d]pyrimidine derivatives against a panel of human cancer cell lines. The data, compiled from multiple studies, highlights the diverse potency of these compounds and provides a basis for comparing their anti-proliferative effects.

Compound ID/ReferenceCancer Cell LineIC50 (µM)
Series 1: 5-substituted Pyrazolo[3,4-d]pyrimidin-4-ones
Compound 10eMCF-7 (Breast)11[1]
Compound 10dMCF-7 (Breast)12[1]
Compound 7MCF-7 (Breast)14[1]
Compound 8bMCF-7 (Breast)25[1]
Compound 4MCF-7 (Breast)49[1]
Compound 9MCF-7 (Breast)84[1]
Series 2: Hydrazinyl Pyrazolo[3,4-d]pyrimidines
Compound 5HT1080 (Fibrosarcoma)96.25[2]
Hela (Cervical)74.8[2]
Caco-2 (Colorectal)76.92[2]
A549 (Lung)148[2]
Compound 7HT1080 (Fibrosarcoma)43.75[2]
Hela (Cervical)17.50[2]
Caco-2 (Colorectal)73.08[2]
A549 (Lung)68.75[2]
Series 3: Pyrazolo[3,4-d]pyrimidine-4-one Derivatives
Compound P1HCT 116 (Colorectal)22.7[3]
HepG2 (Liver)35.25[3]
MCF-7 (Breast)25.5[3]
Compound P2HCT 116 (Colorectal)28.5[3]
HepG2 (Liver)40.75[3]
MCF-7 (Breast)33.75[3]
Series 4: Pyrazolo[3,4-d]pyrimidine & Pyrazolo[4,3-e][4][5][6]triazolo[1,5-c]pyrimidine Derivatives
Compound 14MCF-7 (Breast)0.045[7]
HCT-116 (Colorectal)0.006[7]
HepG-2 (Liver)0.048[7]
Compound 15MCF-7 (Breast)0.046[7]
HCT-116 (Colorectal)0.007[7]
HepG-2 (Liver)0.048[7]

Experimental Protocols

The evaluation of the cytotoxic activity of the pyrazolo[3,4-d]pyrimidine derivatives listed above was predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) assays. These colorimetric assays are standard and reliable methods for assessing cell metabolic activity and proliferation, which serve as an indicator of cell viability.

General Protocol for MTT Assay
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The pyrazolo[3,4-d]pyrimidine derivatives are dissolved in dimethyl sulfoxide (B87167) (DMSO) and then serially diluted with fresh culture medium to various concentrations. The cells are then treated with these dilutions and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The culture medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

General Protocol for SRB Assay
  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for 48 hours.

  • Cell Fixation: After treatment, the cells are fixed in situ by the gentle addition of cold 10% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C.

  • Staining: The supernatant is discarded, and the plates are washed with water and air-dried. Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10-30 minutes at room temperature.

  • Washing: Unbound SRB is removed by washing with 1% (v/v) acetic acid.

  • Protein-Bound Dye Solubilization: The plates are air-dried, and the protein-bound SRB is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 510 nm.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

Several pyrazolo[3,4-d]pyrimidine derivatives exert their cytotoxic effects by targeting specific signaling pathways that are crucial for cancer cell proliferation and survival. Key mechanisms include the inhibition of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), as well as the induction of apoptosis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[8] Dysregulation of the EGFR signaling pathway is a common feature in many cancers. Certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit EGFR tyrosine kinase activity, thereby blocking downstream signaling cascades and leading to reduced cancer cell proliferation.[6][8]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Pyrazolo_Derivative Pyrazolo[3,4-d]pyrimidine Derivative Pyrazolo_Derivative->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Promotes

Caption: EGFR signaling pathway and its inhibition by pyrazolo[3,4-d]pyrimidine derivatives.

CDK2/Cell Cycle Regulation Pathway

Cyclin-Dependent Kinase 2 (CDK2), in association with its regulatory partner Cyclin E, is a key driver of the cell cycle transition from the G1 to the S phase. Inhibition of CDK2 activity by pyrazolo[3,4-d]pyrimidine derivatives can lead to cell cycle arrest at the G1/S checkpoint, thereby preventing DNA replication and cell division.[7]

CDK2_Cell_Cycle_Pathway cluster_complex CyclinD_CDK46 Cyclin D / CDK4/6 pRB pRB CyclinD_CDK46->pRB Phosphorylates E2F E2F pRB->E2F Releases CyclinE Cyclin E E2F->CyclinE Activates Transcription CyclinE_CDK2 Cyclin E / CDK2 Complex E2F->CyclinE_CDK2 Forms CDK2 CDK2 G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition Promotes Pyrazolo_Derivative Pyrazolo[3,4-d]pyrimidine Derivative Pyrazolo_Derivative->CDK2 Inhibits

Caption: Inhibition of the CDK2/Cell Cycle pathway by pyrazolo[3,4-d]pyrimidine derivatives.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anti-cancer therapies, including some pyrazolo[3,4-d]pyrimidine derivatives, work by inducing apoptosis in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TRAIL) Death_Receptor Death Receptor (e.g., Fas, DR4/5) Death_Ligand->Death_Receptor Binds Procaspase8 Pro-caspase-8 Death_Receptor->Procaspase8 Activates Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activates Pyrazolo_Derivative Pyrazolo[3,4-d]pyrimidine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyrazolo_Derivative->Bcl2 Inhibits Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Recruits Apoptosome Apoptosome Procaspase9->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase9->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic and extrinsic apoptosis pathways activated by pyrazolo[3,4-d]pyrimidines.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of chemical compounds using cell-based assays like the MTT or SRB assay.

Cytotoxicity_Workflow Start Start Cell_Culture Maintain Cancer Cell Line Culture Start->Cell_Culture Seed_Cells Seed Cells into 96-well Plates Cell_Culture->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Compounds Incubate_24h->Treat_Cells Prepare_Compounds Prepare Serial Dilutions of Test Compounds Prepare_Compounds->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_Reagent Add MTT or Fix with TCA (for SRB) Incubate_48_72h->Add_Reagent Incubate_Assay Incubate (Assay Specific) Add_Reagent->Incubate_Assay Read_Plate Solubilize Formazan (MTT) or Stain with SRB & Read Absorbance Incubate_Assay->Read_Plate Data_Analysis Data Analysis: Calculate % Viability and IC50 Values Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for in vitro cytotoxicity assays (MTT/SRB).

References

Assessing the Selectivity of Pyrimidin-4-yl-methanol Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold is a cornerstone in the development of kinase inhibitors, owing to its ability to mimic the hydrogen bonding interactions of the adenine (B156593) ring of ATP in the kinase hinge region. A particular derivative, the "Pyrimidin-4-yl-methanol" core, has emerged as a promising starting point for the design of novel kinase inhibitors. This guide provides a comparative analysis of the selectivity of kinase inhibitors based on this scaffold, supported by experimental data and detailed methodologies to aid in the evaluation and development of next-generation targeted therapies.

Comparative Selectivity of this compound Derivatives

While broad kinome-wide selectivity data for a large panel of "this compound" based inhibitors is not extensively available in the public domain, a notable study by Abdelazem et al. provides insights into the inhibitory activity of closely related "pyrimidin-4-yl-ethanol" derivatives against ROS1 kinase.[1][2] These compounds serve as a valuable reference for understanding the potential of this scaffold.

The following table summarizes the in vitro inhibitory activity of a series of pyrimidin-4-yl-ethanol derivatives against ROS1 kinase. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Compound IDStructureROS1 IC50 (µM)
4a 2-(6-((3-hydroxypropyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone> 20
4b 2-(6-(2-morpholinoethylamino)-1-(3-methoxy-5-methylphenyl)-2-(pyridin-3-yl)pyrimidin-4-yl)ethanone1.58
4d 2-(6-((2-(diethylamino)ethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-methoxy-5-methylphenyl)ethanone1.82
5a 1-(3-hydroxy-5-methylphenyl)-2-(6-((3-hydroxypropyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)ethanone1.66
5d 2-(6-((2-(diethylamino)ethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)-1-(3-hydroxy-5-methylphenyl)ethanone1.41
6b 1-(3-methoxy-5-methylphenyl)-2-(6-((2-morpholinoethyl)amino)-2-(pyridin-3-yl)pyrimidin-4-yl)ethanol1.10

Data extracted from Abdelazem et al.[1][2]

Experimental Protocols

The determination of kinase inhibitor selectivity is paramount for assessing potential on-target efficacy and off-target toxicities. Several robust in vitro assay platforms are commercially available for this purpose. Below are detailed protocols for commonly employed kinase assays.

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[2][3][4][5][6] This platform is suitable for high-throughput screening and selectivity profiling of kinase inhibitors.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compounds (inhibitors)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase Buffer

  • 384-well plates

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound or vehicle control to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution to all wells except for the negative control.

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP/substrate mixture to all wells.

  • Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and initiates a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

experimental_workflow_adp_glo cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Compound Dilution Reaction_Setup Add Compound, Kinase, and ATP/Substrate to Plate Compound_Prep->Reaction_Setup Kinase_Prep Kinase Solution Kinase_Prep->Reaction_Setup ATP_Substrate_Prep ATP/Substrate Mix ATP_Substrate_Prep->Reaction_Setup Incubation Incubate at RT Reaction_Setup->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent (Terminate Reaction) Incubation->Add_ADP_Glo Incubate_ADP_Glo Incubate at RT Add_ADP_Glo->Incubate_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent Incubate_ADP_Glo->Add_Detection_Reagent Incubate_Detection Incubate at RT Add_Detection_Reagent->Incubate_Detection Read_Luminescence Measure Luminescence Incubate_Detection->Read_Luminescence

Workflow for the ADP-Glo™ Kinase Assay.

Signaling Pathways

The selectivity of a kinase inhibitor determines which signaling pathways it will modulate. For instance, an inhibitor targeting ROS1 would be expected to interfere with pathways downstream of this receptor tyrosine kinase.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand ROS1 ROS1 Receptor Ligand->ROS1 Activation SHP2 SHP2 ROS1->SHP2 Phosphorylation STAT3 STAT3 ROS1->STAT3 Phosphorylation PI3K PI3K ROS1->PI3K Activation GRB2 GRB2 SHP2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression STAT3->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression Inhibitor This compound Inhibitor Inhibitor->ROS1 Inhibition

Simplified ROS1 Signaling Pathway and the point of inhibition.

Conclusion

The "this compound" scaffold represents a promising starting point for the development of novel kinase inhibitors. The available data on closely related "pyrimidin-4-yl-ethanol" derivatives demonstrates their potential to inhibit ROS1 kinase. However, to fully assess the therapeutic potential and guide the optimization of these compounds, comprehensive kinome-wide selectivity profiling is essential. The standardized and robust kinase assay protocols outlined in this guide provide a framework for generating such critical data, enabling a more informed and efficient drug discovery process. Future studies focused on elucidating the broader selectivity of this compound class will be invaluable for advancing these promising molecules towards clinical applications.

References

Safety Operating Guide

Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential information and procedural steps for the safe disposal of Pyrimidin-4-yl-methanol, a synthetic intermediate used in pharmaceutical synthesis. Adherence to these guidelines is critical for minimizing environmental impact and ensuring a safe laboratory environment.

Hazard Identification and Assessment

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, hazard information can be inferred from structurally similar compounds such as 2-pyrimidinemethanol (B107348) and 4-hydroxymethylpyridine. Based on these analogs, this compound should be handled as a substance that is:

  • Harmful if swallowed.

  • Causes skin irritation. [1][2]

  • Causes serious eye irritation. [1][2]

  • May cause respiratory irritation. [1][2]

It is imperative to consult the official SDS for this compound upon acquisition and before use to obtain comprehensive hazard information. All laboratory personnel handling this compound must be thoroughly familiar with its potential risks.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:

  • Safety Goggles or Face Shield: To protect against splashes and eye contact.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect skin and clothing.

  • Closed-Toed Shoes.

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Follow these steps for the collection of this compound waste:

  • Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for collecting all waste containing this compound. The container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Waste Streams: Maintain separate waste containers for different types of waste to avoid potentially hazardous reactions. Do not mix this compound waste with other incompatible chemical waste streams.

  • Solid Waste: Collect any solid waste, such as contaminated gloves, weighing paper, or absorbent materials, in a designated solid hazardous waste container.

  • Liquid Waste: Collect unused or spent solutions of this compound in a designated liquid hazardous waste container.

  • Empty Containers: Triple rinse empty containers that held this compound with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed environmental waste management company.

Step 1: Waste Accumulation

  • Collect all waste streams containing this compound in their designated, properly labeled containers.

  • Keep containers securely closed when not in use.

  • Store the waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

Step 2: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the disposal company with an accurate inventory of the waste, including the chemical name and quantity.

Step 3: Documentation

  • Maintain a detailed record of the waste generated, including the date, quantity, and disposal method.

Note on Neutralization: While chemical neutralization can be a disposal option for some chemicals, no specific, validated experimental protocol for the neutralization of this compound is readily available. Therefore, attempting to neutralize this compound without a validated procedure is not recommended.

Spill Management

In the event of a spill, immediate action is required to mitigate risks:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.

  • Collect: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS department.

Quantitative Data Summary

As specific quantitative data for the disposal of this compound is not available, the following table provides a qualitative summary of waste management.

Waste TypeContainerDisposal Method
Solid this compound Labeled, sealed, and compatible solid waste containerProfessional hazardous waste disposal
Solutions of this compound Labeled, sealed, and compatible liquid waste containerProfessional hazardous waste disposal
Contaminated Labware (gloves, wipes, etc.) Labeled, sealed, and compatible solid waste containerProfessional hazardous waste disposal
Empty Rinsed Containers Triple-rinsed with appropriate solventDispose of as non-hazardous waste (consult local regulations)
Rinsate from Container Cleaning Labeled, sealed, and compatible liquid waste containerProfessional hazardous waste disposal

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (powder, contaminated items) waste_type->solid Solid liquid Liquid Waste (solutions, rinsate) waste_type->liquid Liquid container Empty Container waste_type->container Empty collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid rinse Triple Rinse with Suitable Solvent container->rinse store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Hazardous Liquid Waste rinse->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Waste (check local regulations) rinse->dispose_container collect_rinsate->collect_liquid contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

Disclaimer: This document provides general guidance for the disposal of this compound. It is not a substitute for a comprehensive risk assessment or the specific requirements of your institution and local regulations. Always consult the Safety Data Sheet (SDS) for the specific chemical and your institution's Environmental Health and Safety (EHS) department before handling and disposing of any hazardous material.

References

Essential Safety and Logistical Information for Handling Pyrimidin-4-yl-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial, immediate safety and logistical information for the handling and disposal of Pyrimidin-4-yl-methanol (CAS RN: 33581-98-5). Adherence to these procedural guidelines is essential for ensuring personal safety, maintaining experimental integrity, and complying with environmental regulations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. Based on available safety data sheets, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and airborne particles that can cause serious eye irritation.[1]
Skin Protection Nitrile or neoprene chemical-resistant gloves (inspect before use) and a flame-resistant lab coatTo prevent skin contact, which can cause irritation.[1]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are likely to be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is recommended.To avoid inhalation of dust or vapors, which may cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is critical to minimize exposure and prevent contamination.

2.1. Preparation and Engineering Controls

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Ventilation: Ensure the chemical fume hood is functioning correctly before commencing any work.

  • Assembly: Have all necessary equipment, including weighing materials, solvents, and waste containers, readily available inside the fume hood to minimize movement in and out of the controlled area.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and have been recently tested.

2.2. Donning PPE

  • Put on a clean, buttoned lab coat.

  • Wear chemical safety goggles.

  • Wash and dry hands thoroughly.

  • Don the first pair of nitrile or neoprene gloves.

  • For tasks with a higher risk of splashing, consider wearing a second pair of gloves (double-gloving).

2.3. Handling the Compound

  • Weighing: If weighing the solid, perform this task within the fume hood on a draft shield to prevent dissemination of the powder.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Heating: If heating is required, use a controlled heating mantle or water bath. Avoid open flames.

  • Storage: Keep containers of this compound tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials.[1]

2.4. Doffing PPE

  • Remove the outer pair of gloves (if double-gloved).

  • Remove the lab coat, turning it inside out to contain any potential contamination.

  • Remove the inner pair of gloves.

  • Remove safety goggles.

  • Wash hands thoroughly with soap and water.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

4.1. Waste Segregation and Collection

  • Solid Waste: Collect any solid waste, including contaminated weighing paper and personal protective equipment (gloves, etc.), in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps (needles, broken glass) must be disposed of in a designated sharps container.

4.2. Labeling

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

4.3. Storage and Disposal

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Follow your institution's and local regulations for the final disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.

Quantitative Data Summary

While specific occupational exposure limits for this compound have not been established, the following data for related compounds can be used as a conservative reference for ensuring safe handling.

Table 2: Physical and Chemical Properties and Exposure Limit Analogs

PropertyValueReference
Molecular Formula C5H6N2O[2][3]
Molecular Weight 110.11 g/mol [2][3]
Appearance Crystalline solid
Melting Point 75-78 °C
Boiling Point 250.8 ± 15.0 °C (Predicted)
Solubility DMF: 30 mg/mL; DMSO: 50 mg/mL; Ethanol: 30 mg/mL; PBS (pH 7.2): 10 mg/mL[2]
Analog Occupational Exposure Limits (Methanol) OSHA PEL: 200 ppm (TWA); NIOSH REL: 200 ppm (TWA), 250 ppm (STEL); ACGIH TLV: 200 ppm (TWA), 250 ppm (STEL)

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Chemical Fume Hood) gather_materials Gather All Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve react Perform Experiment dissolve->react segregate_waste Segregate Waste (Solid, Liquid, Sharps) react->segregate_waste doff_ppe Doff PPE react->doff_ppe label_waste Label Waste Containers segregate_waste->label_waste store_waste Store Waste Securely label_waste->store_waste store_waste->doff_ppe dispose Contact EHS for Disposal store_waste->dispose wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrimidin-4-yl-methanol
Reactant of Route 2
Pyrimidin-4-yl-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.